molecular formula C5H4N4O2 B2958452 (3-nitro-1H-pyrazol-1-yl)acetonitrile CAS No. 1006956-03-1

(3-nitro-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B2958452
CAS No.: 1006956-03-1
M. Wt: 152.113
InChI Key: XCZUZAPVPZFWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Nitro-1H-pyrazol-1-yl)acetonitrile (CAS 1006956-03-1) is a high-value nitropyrazole derivative that serves as a versatile synthetic intermediate in advanced chemical research. With a molecular formula of C5H4N4O2 and a molecular weight of 152.11 g/mol, this compound is characterized by its nitropyrazole ring functionalized with an acetonitrile group, making it a crucial building block for the development of more complex heterocyclic systems. Its primary research application lies in the field of energetic materials science, where it is used as a precursor in the design and synthesis of novel melt-cast explosives and high-energy-density materials . The molecular scaffold is a key structure in developing compounds that aim to balance high performance with low sensitivity . Beyond energetic materials, the structural motif of nitropyrazoles is extensively explored in medicinal chemistry for the synthesis of bioactive molecules, including potential antiparasitic agents . Researchers utilize this compound for its ability to undergo further functionalization, facilitating the construction of complex frameworks such as pyrazolo[1,5-d][1,2,4]triazin-7(6H)-ones and other fused heterocycles which are of significant interest for biological evaluation . This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant Safety Data Sheets (SDS) and adhere to all local safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-nitropyrazol-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c6-2-4-8-3-1-5(7-8)9(10)11/h1,3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZUZAPVPZFWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3-nitro-1H-pyrazol-1-yl)acetonitrile CAS number 1006956-03-1

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (3-nitro-1H-pyrazol-1-yl)acetonitrile (CAS Number: 1006956-03-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3-nitro-1H-pyrazol-1-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct literature on this specific molecule is limited, this document synthesizes information from closely related nitropyrazole and N-substituted pyrazole analogs to present a detailed account of its synthesis, physicochemical properties, potential reactivity, and prospective applications. The guide includes detailed, field-proven protocols, predictive spectroscopic data, and safety guidelines to support further research and development efforts involving this compound.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in contemporary medicinal chemistry and materials science.[1][2] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[3][4] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. The introduction of a nitro group, as in the case of (3-nitro-1H-pyrazol-1-yl)acetonitrile, often serves as a key synthetic handle for further functionalization and can significantly influence the molecule's biological profile.[5] The acetonitrile moiety is also a critical functional group in many pharmaceuticals and can be a precursor to other functionalities.[6][7]

Synthesis of (3-nitro-1H-pyrazol-1-yl)acetonitrile

The synthesis of (3-nitro-1H-pyrazol-1-yl)acetonitrile can be logically approached in a two-step sequence: first, the synthesis of the 3-nitro-1H-pyrazole precursor, followed by its N-alkylation with a cyanomethyl group.

Step 1: Synthesis of 3-nitro-1H-pyrazole

The most common and well-documented method for synthesizing 3-nitro-1H-pyrazole involves the nitration of pyrazole to form an N-nitropyrazole intermediate, which then undergoes a thermal rearrangement.[8][9]

Synthesis_of_3-nitro-1H-pyrazole Pyrazole Pyrazole N_Nitropyrazole N-Nitropyrazole Pyrazole->N_Nitropyrazole Nitration Nitrating_Agent HNO₃ / Ac₂O Product 3-nitro-1H-pyrazole N_Nitropyrazole->Product Thermal Rearrangement Rearrangement Heat (e.g., Benzonitrile, 180°C) N-Alkylation 3-nitro-1H-pyrazole 3-nitro-1H-pyrazole Pyrazolate_Anion Pyrazolate_Anion 3-nitro-1H-pyrazole->Pyrazolate_Anion Base (e.g., K₂CO₃, NaH) Target_Compound (3-nitro-1H-pyrazol-1-yl)acetonitrile Pyrazolate_Anion->Target_Compound Bromoacetonitrile Reactivity Target_Compound (3-nitro-1H-pyrazol-1-yl)acetonitrile Amino_Derivative (3-amino-1H-pyrazol-1-yl)acetonitrile Target_Compound->Amino_Derivative Reduction of NO₂ (e.g., H₂, Pd/C) Carboxylic_Acid (3-nitro-1H-pyrazol-1-yl)acetic acid Target_Compound->Carboxylic_Acid Hydrolysis of CN (Acid or Base) Amine_from_Nitrile 2-(3-nitro-1H-pyrazol-1-yl)ethan-1-amine Target_Compound->Amine_from_Nitrile Reduction of CN (e.g., LiAlH₄, H₂)

Sources

synthesis of (3-nitro-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (3-nitro-1H-pyrazol-1-yl)acetonitrile

This guide provides a comprehensive, technically-grounded protocol for the , a key heterocyclic building block. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations for regioselectivity, and critical safety protocols.

Introduction and Strategic Overview

(3-nitro-1H-pyrazol-1-yl)acetonitrile (CAS 1006956-03-1) is a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of energetic materials and medicinal chemistry.[1][2] The molecule incorporates the energetic nitro group on a stable pyrazole core while the acetonitrile moiety provides a reactive handle for further functionalization, such as conversion into tetrazoles or other nitrogen-rich heterocycles.[1]

The primary synthetic route involves the N-alkylation of 3-nitro-1H-pyrazole with a cyanomethylating agent, typically chloroacetonitrile.[3][4] The core challenge in this synthesis is controlling the regioselectivity of the alkylation. Since 3-nitro-1H-pyrazole is an unsymmetrical heterocycle, alkylation can potentially occur at two different nitrogen atoms (N1 or N2), leading to constitutional isomers. This guide presents a protocol optimized for the desired N1-alkylated product and discusses the factors governing this selectivity.

The Synthetic Workflow: From Pyrazole to the Target Compound

The synthesis is best approached as a two-stage process. First, the commercially available starting material, pyrazole, is nitrated to produce 3-nitro-1H-pyrazole. Second, this intermediate undergoes N-alkylation to yield the final product.

Synthesis_Workflow Pyrazole Pyrazole Nitration Nitration (e.g., HNO₃/H₂SO₄) Pyrazole->Nitration Nitropyrazole 3-nitro-1H-pyrazole Nitration->Nitropyrazole Alkylation N-Alkylation (ClCH₂CN, Base) Nitropyrazole->Alkylation Target (3-nitro-1H-pyrazol-1-yl)acetonitrile Alkylation->Target

Caption: Overall synthetic pathway for (3-nitro-1H-pyrazol-1-yl)acetonitrile.

Part A: Synthesis of 3-nitro-1H-pyrazole

The synthesis of the 3-nitropyrazole intermediate is a well-established procedure involving the nitration of pyrazole followed by a thermal rearrangement.[5][6]

Experimental Protocol: 3-nitro-1H-pyrazole
  • Nitration: In a flask equipped with a stirrer and cooled in an ice bath, slowly add pyrazole to a mixture of concentrated nitric acid and sulfuric acid. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Isolation of N-nitropyrazole: Carefully pour the reaction mixture onto crushed ice. The N-nitropyrazole intermediate will precipitate. Collect the solid by filtration and wash with cold water until the washings are neutral.

  • Rearrangement: The crude N-nitropyrazole is then heated in an appropriate high-boiling solvent, such as benzonitrile, at approximately 180 °C for 2-3 hours.[5] This step induces a thermal rearrangement to the more stable C-nitro isomers.

  • Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the 3-nitro-1H-pyrazole. The solid is collected by filtration, washed, and can be further purified by recrystallization.[5]

Part B: Synthesis of (3-nitro-1H-pyrazol-1-yl)acetonitrile

This stage involves the crucial N-alkylation step. The choice of base and solvent is critical for achieving a good yield and minimizing side products.

Mechanistic Insight and Regioselectivity

The N-alkylation of 3-nitropyrazole with chloroacetonitrile proceeds via a nucleophilic substitution (SN2) mechanism. The base deprotonates the pyrazole ring, creating a pyrazolate anion which then acts as the nucleophile.

The regiochemical outcome is dictated by a combination of steric and electronic factors.[3] The nitro group at the C3 position is strongly electron-withdrawing, which influences the electron density at both ring nitrogens. However, alkylation at the N1 position is generally favored as it is less sterically hindered than the N2 position, which is adjacent to the bulky nitro group.

Regioselectivity cluster_reactants Reactants cluster_products Potential Products Nitropyrazole 3-nitro-1H-pyrazole Anion Pyrazolate Anion Nitropyrazole->Anion - H⁺ Base Base (e.g., K₂CO₃) AlkylatingAgent ClCH₂CN Major 1-alkylated Isomer (Major Product) Minor 2-alkylated Isomer (Minor Product) Anion->Major Attack at N1 (Sterically Favored) Anion->Minor Attack at N2 (Sterically Hindered)

Caption: Regioselectivity in the N-alkylation of 3-nitro-1H-pyrazole.

Reagents and Materials
Reagent/MaterialGradeSupplier RecommendationPurpose
3-nitro-1H-pyrazole>98% PurityCommercial SourceStarting Material
ChloroacetonitrileAnhydrous, >99%Commercial SourceAlkylating Agent
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedCommercial SourceBase
N,N-Dimethylformamide (DMF)AnhydrousCommercial SourceSolvent
Ethyl AcetateACS GradeCommercial SourceExtraction Solvent
Brine (Saturated NaCl)-Lab PreparedAqueous Wash
Magnesium Sulfate (MgSO₄)AnhydrousCommercial SourceDrying Agent
Detailed Experimental Protocol
  • Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add 3-nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).[3]

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask (approx. 10 mL per gram of 3-nitropyrazole).

  • Stirring: Stir the resulting suspension vigorously at room temperature for 30 minutes to ensure a homogenous mixture and facilitate initial deprotonation.

  • Reagent Addition: Add chloroacetonitrile (1.1 eq) dropwise to the suspension using a syringe. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 3-5 hours.[7] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (3x the volume of DMF used).

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (3-nitro-1H-pyrazol-1-yl)acetonitrile as a pure solid.

Product Characterization

The identity and purity of the synthesized (3-nitro-1H-pyrazol-1-yl)acetonitrile should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrazole ring protons and the methylene (-CH₂-) protons of the acetonitrile group.
¹³C NMR Resonances for the pyrazole ring carbons, the methylene carbon, and the nitrile carbon (~115-120 ppm).[8]
FT-IR (cm⁻¹) Characteristic stretching vibration for the nitrile group (C≡N) around 2220-2260 cm⁻¹.[9] Also, strong absorptions for the nitro group (NO₂) around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₅H₄N₄O₂ (152.11 g/mol ).
Melting Point A sharp melting point is indicative of high purity.

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory throughout this synthesis.

  • General Precautions: All operations should be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.[10][11]

  • Reagent Hazards:

    • Nitropyrazoles: These are energetic compounds and should be handled with care. Avoid grinding, shock, or excessive heat.[12]

    • Chloroacetonitrile: This is a toxic and lachrymatory substance. Handle with extreme care to avoid inhalation or skin contact.

    • Acetonitrile/DMF: These are flammable organic solvents. Ensure there are no ignition sources nearby during handling and use.[13][14] Grounding of metal containers is recommended to prevent static discharge.[15]

  • Waste Disposal: All chemical waste, including solvents and residual reaction mixtures, must be collected in appropriately labeled flammable waste containers for disposal according to institutional and local regulations.[10]

Conclusion

The via the N-alkylation of 3-nitro-1H-pyrazole is a reliable and effective method. The key to a successful outcome lies in the careful control of reaction conditions to favor the sterically preferred N1-alkylation product. By following the detailed protocols and adhering to the stringent safety measures outlined in this guide, researchers can confidently produce this valuable chemical intermediate for further application in their scientific endeavors.

References

  • MDPI. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles.
  • National Institutes of Health (NIH). 3-Nitropyrazole | C3H3N3O2. PubChem.
  • ResearchGate. (n.d.). Mechanism of nitration of nitrogen-containing heterocyclic N-acetonyl derivatives. General approach to the synthesis of N-dinitromethylazoles.
  • Cameo Chemicals. (2019). ACETONITRILE. National Oceanic and Atmospheric Administration.
  • BenchChem. (n.d.). (1-methyl-5-nitro-1H-pyrazol-3-yl)acetonitrile.
  • ChemicalBook. (n.d.). 3-Nitro-1H-pyrazole synthesis.
  • ResearchGate. (n.d.). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 4-Hydrazinyl-3-nitrobenzonitrile.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: acetonitrile.
  • PubMed. (2017). N-Acetonitrile Functionalized Nitropyrazoles: Precursors to Insensitive Asymmetric N-Methylene-C Linked Azoles. National Library of Medicine.
  • Key Organics. (n.d.). (3-Nitro-1H-pyrazol-1-yl)acetonitrile.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 3-Chloro-1H-pyrazole.
  • Science Interactive. (2013). SAFETY DATA SHEET - Acetonitrile.
  • International Journal of Current Microbiology and Applied Sciences. (2015). Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph.
  • Shimadzu. (2018). SAFETY DATA SHEET Acetonitrile LC015-4.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
  • ResearchGate. (2014). Chloroacetonitrile.
  • Springer. (2014). Synthesis, characterization, and antimicrobial activity of pyrazol-3-yl-pyrimidine, pyrazole and pyran derivatives. International Journal of Current Research.
  • PENTA. (2025). Acetonitrile - SAFETY DATA SHEET.
  • ResearchGate. (2025). Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile.
  • International Journal of Current Research. (n.d.). Synthesis, characterization, and antimicrobial activity of pyrazol-3-yl-pyrimidine, pyrazole and pyran derivatives.
  • Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions).
  • Semantic Scholar. (n.d.). A series of N-trinitromethyl-substituted polynitro-pyrazoles: high-energy-density materials with positive oxygen balances.

Sources

In-Depth Technical Guide: Chemical Properties, Synthesis, and Applications of (3-Nitro-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I have evaluated numerous heterocyclic scaffolds for drug discovery and agrochemical development. Among these, (3-nitro-1H-pyrazol-1-yl)acetonitrile stands out as a highly versatile, orthogonal bifunctional building block. The pyrazole core provides essential structural rigidity and hydrogen-bonding capabilities, while the nitro and cyanomethyl (acetonitrile) groups serve as independent synthetic handles.

This whitepaper provides a comprehensive, causality-driven guide to the chemical properties, regioselective synthesis, and downstream applications of this compound. Rather than merely listing procedures, this guide deconstructs the mechanistic "why" behind each experimental choice, ensuring that your bench-top workflows are robust, reproducible, and self-validating.

Core Chemical and Physical Properties

Understanding the baseline physicochemical properties of a building block is the first step in designing scalable synthetic routes. The strong electron-withdrawing nature of the nitro group significantly impacts the electron density of the pyrazole ring, influencing both its solubility profile and its reactivity.

Quantitative Data Summary
PropertySpecification
Chemical Name 2-(3-nitro-1H-pyrazol-1-yl)acetonitrile
CAS Number 1006956-03-1 ()[1]
Molecular Formula C5H4N4O2 ()[2]
Molecular Weight 152.11 g/mol ()[3]
Appearance Solid / Crystalline Powder
Storage Conditions 2-8°C (Refrigerator), Ambient Shipping[1]
Solubility Profile High in DMF, DMSO, Acetonitrile; Moderate in DCM/MeOH

Mechanistic Synthesis & Causality-Driven Protocol

The synthesis of N-alkylated pyrazoles often suffers from regioselectivity issues (N1 vs. N2 alkylation) when the pyrazole is asymmetric. However, for 3-nitro-1H-pyrazole, the strong electron-withdrawing nature of the nitro group at the C3 position significantly reduces the nucleophilicity of the adjacent N2 nitrogen due to both steric hindrance and electronic deactivation. Consequently, alkylation predominantly and selectively occurs at the N1 position ()[4].

Synthesis A 3-Nitro-1H-pyrazole C Deprotonation (K2CO3 / DMF) A->C B Bromoacetonitrile D Nucleophilic Substitution (SN2) B->D C->D E (3-Nitro-1H-pyrazol-1-yl) acetonitrile D->E 0°C to RT

Workflow for the regioselective N-alkylation of 3-nitro-1H-pyrazole.

Step-by-Step Self-Validating Protocol: Regioselective N-Alkylation
  • Reagent Preparation & Solvent Selection: Dissolve 3-nitro-1H-pyrazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is chosen as a polar aprotic solvent to effectively solvate the intermediate pyrazolide anion. This maximizes its nucleophilicity for the subsequent SN2 reaction without introducing hydrogen-bonding interference that protic solvents would cause.

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 1.5 eq) to the solution.

    • Causality: K₂CO₃ is a mild, heterogeneous base. It deprotonates the pyrazole slowly, preventing localized exotherms and minimizing the base-catalyzed degradation (e.g., polymerization) of the highly reactive haloacetonitrile.

  • Electrophile Introduction: Cool the reaction mixture to 0°C using an ice bath, then add bromoacetonitrile (1.1 eq) dropwise.

    • Causality: Bromoacetonitrile is an aggressive electrophile. Cooling to 0°C suppresses unwanted side reactions, ensuring the reaction remains strictly under kinetic control.

  • Reaction Progression & Self-Validation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4-6 hours.

    • Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) system. The self-validating checkpoint is the disappearance of the starting material (UV active, lower Rf) and the appearance of a distinct new product spot (higher Rf). Confirm the product mass via LC-MS ([M+H]⁺ = 153.1).

  • Workup & Isolation: Quench the reaction by pouring it into crushed ice/water to precipitate the product. Filter the precipitate and wash with cold water.

    • Causality: The target compound is poorly soluble in cold water, whereas DMF and inorganic salts remain highly soluble. This differential solubility ensures a high-purity crude yield without the immediate need for column chromatography.

Orthogonal Reactivity & Downstream Derivatization

The true strategic value of (3-nitro-1H-pyrazol-1-yl)acetonitrile lies in its orthogonal derivatization pathways. The nitro and nitrile groups can be selectively manipulated without cross-reactivity if the thermodynamic conditions are carefully controlled.

  • Nitro Reduction: The nitro group can be selectively reduced to an amine using Zinc or Iron powder in the presence of Ammonium Chloride (NH₄Cl) ()[5]. This avoids the over-reduction of the nitrile group that might occur under aggressive hydrogenation (Pd/C, H₂) conditions.

  • Nitrile Reduction/Hydrolysis: The cyanomethyl group can be independently hydrolyzed to a carboxylic acid under acidic/basic reflux, or reduced to a primary ethylamine derivative using Raney Nickel.

Derivatization Core (3-Nitro-1H-pyrazol-1-yl)acetonitrile NitroRed Nitro Reduction (Zn or Fe / NH4Cl) Core->NitroRed NitrileRed Nitrile Reduction (Raney Ni / H2) Core->NitrileRed Hydrolysis Nitrile Hydrolysis (Acid/Base) Core->Hydrolysis Amine1 (3-Amino-1H-pyrazol-1-yl)acetonitrile NitroRed->Amine1 Amine2 2-(3-Nitro-1H-pyrazol-1-yl)ethan-1-amine NitrileRed->Amine2 Acid 2-(3-Nitro-1H-pyrazol-1-yl)acetic acid Hydrolysis->Acid

Orthogonal derivatization pathways for (3-nitro-1H-pyrazol-1-yl)acetonitrile.

Applications in Drug Development

In modern medicinal chemistry, functionalized pyrazoles are privileged scaffolds. (3-Nitro-1H-pyrazol-1-yl)acetonitrile is frequently utilized in the synthesis of complex bicyclic systems, such as imidazo[3,2-b]pyrazoles or pyrazolo[1,5-a]pyrimidines.

For example, derivative structures synthesized from this exact building block have been critical in the discovery of mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors. By leveraging the nitrogen-rich core, researchers have successfully developed reversible inhibitors that target EGFR classical mutations bearing both T790M and C797S resistance mutations, while sparing wild-type EGFR to mitigate toxicity ()[6]. Furthermore, amino-pyrazole derivatives synthesized via the reduction pathways mentioned above are heavily utilized in the development of bacterial two-component system inhibitors ()[7].

References

  • [1] Title: 1006956-03-1 Product Name: (3-Nitro-1H-pyrazol-1-yl)acetonitrile | Source: Pharmaffiliates | URL: [Link]

  • [7] Title: Synthesis of bacterial two-component system inhibitors | Source: RTU E-books | URL: [Link]

  • [4] Title: Cell Calcium - BORIS Portal | Source: University of Bern | URL: [Link]

  • [5] Title: EP 3259253 B1 - SULFONYLUREAS AND RELATED COMPOUNDS | Source: European Patent Office | URL: [Link]

  • [6] Title: Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor | Source: ChemRxiv | URL: [Link]

Sources

Strategic Overview: The Challenge of Regioselectivity in Pyrazole Nitration

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-nitro-1H-pyrazole

This guide provides a comprehensive technical overview of the primary synthesis routes for 3-nitro-1H-pyrazole, a critical intermediate in the development of energetic materials and pharmaceuticals.[1][2] The content is structured to provide researchers, scientists, and drug development professionals with not only procedural steps but also the underlying mechanistic rationale and field-proven insights necessary for successful and reproducible synthesis.

The synthesis of 3-nitro-1H-pyrazole presents a classic challenge in heterocyclic chemistry: regioselectivity. The pyrazole ring is an electron-rich aromatic system, but the distribution of that electron density is not uniform.[3][4] The C4 position is the most electron-rich and, consequently, the most susceptible to electrophilic attack.[3][5][6]

Therefore, direct electrophilic nitration of the parent pyrazole ring using standard nitrating agents like mixed nitric and sulfuric acids (HNO₃/H₂SO₄) overwhelmingly yields the 4-nitropyrazole isomer.[4][7] To selectively synthesize the 3-nitro isomer, a more nuanced, multi-step approach is required.

The most reliable and widely adopted strategy circumvents direct C-nitration in favor of an N-nitration followed by a thermal rearrangement.[2][8][9] This indirect pathway provides excellent regiochemical control, making it the cornerstone of 3-nitro-1H-pyrazole production.

Core Synthesis Route: N-Nitration and Thermal Rearrangement

This two-step process is the most efficient and selective method for preparing 3-nitro-1H-pyrazole.[8][10] It involves the initial formation of an N-nitro intermediate, which is then thermally rearranged to the desired C-nitro product.

Mechanistic Causality

The success of this route hinges on exploiting the nucleophilicity of the pyrazole nitrogen under specific conditions.

  • N-Nitration: Under less acidic conditions than traditional mixed-acid nitration, the N1 nitrogen of the pyrazole ring remains a potent nucleophile.[3] Using a milder nitrating agent, such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride), allows for selective electrophilic attack at the nitrogen atom, forming 1-nitropyrazole (also called N-nitropyrazole).[8]

  • Thermal Rearrangement: The N-nitro bond in 1-nitropyrazole is labile. Upon heating in a high-boiling point solvent, the N-NO₂ bond cleaves, and the nitro group rearranges to a carbon atom on the ring.[1][11] This intramolecular rearrangement preferentially yields the 3(5)-nitropyrazole isomer.

Experimental Workflow

The following diagram illustrates the two-stage workflow for the synthesis.

G Workflow: 3-Nitro-1H-pyrazole Synthesis cluster_0 Stage 1: N-Nitration cluster_1 Stage 2: Thermal Rearrangement P Pyrazole NitratingAgent HNO₃ / Ac₂O / HAc P->NitratingAgent Reacts with NNP 1-Nitropyrazole (Intermediate) NitratingAgent->NNP Forms NNP_c 1-Nitropyrazole NNP->NNP_c Isolate & Purify Solvent Benzonitrile Heat Heat (180 °C) Solvent->Heat Heated Product 3-Nitro-1H-pyrazole (Final Product) Heat->Product Rearranges to NNP_c->Solvent Dissolved in

Caption: High-level workflow for the two-stage synthesis.

Step 1: Synthesis of 1-Nitropyrazole (N-Nitration)

This step focuses on the selective nitration of the pyrazole nitrogen atom. The use of an acetic anhydride/acetic acid system moderates the reactivity of nitric acid, preventing direct C4-nitration.

  • Reagent Preparation: Prepare the nitrating mixture by carefully adding nitric acid to a pre-cooled mixture of acetic anhydride and acetic acid. This should be done in an ice bath to control the exothermic reaction.

  • Reaction Setup: Dissolve pyrazole in an acetic acid solution in a separate reaction vessel equipped with a stirrer and thermometer, and cool it in an ice bath.

  • Addition: Slowly add the prepared nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature is maintained at a low and controlled level.

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature for a specified duration to ensure complete conversion to N-nitropyrazole.

  • Work-up: Pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Isolation and Purification: Collect the crude 1-nitropyrazole by filtration, wash with cold water, and dry. The product can be used in the next step, often without further purification.

Causality Note: The formation of acetyl nitrate in situ generates a less aggressive electrophile compared to the nitronium ion (NO₂⁺) present in strong mixed acids. This milder nature is key to favoring attack at the more nucleophilic nitrogen over the electron-rich C4 carbon.[3]

Step 2: Synthesis of 3-Nitro-1H-pyrazole (Thermal Rearrangement)

The isolated 1-nitropyrazole is rearranged under thermal conditions to yield the final product. The choice of solvent is critical for maintaining the high temperature required for the rearrangement while ensuring the reaction proceeds efficiently.

  • Reaction Setup: In a flask equipped with a reflux condenser and thermometer, mix the 1-nitropyrazole (3.45 g, 30.5 mmol) with benzonitrile (33 mL).[12]

  • Heating: Heat the mixture with stirring to 180 °C and maintain this temperature for 3 hours.[12] The reaction progress can be monitored by TLC or HPLC.

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with hexane and continue stirring for 20 minutes to precipitate the product.[12]

  • Isolation: Collect the precipitated solid by filtration.

  • Purification: The crude 3-nitro-1H-pyrazole can be further purified by recrystallization to afford a tan solid.[12]

Causality Note: Benzonitrile is an effective solvent due to its high boiling point (191 °C) and its ability to remain stable under the reaction conditions.[1][12] Other high-boiling solvents like n-octanol or anisole can be used, but may lead to lower quality products or require longer reaction times.[2][9] The high temperature provides the necessary activation energy for the N-NO₂ bond cleavage and subsequent intramolecular rearrangement.

Reaction Pathway and Data Summary

The overall transformation is a robust and high-yielding process.

Caption: Overall reaction scheme from pyrazole to 3-nitro-1H-pyrazole.

StepReagentsKey ConditionsYield (%)Reference
N-Nitration Pyrazole, HNO₃/Ac₂O/HAcLow Temperature85.5[8][10]
Rearrangement 1-Nitropyrazole, Benzonitrile180 °C, 3 hours91 - 92.8[8][10][12]
Overall --~79.3 [8][10]

Product Characterization Data (3-Nitro-1H-pyrazole): [12]

  • Appearance: Tan solid

  • ¹H NMR (300 MHz, DMSO-d₆): δ 13.94 (br s, 1H), 8.03 (d, J = 2.4 Hz, 1H), 7.03 (t, J = 2.4 Hz, 1H)

Alternative and Contrasting Synthetic Routes

While the N-nitration/rearrangement pathway is standard, other methods have been explored, which primarily serve to highlight the superiority of the main route.

  • Direct Nitration: As previously discussed, treating pyrazole with strong acids like HNO₃/H₂SO₄ leads to the undesired 4-nitropyrazole isomer due to the electronic properties of the pyrazole ring.[3][7] This method is therefore employed when 4-nitropyrazole is the target compound.[8]

  • One-Pot Synthesis: A one-pot method has been developed where, after the initial nitration of pyrazole, the reaction solution is directly subjected to high pressure in a hydrothermal reactor without isolating the 1-nitropyrazole intermediate.[1] This approach aims to circumvent the use of toxic, high-boiling organic solvents like benzonitrile.[1]

  • Direct Cyclization: A one-step cyclization synthesis from diazomethane and chloronitroethylene has been reported.[2][9] However, this method is considered high-risk due to the extremely volatile and hazardous nature of the starting materials and is not suitable for routine laboratory or industrial synthesis.[2][9]

Conclusion

The synthesis of 3-nitro-1H-pyrazole is a well-established process where regiochemical control is paramount. The two-step method, involving the N-nitration of pyrazole followed by thermal rearrangement of the resulting 1-nitropyrazole intermediate, stands as the most reliable and efficient route. This strategy effectively overcomes the inherent electronic preference of the pyrazole ring for electrophilic substitution at the C4 position. Understanding the mechanistic principles behind this choice—favoring initial nucleophilic attack at the nitrogen under milder conditions—is key to achieving high yields and purity of the desired 3-nitro isomer, a foundational building block for advanced materials.

References

  • BenchChem. (n.d.). Effect of solvent on the regioselectivity of pyrazole nitration.
  • Guidechem. (2023, October 11). How to Synthesize 3-Nitro-1H-pyrazole in One Pot?.
  • Determining the Synthesis of Pyrazoles via Multi Component Reaction and Cyclization. (2021, November 19).
  • ChemicalBook. (n.d.). 3-Nitro-1H-pyrazole synthesis.
  • Olanrewaju, A. et al. (n.d.). Direct nitration of five membered heterocycles. ResearchGate.
  • Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. (2016, May 1).
  • Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles.
  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Efficiency of Nitropyrazole Synthesis Routes.
  • Olah, G. A., & Lin, H. C. (n.d.). Direct nitration of five membered heterocycles. Semantic Scholar.
  • Benchchem. (n.d.). Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole.
  • Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd.
  • Reddy, R. P., & Kumar, V. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Liu, W., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][3][12]triazin-7(6H). (2025, September 18). PMC. Retrieved from

  • Review on synthesis of nitropyrazoles. (n.d.). ResearchGate.
  • Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. (2021, August 9).
  • Pyrazole. (n.d.).
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). PMC.
  • Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties. (2018, August 15). PubMed.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. (n.d.).
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023, October 30). MDPI.
  • Construction of 3-Nitro-1H-pyrazole-5-yl-Bridged/Fused 4,5-Diamino-4H–1,2,4-triazoles Achieving High-Energy Insensitive Energetic Materials. (2025, May 8). The Journal of Organic Chemistry - ACS Publications.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025, October 7). PMC.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022, August 31). JACS Au - ACS Publications.
  • The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. (1979, August 1). CSIRO Publishing.
  • Liu, W., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.
  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016, June 30). IntechOpen.
  • Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). (2022, November 22).
  • Synthesis of 3, 5-dinitropyrazole. (2025, August 27). ResearchGate.
  • Synethsis and characterization of 3-nitropyrazole and its salts. (n.d.). ResearchGate.
  • Extensive Evaluation of Dinitropyrazole and Tetrazole-Based Energetic Compounds: Role of Isomerism and Oxygen Balance on the. (2025, September 19).
  • Synthesis of pyrazole from 2,4-dinitrophenylhydrazone. (n.d.). ResearchGate.
  • Dinitropyrazoles. (n.d.). ResearchGate.
  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • synthesis of pyrazoles. (2019, January 19). YouTube.
  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023, September 7). MDPI.
  • Construction of 3-Nitro-1H-pyrazole-5-yl-Bridged/Fused 4,5-Diamino-4H-1,2,4-triazoles Achieving High-Energy Insensitive Energetic Materials. (2025, May 9). PubMed.
  • Synthesis of 3,4,5-trinitropyrazole. (2015, September 3). ResearchGate.

Sources

Molecular Architecture and Synthetic Utility of (3-Nitro-1H-pyrazol-1-yl)acetonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Introduction

In the landscape of modern drug discovery and agrochemical development, functionalized pyrazoles serve as privileged scaffolds. Among these, (3-nitro-1H-pyrazol-1-yl)acetonitrile (CAS: 1006956-03-1) stands out as a highly versatile, bifunctional building block (1)[1]. By combining the electron-withdrawing capacity of a nitro group with the orthogonal reactivity of a nitrile moiety, this compound enables the rapid assembly of complex, multi-cyclic APIs (Active Pharmaceutical Ingredients) and kinase inhibitors ()[].

This guide provides an in-depth mechanistic analysis of its synthesis, structural properties, and downstream applications, designed specifically for synthetic chemists and drug development professionals.

Structural and Physicochemical Profiling

The molecular architecture of (3-nitro-1H-pyrazol-1-yl)acetonitrile is defined by a planar, aromatic pyrazole core. The N1 position is substituted with an acetonitrile group (–CH₂–CN), providing a flexible handle for homologation. The C3 position features a nitro group (–NO₂), which drastically alters the electronic distribution of the pyrazole ring, rendering it highly electrophilic and serving as a masked amine for downstream functionalization (3)[3].

Quantitative Data Summary
PropertyValue
Chemical Name 2-(3-nitro-1H-pyrazol-1-yl)acetonitrile
CAS Registry Number 1006956-03-1
Molecular Formula C₅H₄N₄O₂
Molecular Weight 152.11 g/mol
MDL Number MFCD04969694
Appearance Solid (Off-white to pale yellow)
Storage Conditions 2-8°C (Refrigerator), Ambient Shipping

Mechanistic Synthesis and Regioselectivity

The primary synthetic route to (3-nitro-1H-pyrazol-1-yl)acetonitrile is the base-promoted N-alkylation of 3-nitro-1H-pyrazole using chloroacetonitrile.

The Regioselectivity Challenge: Unsubstituted pyrazoles exist as tautomeric mixtures, making N1 vs. N2 alkylation a persistent challenge. However, the strong electron-withdrawing nature of the C3-nitro group dynamically influences this equilibrium. Alkylation predominantly occurs at the N1 position .

  • Causality: The N1 position is sterically less hindered. Attack at the N2 position is kinetically and thermodynamically disfavored due to severe peri-interactions (steric clash) with the bulky C3-nitro group. Consequently, the N1-alkylated isomer is the overwhelming major product.

Synthesis cluster_0 Reagents A 3-Nitro-1H-pyrazole C Base (K2CO3) Solvent (DMF) 60°C A->C B Chloroacetonitrile B->C D (3-Nitro-1H-pyrazol-1-yl)acetonitrile (Major Product) C->D N1 Alkylation E (5-Nitro-1H-pyrazol-1-yl)acetonitrile (Minor Product) C->E N2 Alkylation

Figure 1: Regioselective N-alkylation pathway of 3-nitro-1H-pyrazole.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocol is engineered as a self-validating system , incorporating built-in checkpoints to verify reaction success at each stage.

Materials
  • 3-nitro-1H-pyrazole (1.0 eq)

  • Chloroacetonitrile (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq, finely powdered)

  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology
  • Deprotonation Phase: In an oven-dried round-bottom flask under N₂, dissolve 3-nitro-1H-pyrazole (10 mmol) in anhydrous DMF (20 mL). Add K₂CO₃ (20 mmol) and stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ (pKa ~10.3) is selected because it provides sufficient basicity to deprotonate the pyrazole N-H without being strong enough to induce unwanted hydrolysis of the highly sensitive nitrile group. DMF, a polar aprotic solvent, solvates the potassium cation, leaving the pyrazolide anion "naked" and highly nucleophilic.

  • Alkylation Phase: Add chloroacetonitrile (12 mmol) dropwise over 10 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes, minimizing the risk of chloroacetonitrile polymerization or dialkylation.

  • Propagation: Heat the mixture to 60°C and stir for 4-6 hours.

    • Self-Validating Checkpoint 1 (Reaction Completion): Perform TLC analysis (Hexanes/EtOAc 1:1). The product will appear at a significantly higher Rf​ value than the starting material due to the loss of the polar N-H hydrogen bond.

  • Quenching & Extraction: Cool to room temperature and pour the mixture into 100 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 50 mL).

    • Causality: The ice-water quench crashes out the organic product while simultaneously dissolving the DMF and inorganic salts, driving a clean biphasic separation.

  • Washing: Wash the combined organic layers with brine (3 x 50 mL).

    • Self-Validating Checkpoint 2 (Phase Purity): Multiple brine washes are critical to pull any residual DMF out of the organic layer, preventing co-elution during chromatography.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (gradient: 10-40% EtOAc in Hexanes).

    • Self-Validating Checkpoint 3 (Product Identity): Confirm structure via ¹H NMR. The successful N1-alkylation is validated by a distinct singlet for the –CH₂– group at ~5.2 ppm, alongside two distinct doublets for the pyrazole protons.

Downstream Applications in Drug Development

The strategic value of (3-nitro-1H-pyrazol-1-yl)acetonitrile lies in its orthogonal functional groups. The nitro and nitrile moieties can be selectively manipulated to generate diverse pharmacophores.

  • Nitro Reduction: The C3-nitro group can be reduced to an amine using Pd/C and H₂, or Fe/HCl. The resulting 3-amino pyrazole is a classic hydrogen-bond donor motif heavily utilized in ATP-competitive kinase inhibitors.

  • Nitrile Hydrolysis/Reduction: The N1-nitrile can be hydrolyzed to a carboxylic acid for subsequent amide coupling, or reduced to a primary amine to create flexible linker regions.

  • Tetrazole Formation: The nitrile group can undergo [3+2] cycloaddition with sodium azide (NaN₃) to form a tetrazole, a well-known bioisostere for carboxylic acids that improves metabolic stability and membrane permeability.

Downstream Core (3-Nitro-1H-pyrazol-1-yl)acetonitrile NitroRed Nitro Reduction (Pd/C, H2) Core->NitroRed NitrileHyd Nitrile Hydrolysis (Acid/Base) Core->NitrileHyd Tetrazole Cycloaddition (NaN3) Core->Tetrazole Amine (3-Amino-1H-pyrazol-1-yl)acetonitrile NitroRed->Amine Acid 2-(3-Nitro-1H-pyrazol-1-yl)acetic acid NitrileHyd->Acid TetrazoleProd 1-(1H-Tetrazol-5-ylmethyl)-3-nitro-1H-pyrazole Tetrazole->TetrazoleProd

Figure 2: Orthogonal downstream functionalization in drug discovery.

References

  • Pharmaffiliates. "1006956-03-1 | Product Name : (3-Nitro-1H-pyrazol-1-yl)acetonitrile." Pharmaffiliates Reference Standards.
  • Key Organics. "(3-Nitro-1H-pyrazol-1-yl)acetonitrile - MFCD04969694." Key Organics Product Catalog.
  • BOC Sciences. "Nitrogen Compounds - Building Block." BOC Sciences Catalog.

Sources

Physical Properties and Characterization of (3-nitro-1H-pyrazol-1-yl)acetonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Nitro-1H-pyrazol-1-yl)acetonitrile is a highly functionalized heterocyclic building block extensively utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals. As a Senior Application Scientist, I approach the physical characterization of this molecule not merely as a collection of empirical data points, but as a predictable, self-validating system governed by its molecular architecture. The intricate interplay between the electron-withdrawing nitro group, the aromatic pyrazole core, and the polar acetonitrile moiety dictates its thermodynamic stability, solubility profile, and phase behavior. This guide deconstructs these properties and provides field-proven analytical workflows for their precise determination.

Molecular Architecture & Fundamental Constants

Before designing synthetic routes, extraction protocols, or formulation strategies, we must establish the fundamental physicochemical constants of the compound. The absence of hydrogen bond donors, combined with multiple hydrogen bond acceptors, creates a highly specific polarity profile that governs its macroscopic behavior.

Table 1: Fundamental Physicochemical Properties
PropertyValue / Description
Chemical Name (3-nitro-1H-pyrazol-1-yl)acetonitrile
CAS Number 1006956-03-1
Molecular Formula C 5​ H 4​ N 4​ O 2​
Molecular Weight 152.11 g/mol
Appearance Solid (typically a crystalline powder)
Storage Conditions 2-8°C (Refrigerator) to prevent thermal degradation
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5 (Nitrogen and Oxygen atoms)

Predictive Physical Chemistry & Causality

To understand why this compound behaves the way it does in the laboratory, we must analyze the causality behind its structural features. Macroscopic physical properties are a direct manifestation of microscopic electronic distribution.

  • The 3-Nitro Group (Thermodynamic Stability & Density): The –NO 2​ group acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects. This dramatically increases the molecular dipole moment. In the solid state, these strong dipoles align to maximize intermolecular electrostatic interactions, resulting in a tightly packed crystal lattice. This causality explains why nitro-pyrazoles generally exhibit higher melting points and crystal densities compared to their unsubstituted analogs.

  • The Acetonitrile Moiety (Solubility Profile): The –CH 2​ CN appendage introduces significant polarity but strictly acts as a hydrogen bond acceptor. Because the molecule cannot self-associate via hydrogen bonding, its melting point is lower than it would be if an –OH or –NH 2​ group were present. However, this feature makes the compound highly soluble in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) while exhibiting limited aqueous solubility.

  • The Pyrazole Core (Pi-Pi Stacking): The planar, aromatic nature of the pyrazole ring facilitates parallel-displaced π−π stacking in the crystal lattice. This structural rigidity must be overcome by thermal energy during melting, necessitating precise thermal analysis.

Logic Mol Molecular Structure C5H4N4O2 Nitro 3-Nitro Group (Strong EWG) Mol->Nitro Pyrazole Pyrazole Core (Aromatic) Mol->Pyrazole Nitrile Acetonitrile Moiety (Polar, Non-H-Bond) Mol->Nitrile Dipole High Dipole Moment Nitro->Dipole Stacking Pi-Pi Stacking & Crystal Packing Nitro->Stacking Pyrazole->Stacking Nitrile->Dipole Solub High Organic Solubility Dipole->Solub Stacking->Solub

Logical relationship between molecular features and macroscopic physical properties.

Experimental Workflows for Property Determination

To establish a self-validating system for these physical properties, rigorous experimental protocols must be employed. Below are the field-proven methodologies for characterizing (3-nitro-1H-pyrazol-1-yl)acetonitrile.

Protocol A: Thermal Analysis (Melting Point & Stability via DSC)

To determine the exact melting point and assess thermal stability, Differential Scanning Calorimetry (DSC) is the gold standard. This protocol adheres to the principles outlined in [2].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the desiccated (3-nitro-1H-pyrazol-1-yl)acetonitrile sample into a standard aluminum DSC crucible using a microbalance.

  • Crimping: Seal the crucible with a pierced lid. The pinhole allows for the release of any volatile impurities or trapped moisture during heating without causing pan deformation.

  • Purge Gas: Place the crucible into the DSC cell alongside an empty reference pan. Establish a continuous high-purity nitrogen purge at 50 mL/min to prevent oxidative degradation of the nitro group during heating.

  • Heating Program: Equilibrate the system isothermally at 25°C for 5 minutes. Initiate a linear heating ramp of 10°C/min up to 250°C.

  • Data Analysis: The melting point is determined as the extrapolated onset temperature of the endothermic melting peak (not the peak maximum), ensuring thermodynamic accuracy independent of sample mass.

Protocol B: Lipophilicity (LogP) Determination (Shake-Flask Method)

The partition coefficient (LogP) is critical for predicting biological membrane permeability and extraction efficiency during synthetic workups. We utilize the Shake-Flask method in strict accordance with [3].

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate analytical grade n-octanol and high-purity deionized water (Milli-Q) with each other by stirring vigorously in a separation funnel for 24 hours at 25°C. Allow the phases to separate completely.

  • Stock Solution: Dissolve a known mass of the compound in the pre-saturated n-octanol to create a stock solution (e.g., 0.1 M).

  • Partitioning: In three separate glass centrifuge tubes, add the stock solution and pre-saturated water in varying volume ratios (1:1, 1:2, and 2:1). Testing multiple ratios ensures the calculated LogP is independent of the phase ratio and validates the system.

  • Equilibration: Agitate the tubes on a mechanical shaker at 100 strokes per minute for 30 minutes at exactly 25.0 ± 0.1°C.

  • Separation & Quantification: Centrifuge the tubes at 3000 rpm for 15 minutes to achieve complete phase separation without emulsion formation. Carefully sample each phase using a glass syringe and quantify the concentration of the compound using RP-HPLC with UV detection at its λmax​ .

  • Calculation: Calculate LogP using the formula: log10​(Coctanol​/Cwater​) .

Workflow Compound (3-Nitro-1H-pyrazol-1-yl)acetonitrile CAS: 1006956-03-1 Thermal Thermal Analysis (DSC / TGA) Compound->Thermal Solubility Solubility & LogP (Shake-Flask / HPLC) Compound->Solubility Spectroscopy Structural & Electronic (NMR / IR / XRD) Compound->Spectroscopy MP Melting Point & Stability Thermal->MP Partition Lipophilicity (LogP) & Aqueous Solvation Solubility->Partition Density Crystal Density & Dipole Moment Spectroscopy->Density

Experimental workflow for the physical property characterization of the compound.

Conclusion

The physical properties of (3-nitro-1H-pyrazol-1-yl)acetonitrile are a direct manifestation of its highly polarized, non-hydrogen-bond-donating molecular architecture. By understanding the causality behind its structural features and employing rigorous, standardized analytical workflows like DSC and HPLC-based partition studies, researchers can generate the self-validating data required to optimize downstream chemical syntheses, purification protocols, and formulation processes.

References

  • Pharmaffiliates. "(3-Nitro-1H-pyrazol-1-yl)acetonitrile Product Data." Pharmaffiliates Reference Standards.[Link]

  • OECD. "Test No. 102: Melting Point/ Melting Range." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.[Link][1]

  • OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.[Link][2]

Sources

The Biological Activity and Therapeutic Potential of Nitro Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole derivatives represent a cornerstone in modern medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. Among these, nitro pyrazole derivatives have emerged as highly potent scaffolds for drug discovery[1]. The strategic placement of a nitro group on the pyrazole ring (frequently at the 4-position) serves a dual purpose: it acts as a critical pharmacophore driving biological efficacy and provides a versatile synthetic handle for structural elaboration[2]. This whitepaper provides an in-depth technical analysis of the structural basis, biological activities, mechanisms of action, and self-validating experimental methodologies associated with nitro pyrazole derivatives.

Structural Basis of Biological Activity

The unique biological profile of nitro pyrazoles is fundamentally driven by the physicochemical properties of the nitro group combined with the aromaticity of the pyrazole ring:

  • Electronic Effects: The strong electron-withdrawing nature of the nitro group modulates the pKa and lipophilicity of the pyrazole core. This electronic modulation enhances the molecule's ability to engage in hydrogen bonding and dipole-dipole interactions with target enzyme active sites (e.g., Topoisomerase II and DNA Gyrase)[3].

  • Bioreductive Activation: In biological systems, the nitro group can undergo enzymatic reduction by nitroreductases. This reduction generates reactive intermediates (such as nitroso and hydroxylamine species) and Reactive Oxygen Species (ROS), which are highly toxic to microbial pathogens and rapidly proliferating cancer cells[4].

  • Synthetic Versatility: The nitro group can be readily reduced to an amine, serving as a precursor for the synthesis of complex Schiff bases, amides, and thiazole hybrids, allowing for extensive Structure-Activity Relationship (SAR) exploration[2].

Quantitative Biological Activity Profiles

Nitro pyrazole derivatives have demonstrated exceptional efficacy across multiple therapeutic domains, most notably in oncology and infectious diseases.

Anticancer Activity

Recent structural modifications, such as the synthesis of Schiff bases derived from 5-hydrazino-1,3-dimethyl-4-nitropyrazole, have yielded potent cytotoxic agents. These derivatives undergo nucleophilic addition-elimination reactions to form scaffolds that exhibit strong anti-proliferative effects against breast cancer cell lines[5],[6].

Table 1: Cytotoxicity of 5-Hydrazino-1,3-Dimethyl-4-Nitropyrazole Schiff Bases[6]

Compound CodeStructural ModificationTarget Cell LineIC₅₀ (µM)Comparative Standard
4a Chalcone Schiff Base (R=H)MCF-7 (Breast)26.28Tamoxifen
4b Chalcone Schiff Base (R=Cl)MCF-7 (Breast)12.96Tamoxifen
4c Chalcone Schiff Base (R=OCH₃)MDA-MB-231Lowest in seriesTamoxifen
4d Chalcone Schiff Base (R=CH₃)MCF-7 (Breast)18.45Tamoxifen
Antimicrobial Activity

Hybridizing the nitro pyrazole core with thiazole rings has proven to be a highly effective strategy for overcoming microbial resistance. Synthesized via solid base catalysis, these derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains[7].

Table 2: Antimicrobial Profile of Nitro Pyrazole-Based Thiazole Derivatives[7]

Pathogen TypeRepresentative StrainsBiological ResponseMechanism / Note
Gram-Positive S. aureus, S. pyogenesHigh InhibitionCell wall synthesis disruption
Gram-Negative E. coli, P. aeruginosaModerate to High InhibitionDNA Gyrase B inhibition
Fungal C. albicans, A. nigerSignificant Fungicidal ActivityErgosterol biosynthesis interference

Mechanisms of Action

The pharmacological success of nitro pyrazoles is attributed to a dual-pathway mechanism. Depending on the specific structural substituents, these compounds either undergo bioreduction to induce oxidative stress or act as direct competitive inhibitors of critical nucleic acid processing enzymes.

MOA cluster_0 Pathway A: Bioreduction cluster_1 Pathway B: Target Binding Nitro Nitro Pyrazole Scaffold Reductase Nitroreductase Activation Nitro->Reductase Topo Topoisomerase / Gyrase Nitro->Topo ROS ROS Generation Reductase->ROS DNA_Dam DNA Strand Cleavage ROS->DNA_Dam Apoptosis Apoptosis / Cell Death DNA_Dam->Apoptosis Block Replication Blockade Topo->Block Block->Apoptosis

Fig 1. Dual mechanism of action for nitro pyrazole derivatives via bioreduction and target binding.

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental choices.

Protocol 1: Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole[2]
  • Ring Formation: Dissolve isopropylhydrazine (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid.

    • Causality: Acetic acid protonates the carbonyl groups of the subsequently added acetylacetone, increasing their electrophilicity. This accelerates the nucleophilic attack by the hydrazine, ensuring complete cyclization.

  • Condensation: Slowly add acetylacetone (1.0 eq) at room temperature. Stir until TLC confirms the consumption of starting materials.

  • Nitration: Cool the intermediate pyrazole solution to 0 °C. Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid.

  • Thermal Control: Add the nitrating mixture dropwise, strictly maintaining the temperature below 10 °C.

    • Causality: Exceeding 10 °C triggers oxidative degradation of the pyrazole ring and promotes the formation of poly-nitrated byproducts. Strict thermal control guarantees a high yield of the target mono-nitrated scaffold.

  • Workup: Pour onto crushed ice, neutralize with saturated sodium bicarbonate, and extract with ethyl acetate.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)[5]
  • Seeding: Seed MCF-7 or MDA-MB-231 cells in 96-well plates and incubate for 24 hours to allow attachment.

  • Treatment: Expose cells to varying concentrations of the nitro pyrazole derivative (e.g., 1–50 µM) for 48 hours. Include untreated cells as a positive viability control.

  • MTT Addition: Add MTT reagent (tetrazolium salt) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan. Dead cells cannot execute this reduction, providing a direct biological filter.

  • Solubilization: Remove the media and add DMSO to each well.

    • Causality: Formazan crystals are highly lipophilic and insoluble in aqueous culture media. DMSO completely solubilizes the crystals, allowing for accurate spectrophotometric quantification.

  • Readout: Measure absorbance at 570 nm. The optical density is directly proportional to cell viability.

Protocol 3: Antimicrobial Broth Microdilution Assay[7]
  • Preparation: Prepare serial twofold dilutions of the nitro pyrazole-based thiazole compounds in Mueller-Hinton broth within a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized microbial suspension (e.g., S. aureus or E. coli at 5×105 CFU/mL).

  • Indicator Addition: Add resazurin dye to all wells.

    • Causality: Nitro pyrazole derivatives are often lipophilic and can precipitate in aqueous broths, creating false turbidity that mimics bacterial growth. Resazurin acts as a redox indicator; viable cells reduce the blue, non-fluorescent dye to pink, fluorescent resorufin. This colorimetric shift provides a self-validating visual confirmation of metabolic activity, eliminating false positives from compound precipitation.

  • Incubation & MIC Determination: Incubate at 37 °C for 24 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents the color change from blue to pink.

Drug Discovery & Development Workflow

The translation of raw nitro pyrazole scaffolds into viable pharmaceutical leads follows a rigorous, iterative workflow.

Workflow Synth Core Synthesis Nitration Deriv Derivatization Coupling Synth->Deriv Screen Bio-Screening MTT & MIC Deriv->Screen SAR SAR Analysis Optimization Screen->SAR

Fig 2. Self-validating experimental workflow from core synthesis to SAR optimization.

References

  • [7] Desai, N. C., & Bhatt, M. J. (2016). Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. SciSpace. [Link]

  • [5] Shtaiwi, M., et al. (2023). Design, Synthesis, Crystal Structure, Biological Activity and Molecular Modeling of Novel Schiff Bases Derived from Chalcones and 5-Hydrazino-1,3-Dimethyl-4-Nitropyrazole as Anticancer Agents. Polycyclic Aromatic Compounds.[Link]

  • [4] Vatsadze, I. A., et al. (2015). Nitropyrazoles (review). ResearchGate.[Link]

  • [3] ResearchGate. (2025). Synthetic Update on Antimicrobial Potential of Novel Pyrazole Derivatives: A Review. ResearchGate. [Link]

  • [6] Elsevier Pure. (2024). Design, Synthesis, Crystal Structure, Biological Activity and Molecular Modeling of Novel Schiff Bases Derived from Chalcones and 5-Hydrazino-1,3-Dimethyl-4-Nitropyrazole as Anticancer Agents.[Link]

Sources

Engineering the Nitropyrazole Scaffold: A Technical Guide to Synthesis, Energetic Materials, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitropyrazoles represent a highly versatile and structurally robust class of nitrogen-rich heterocyclic compounds. Unlike traditional carbon-backbone molecules, nitropyrazoles derive their unique utility from their high positive heats of formation, extensive π-electron delocalization, and exceptional aromatic stability[1]. As a Senior Application Scientist, I have structured this technical guide to bridge the fundamental mechanistic chemistry of nitropyrazoles with their cross-disciplinary applications—ranging from next-generation High-Energy Density Materials (HEDMs) to advanced pharmaceutical and agrochemical intermediates.

Mechanistic Pathways of Nitropyrazole Synthesis

The synthesis of C-nitropyrazoles (such as 3-nitropyrazole and 4-nitropyrazole) fundamentally relies on the precise control of electrophilic aromatic substitution and subsequent thermal rearrangement. The dominant laboratory and industrial pathway involves a two-step sequence: the initial N-nitration of the pyrazole ring, followed by a solvent-mediated isomerization step to yield the C-nitrated product[1].

Isomerization Dynamics and DFT Validation

Historically, the migration of the nitro group from the nitrogen atom to the carbon backbone was viewed simply as a standard thermal rearrangement. However, recent Density Functional Theory (DFT) studies have elucidated the complex transition states involved in the isomerization of N-nitropyrazole. These models reveal that the process is highly dependent on the solvent environment and specific catalytic triggers, allowing for the rational design of polynitro-substituted azoles without relying on obnoxious solvents or dangerous temperature extremes[2].

Furthermore, alternative synthetic routes have been discovered that bypass traditional rearrangement. For example, the formation of 1,3-diaryl-5-nitropyrazoles from trichloromethylated diarylnitropyrazolines proceeds via a single-step, pseudocyclic E1-like elimination of a chloroform molecule upon mild heating (30–35 °C)[3]. This mechanistic diversity allows chemists to tailor the synthesis route based on the desired functionalization.

SynthesisWorkflow Start Pyrazole Precursor Nitration N-Nitration (HNO3 / H2SO4) Start->Nitration Elimination E1-like Elimination (Mild Heat, -CHCl3) Start->Elimination Trichloromethylated Precursors NNitro N-Nitropyrazole Intermediate Nitration->NNitro Isomerization Thermal Rearrangement (Benzonitrile / Heat) NNitro->Isomerization DFT Validated CNitro C-Nitropyrazole (e.g., 3-NP, 4-NP) Isomerization->CNitro Elimination->CNitro HEDM Energetic Salts & HEDMs CNitro->HEDM Functionalization Pharma Pharma / Agro Intermediates CNitro->Pharma Derivatization

Workflow of Nitropyrazole Synthesis, Isomerization, and Application Derivatization.

Applications in High-Energy Density Materials (HEDMs)

The most aggressive demand for nitropyrazole derivatives comes from the defense, mining, and aerospace sectors. Traditional explosives like TNT and RDX release energy primarily through the oxidation of their carbon backbones[1]. In contrast, nitrogen-rich heterocyclic compounds like nitropyrazoles release massive amounts of energy derived from their high positive heat of formation, generating highly stable N₂ gas upon decomposition. This makes them both exceptionally powerful and environmentally friendly[1].

Heat-Resistant and Insensitive Munitions

A critical challenge in HEDM development is balancing high detonation velocity with thermal stability and low mechanical sensitivity (insensitivity to shock and friction). Nitropyrazole scaffolds excel here due to their extensive π-electron delocalization.

  • Tetracyclic Frameworks : By employing bis(4-nitropyrazole) as an energy bridge to link 1,2,4-triazole, researchers have successfully synthesized advanced tetracyclic compounds. Notably, compound 3 exhibits a detonation velocity of 8604 m/s and a thermal decomposition temperature (Td) of 340 °C, significantly outperforming the conventional heat-resistant explosive HNS (7164 m/s, Td = 318 °C)[4].

  • p-Nitropyrazole-1,3,4-triazole Frameworks : Compounds such as DPTO achieve a striking balance, exhibiting a detonation velocity of 9103 m/s (approaching that of RDX) while maintaining a high thermal stability of 302 °C and an acceptable impact sensitivity of 35 J[5].

  • Energetic Salts : The synthesis of hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole demonstrates how combining the nitropyrazole core with energetic counter-ions yields materials with positive enthalpies of formation superior to RDX and HMX, alongside excellent density and detonation properties[2].

Quantitative Detonation Performance

The following table summarizes the quantitative performance metrics of advanced nitropyrazole-based HEDMs compared to traditional benchmarks.

Compound / MaterialDetonation Velocity (m/s)Thermal Stability (Td, °C)Impact Sensitivity (IS, J)Primary Classification
RDX (Benchmark) ~8750~2047.4Conventional Secondary Explosive
HNS (Benchmark) 71643185Heat-Resistant Explosive
Bis(4-nitropyrazole)-1,2,4-triazole (3) 8604340>40Advanced Heat-Resistant HEDM[4]
DPTO (p-nitropyrazole framework) 910330235High-Energy Insensitive Munition[5]

Pharmaceutical and Agrochemical Applications

Beyond energetic materials, the nitropyrazole pharmacophore is a highly prized building block in the life sciences. The unique electron-withdrawing nature of the nitro group, combined with the hydrogen-bonding capability of the pyrazole ring, allows these compounds to interact selectively with specific biological targets[6].

  • Pharmaceuticals : Derivatives such as 3-methyl-4-nitropyrazole and 1-nitro-1H-pyrazole are utilized in drug development to create therapeutic agents that target specific biological pathways. This builds on the historical success of pyrazoles as antipyretic, analgesic, and anti-inflammatory agents[6][7][8].

  • Agrochemicals : The stability and tunable reactivity of compounds like 3,5-dimethyl-4-nitropyrazole make them ideal precursors for the synthesis of advanced pesticides and herbicides. These agrochemicals are engineered to improve crop yields while minimizing off-target environmental toxicity[9].

PropApp Core Nitropyrazole Scaffold Prop1 High Positive Heat of Formation Core->Prop1 Prop2 Aromatic π-Electron Delocalization Core->Prop2 Prop3 Tunable C3/C4/C5 Functionalization Core->Prop3 App1 High-Energy Density Materials Prop1->App1 Prop2->App1 App2 Insensitive Munitions Prop2->App2 App3 Agrochemicals (Pesticides) Prop3->App3 App4 Targeted Pharmaceuticals Prop3->App4

Logical mapping of nitropyrazole physicochemical properties to their industrial applications.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and safety, the following step-by-step protocol details the synthesis of 3-Nitropyrazole (3-NP) via N-nitration and thermal rearrangement. This protocol is designed as a self-validating system, where each step includes the specific causality behind the experimental choice.

Protocol: Synthesis of 3-Nitropyrazole (3-NP)

Step 1: N-Nitration of Pyrazole

  • Procedure : Slowly add a solution of pyrazole dissolved in glacial acetic acid into a mixture of fuming HNO₃ and acetic anhydride. Maintain the reaction temperature strictly between 0–5 °C using an ice bath.

  • Causality : Acetic anhydride acts as a potent water scavenger, driving the nitration equilibrium forward. The temperature must be strictly maintained near 0 °C because the reaction is highly exothermic; elevated temperatures will lead to premature, uncontrolled isomerization or oxidative degradation of the pyrazole ring[1].

Step 2: Isolation of N-Nitropyrazole

  • Procedure : Quench the reaction mixture by pouring it over crushed ice. Extract the aqueous layer multiple times with ethyl acetate, wash the combined organic layers with a saturated NaHCO₃ solution until neutral, and dry over anhydrous MgSO₄.

  • Causality : Rapid thermal quenching halts the nitration process and prevents the highly sensitive N-nitropyrazole intermediate from decomposing. The NaHCO₃ wash is critical to remove residual nitric and acetic acids, which could catalyze unwanted side reactions during the subsequent heating phase.

Step 3: Thermal Rearrangement to C-Nitropyrazole

  • Procedure : Dissolve the isolated N-nitropyrazole in benzonitrile. Heat the solution to 160 °C and reflux for 4 to 6 hours. Monitor the complete disappearance of the N-nitropyrazole spot via TLC.

  • Causality : Benzonitrile is specifically chosen as the rearrangement medium because it provides the optimal boiling point and polarity for this specific transition state. Alternative solvents are inferior: anisole requires excessively long reaction times, and n-octanol leads to poor-quality, impure products[1].

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - nih.gov.1

  • Advanced tetracyclic heat-resistant energetic materials based on bis(4-nitropyrazole) bridged 1,2,4-triazole - rsc.org. 4

  • 3-Methyl-4-nitropyrazole - chemimpex.com. 7

  • 1-Nitro-1H-pyrazole | 7119-95-1 - jk-sci.com.8

  • Construction of p-nitropyrazole-1,3,4-triazole framework energetic compounds: towards a series of high-performance heat-resistant explosives - rsc.org. 5

  • Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole | ACS Omega - acs.org. 2

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - mdpi.com.3

  • 3,5-Dimethyl-4-nitropyrazole - chemimpex.com. 9

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview - scispace.com. 6

Sources

In-Depth Technical Guide: Synthesis and Applications of (3-Nitro-1H-pyrazol-1-yl)acetonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Nitro-1H-pyrazol-1-yl)acetonitrile (CAS: 1006956-03-1) is a highly specialized, nitrogen-rich heterocyclic building block utilized extensively in medicinal chemistry[1]. Characterized by its pyrazole core, a strongly electron-withdrawing nitro group, and a reactive acetonitrile moiety, this compound serves as a critical precursor in the development of targeted kinase inhibitors[2]. This whitepaper provides a comprehensive analysis of its physicochemical profile, the mechanistic causality behind its regioselective synthesis, and its downstream applications in developing therapies for autoimmune diseases and hematological malignancies.

Chemical Profile & Physical Properties

Understanding the baseline properties of (3-nitro-1H-pyrazol-1-yl)acetonitrile is essential for optimizing storage, handling, and downstream coupling reactions. The presence of the nitro group significantly lowers the basicity of the pyrazole ring, while the acetonitrile group provides a handle for further functionalization (e.g., reduction to an amine or hydrolysis to an acid).

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name (3-Nitro-1H-pyrazol-1-yl)acetonitrile
CAS Registry Number 1006956-03-1
Molecular Formula C5H4N4O2
Molecular Weight 152.11 g/mol
Appearance Tan to brown solid
Storage Conditions 2–8 °C (Refrigerator), sealed in dry conditions
Solubility Soluble in DMF, DMSO, Ethyl Acetate, and Dichloromethane

Mechanistic Synthesis & Regioselectivity

The synthesis of (3-nitro-1H-pyrazol-1-yl)acetonitrile is a masterclass in exploiting thermodynamic control and regioselectivity. The workflow consists of two primary phases: the formation of the 3-nitro-1H-pyrazole core, followed by highly selective N-alkylation[2][3].

Phase 1: Thermodynamic Control in Nitration

Direct nitration of pyrazole using a mixed acid system (HNO3/H2SO4) initially yields N-nitropyrazole as the kinetic product[3]. Because the N–NO2 bond is relatively weak, subjecting N-nitropyrazole to thermal rearrangement (typically in a high-boiling solvent like n-octanol at 185 °C) drives the migration of the nitro group to the carbon backbone, yielding the thermodynamically stable 3-nitro-1H-pyrazole [3][4].

Phase 2: Causality of Regioselective Alkylation

3-Nitro-1H-pyrazole exhibits annular tautomerism, existing in equilibrium with 5-nitro-1H-pyrazole. When deprotonated by a mild base (e.g., K2CO3), the resulting pyrazolide anion has two potential nucleophilic nitrogen centers (N1 and N2). Alkylation with bromoacetonitrile occurs almost exclusively at the N1 position (yielding the 3-nitro isomer)[2].

Why does this regioselectivity occur?

  • Steric Hindrance: The bulky nitro group at the C3 position physically blocks the adjacent N2 atom, preventing the electrophile from approaching.

  • Electronic Deactivation: The strong electron-withdrawing nature of the nitro group reduces the electron density at the adjacent N2 atom, making N1 the significantly more nucleophilic site.

Bromoacetonitrile is selected over chloroacetonitrile because the bromide ion is a superior leaving group. This allows the reaction to proceed at milder temperatures (65 °C), which prevents the base-catalyzed degradation or polymerization of the sensitive nitrile group[2].

SynthesisWorkflow P Pyrazole Nitration Nitration (HNO3, H2SO4, <15°C) P->Nitration NNP N-Nitropyrazole (Kinetic Product) Nitration->NNP Rearrangement Thermal Rearrangement (n-octanol, 185°C) NNP->Rearrangement 3 3 Rearrangement->3 NP 3-Nitro-1H-pyrazole (Thermodynamic Product) Alkylation N-Alkylation (Bromoacetonitrile, K2CO3, DMF) NP->Alkylation Product (3-Nitro-1H-pyrazol-1-yl)acetonitrile (Target Compound) Alkylation->Product

Workflow for the regioselective synthesis of (3-nitro-1H-pyrazol-1-yl)acetonitrile.

Self-Validating Experimental Protocol

To ensure high fidelity, the following N-alkylation protocol incorporates self-validating checkpoints (In-Process Controls and NMR validation) to guarantee the structural integrity of the product[2][5].

Materials: 3-Nitro-1H-pyrazole (1.0 eq), Bromoacetonitrile (1.2 eq), Potassium Carbonate (K2CO3, 2.0 eq), anhydrous DMF.

Step-by-Step Workflow:

  • Deprotonation: Suspend 3-nitro-1H-pyrazole and finely powdered K2CO3 in anhydrous DMF. Stir at room temperature for 30 minutes. Causality: Pre-stirring ensures complete formation of the pyrazolide anion before the electrophile is introduced, preventing the accumulation of unreacted starting material.

  • Alkylation: Add bromoacetonitrile dropwise to control the exotherm. Heat the mixture to 65 °C and stir for 1 to 14 hours[2][5].

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: 1:1 Hexane/Ethyl Acetate). The starting pyrazole (which has a lower Rf due to hydrogen bonding) will disappear, replaced by a distinct, higher Rf spot corresponding to the N-alkylated product.

  • Quench & Extraction: Cool the mixture to room temperature and quench with a large excess of distilled water. Causality: Water crashes out the organic product and forces the K2CO3 and DMF into the aqueous phase. Extract the aqueous layer with Ethyl Acetate (3x 150 mL)[5].

  • Washing & Drying: Wash the combined organic layers with brine to remove any residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure[2][5].

  • Post-Reaction Validation (1H NMR): The success of the reaction is validated by the disappearance of the broad pyrazole N-H peak (>12 ppm) and the appearance of a sharp singlet integrating to 2H at ~5.4 ppm, confirming the attachment of the -CH2CN group. The pyrazole protons will appear as two distinct doublets (J ≈ 2.5 Hz) around 7.0 ppm and 8.1 ppm.

Table 2: Optimization of N-Alkylation Conditions

BaseSolventTemperatureTimeYieldObservation
K2CO3 DMF 65 °C 1–14 h 85% Optimal regioselectivity and conversion.
Cs2CO3DMFRoom Temp24 h78%Slower reaction rate; high purity.
NaHTHF0 °C to RT12 h60%Risk of side reactions/nitrile degradation.
K2CO3AcetonitrileReflux8 h75%Moderate yield; requires longer heating.

Applications in Drug Development

The primary utility of (3-nitro-1H-pyrazol-1-yl)acetonitrile lies in its role as an advanced intermediate for the synthesis of complex kinase inhibitors, specifically targeting Bruton's Tyrosine Kinase (BTK) and Tyrosine Kinase 2 (TYK2) [2][6].

In a typical drug development workflow, the nitro group of this building block is subjected to reduction (e.g., using Iron/NH4Cl or catalytic hydrogenation with Pd/C) to yield (3-amino-1H-pyrazol-1-yl)acetonitrile. This resulting amine acts as a versatile nucleophile that is subsequently coupled onto larger, multi-cyclic scaffolds, such as pyrazolo[1,5-a]pyrazines or aza-pyridones[5][6].

These complex molecules act as potent inhibitors of BTK, an enzyme crucial for B-cell receptor signaling. Inhibiting BTK is a clinically validated strategy for treating B-cell malignancies (such as leukemia and lymphoma) and severe autoimmune disorders like systemic lupus erythematosus (SLE) and rheumatoid arthritis[2].

BTKPathway BuildingBlock (3-Nitro-1H-pyrazol-1-yl)acetonitrile Reduction Nitro Reduction (Fe/NH4Cl or H2, Pd/C) BuildingBlock->Reduction Amine (3-Amino-1H-pyrazol-1-yl)acetonitrile Reduction->Amine Coupling Scaffold Coupling (e.g., Pyrazolo[1,5-a]pyrazine) Amine->Coupling Lead BTK / TYK2 Inhibitor Lead Coupling->Lead

Application of the building block in the development of BTK and TYK2 kinase inhibitors.

Sources

Technical Whitepaper: Safety, Handling, and Toxicokinetics of 2-(3-nitro-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The compound 2-(3-nitro-1H-pyrazol-1-yl)acetonitrile (CAS No. 1006956-03-1) is a highly specialized bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and energetic materials[1]. Structurally, it combines a highly energetic nitro-pyrazole core with a reactive aliphatic nitrile (acetonitrile) appendage.

While its dual functionality makes it an excellent electrophilic and nucleophilic scaffold for medicinal chemistry, it also introduces a complex hazard profile. Handling this compound requires a deep understanding of two distinct toxicological and physical phenomena: the energetic instability inherent to nitroaromatic/heteroaromatic systems[2], and the delayed cytotoxic anoxia caused by the metabolic liberation of hydrogen cyanide (HCN) from the acetonitrile moiety[3][4].

This guide provides a comprehensive, causality-driven framework for the safe handling, storage, and experimental manipulation of this compound.

Physicochemical Profiling and Hazard Classification

To design a self-validating safety protocol, we must first quantify the physical and chemical parameters of the compound. The table below synthesizes the core data required for risk assessment.

Property / ParameterValue / DescriptionMechanistic Implication
Chemical Name 2-(3-nitro-1H-pyrazol-1-yl)acetonitrileContains both energetic (-NO2) and toxic (-C≡N) functional groups.
CAS Number 1006956-03-1Unique identifier for regulatory tracking[1].
Molecular Formula C5H4N4O2High nitrogen-to-carbon ratio indicates potential energetic/explosive properties.
Molecular Weight 152.11 g/mol Low molecular weight facilitates rapid dermal and inhalation absorption.
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Eye/Skin IrritantCytochrome P450-mediated metabolism releases HCN[5].
Physical Hazards Thermal and Shock SensitivityThe 3-nitro-pyrazole ring can decompose exothermically under high heat or friction[2].
Incompatibilities Strong acids, strong bases, oxidizers, reducing agentsContact with strong acids rapidly liberates lethal hydrogen cyanide gas[6].

Mechanistic Toxicology: The Causality of Risk

As researchers, understanding why a compound is dangerous is far more effective than memorizing a list of PPE. The hazard profile of 2-(3-nitro-1H-pyrazol-1-yl)acetonitrile is bifurcated into two primary pathways.

The Nitrile Moiety: Delayed Cyanide Toxicity

Unlike inorganic cyanides (e.g., KCN) which cause immediate toxicity, aliphatic nitriles like the acetonitrile group exhibit a delayed toxicological profile [4]. When inhaled, ingested, or absorbed dermally, the compound is transported to the liver. Here, it undergoes oxidation by NADPH-dependent Cytochrome P450 monooxygenases to form a glycolonitrile intermediate. This intermediate spontaneously decomposes into formaldehyde and highly toxic hydrogen cyanide (HCN)[5].

Because the metabolic conversion of the acetonitrile group is slower than that of other nitriles (like propionitrile), the onset of symptoms (nausea, labored breathing, convulsions) can be delayed by 2 to 12 hours[3][5]. This delay is critical: a researcher may feel fine immediately after an exposure event, only to experience severe cytotoxic anoxia hours later.

G A 2-(3-nitro-1H-pyrazol-1-yl)acetonitrile B Hepatic Cytochrome P450 Monooxygenase A->B C Glycolonitrile Intermediate B->C D Hydrogen Cyanide (HCN) + Formaldehyde C->D Spontaneous Decomposition E Rhodanese Enzyme (Thiosulfate Pathway) D->E Detoxification F Thiocyanate (Excreted in Urine) E->F

Caption: Metabolic pathway of the acetonitrile moiety leading to delayed cyanide release.

The Nitro-Pyrazole Core: Energetic Instability

The 3-nitro-pyrazole ring is a known energetic pharmacophore. The presence of adjacent nitrogen atoms in the pyrazole ring, coupled with the electron-withdrawing and oxygen-rich nitro group (-NO2), creates a system with high formation energy[2][7]. When subjected to extreme heat, spark, or mechanical shock, the molecule can undergo rapid, exothermic decomposition, releasing nitrogen oxides (NOx) and carbon monoxide[8]. Consequently, all reactions involving this compound must be strictly temperature-controlled and performed using non-sparking equipment[9].

Experimental Workflow: Safe Handling & Quenching Protocol

To ensure a self-validating safety system, the following step-by-step methodology must be strictly adhered to when setting up reactions, handling spills, or disposing of 2-(3-nitro-1H-pyrazol-1-yl)acetonitrile waste.

Step-by-Step Methodology for Reaction Setup and Waste Quenching

Phase 1: Preparation and Engineering Controls

  • Environmental Isolation: Conduct all measurements and reactions inside a certified, continuously monitored chemical fume hood. Ensure the blast shield is lowered.

  • PPE Selection: Wear a flame-resistant lab coat, heavy-duty nitrile or butyl rubber gloves (standard latex offers insufficient protection against organic nitriles), and chemical splash goggles[10].

  • Tooling: Utilize anti-static weighing boats and non-sparking spatulas (e.g., Teflon or ceramic) to mitigate the risk of energetic decomposition via electrostatic discharge[9][10].

Phase 2: Reaction Execution 4. Temperature Control: If utilizing the compound in a nucleophilic substitution or reduction, maintain strict thermal monitoring. Do not allow the reaction temperature to exceed the specific decomposition threshold of the solvent-solute matrix. 5. Acid Avoidance: CRITICAL: Never expose the unreacted compound to strong, concentrated aqueous acids (e.g., HCl, H2SO4) outside of a strictly controlled, closed-system environment. Acidic hydrolysis of the nitrile group can rapidly volatilize lethal HCN gas[6].

Phase 3: Waste Quenching and Spill Response 6. Alkaline Hypochlorite Quenching: To safely dispose of residual compound or clean a spill, the nitrile moiety must be chemically oxidized to prevent environmental cyanide release.

  • Prepare a highly alkaline solution of sodium hypochlorite (bleach) by adding NaOH (pH > 10).

  • Causality: The high pH ensures that any transiently formed cyanide ions remain in solution as cyanate ( OCN− ) rather than volatilizing as HCN gas.

  • Application: Slowly add the alkaline hypochlorite to the waste or spill. Allow a minimum of 24 hours of stirring/contact time for complete oxidative degradation.

  • Disposal: Transfer the neutralized, aqueous waste into a clearly labeled, sealed high-density polyethylene (HDPE) container for professional incineration[10].

SpillResponse Step1 1. Evacuate & Isolate Ensure ventilation, remove ignition sources Step2 2. Don Advanced PPE Respirator, Butyl gloves, Goggles Step1->Step2 Step3 3. Containment Use non-sparking tools & inert absorbent Step2->Step3 Step4 4. Chemical Quenching Treat with alkaline sodium hypochlorite (pH > 10) Step3->Step4 Step5 5. Waste Disposal Seal in hazardous waste container for incineration Step4->Step5

Caption: Step-by-step emergency workflow for the containment and chemical quenching of spills.

Conclusion

The handling of 2-(3-nitro-1H-pyrazol-1-yl)acetonitrile requires a rigorous, scientifically grounded approach. By understanding the delayed toxicokinetics of the acetonitrile moiety and the energetic nature of the nitro-pyrazole ring, researchers can implement proactive engineering controls. Adherence to alkaline quenching protocols and the avoidance of acidic environments are non-negotiable standards for maintaining a safe, incident-free laboratory environment.

References

  • Accela ChemBio. "1249347-69-0,2-ethylbutane-1-sulfonamide-AccelaChem | AccelaChemBio" (Contains catalog data for CAS 1006956-03-1). Accela ChemBio. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals". NIH. Available at: [Link]

  • ResearchGate. "Acetonitrile: Properties, exposure, metabolism and toxicity". ResearchGate. Available at: [Link]

  • Wikipedia. "Acetonitrile - Toxicity and Metabolism". Wikipedia. Available at: [Link]

  • Ataman Kimya. "ACETONITRILE | Accidental Release Measures and Incompatibilities". Ataman Kimya. Available at:[Link]

  • Novachem. "Acetonitrile - Safety Data Sheet". Novachem. Available at: [Link]

  • PubChem. "3-Nitropyrazole | C3H3N3O2 | CID 123419". NIH. Available at: [Link]

Sources

Methodological & Application

using (3-nitro-1H-pyrazol-1-yl)acetonitrile in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(3-Nitro-1H-pyrazol-1-yl)acetonitrile as a Bifunctional Scaffold in Organic Synthesis

Executive Summary

The pyrazole ring is a profoundly privileged pharmacophore and energetic structural motif. Within this chemical space, 2-(3-nitro-1H-pyrazol-1-yl)acetonitrile (CAS: 1006956-03-1) emerges as a highly versatile, bi-functional building block. Featuring two orthogonally reactive handles—a reducible nitro group and a versatile nitrile group—this intermediate enables the divergent synthesis of complex diamines, energetic materials, and fused heterocyclic drug scaffolds. This application note details the mechanistic rationale, chemoselective reduction strategies, and self-validating experimental protocols required to harness this compound effectively in advanced organic synthesis.

Chemical Profile & Physicochemical Data

Nitrated pyrazoles have historically been utilized in the development of high-energy density materials (HEDMs) due to their high nitrogen content, positive heat of formation, and tailored thermal stability . In modern medicinal chemistry, however, these compounds serve as critical precursors. The 3-aminopyrazole derivatives generated from these nitro-scaffolds are foundational in the synthesis of fused imidazo[1,2-b]pyrazoles and pyrazolo[1,5-a]pyrimidines, which have recently been identified as potent, mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors for oncology applications .

Table 1: Physicochemical Properties of 2-(3-Nitro-1H-pyrazol-1-yl)acetonitrile

PropertyValue / Description
CAS Number 1006956-03-1
Molecular Formula C₅H₄N₄O₂
Molecular Weight 152.11 g/mol
Appearance Off-white to pale yellow crystalline solid
Electrophilic Sites Nitrile carbon (-C≡N)
Reducible Sites Nitro group (-NO₂), Nitrile group (-C≡N)
Solubility Profile Soluble in DMF, DMSO, EtOAc; slightly soluble in H₂O

Mechanistic Insights: Orthogonal Reactivity & Chemoselectivity

The synthetic power of 2-(3-nitro-1H-pyrazol-1-yl)acetonitrile lies in the orthogonal reduction potentials of its functional groups. Understanding the causality behind reagent selection is critical for preventing over-reduction or functional group degradation.

  • Nitro-Selective Reduction (Pathway A): The -NO₂ group possesses weak N-O bonds and high electron affinity, making it highly susceptible to mild single-electron transfer (SET) reductions or catalytic hydrogenation at ambient pressure. Using the Béchamp reduction (Fe/NH₄Cl) selectively yields the 3-amino derivative while leaving the nitrile entirely intact. NH₄Cl is chosen over HCl to maintain a near-neutral pH, preventing the acid-catalyzed hydrolysis of the nitrile into an amide or carboxylic acid.

  • Nitrile-Selective Reduction (Pathway B): The -C≡N triple bond requires strong hydride donors (like BH₃·THF) or high-pressure hydrogenation (Raney-Ni) to reduce to a primary amine. Borane selectively complexes with the nitrile nitrogen, reducing it to the amine while the nitro group remains unreactive due to its lack of a strongly coordinating lone pair for the Lewis acidic borane.

  • Global Reduction (Pathway C): To access 1-(2-aminoethyl)-1H-pyrazol-3-amine—a highly valuable diamine for cyclocondensation into fused heterocycles—a stepwise approach is often highest yielding. Initial nitro reduction followed by aggressive lithium aluminum hydride (LiAlH₄) reduction of the nitrile ensures complete conversion without the generation of complex secondary amine byproducts.

Table 2: Chemoselective Reduction Matrix

Starting MaterialReagent SystemTarget Group ReducedPreserved GroupTypical Yield
Nitro-nitrile Fe powder, NH₄Cl, EtOH/H₂O (80 °C)-NO₂ → -NH₂-C≡N>85%
Nitro-nitrile BH₃·THF (0 °C to RT)-C≡N → -CH₂NH₂-NO₂70-75%
Amino-nitrile LiAlH₄, THF (Reflux)-C≡N → -CH₂NH₂-NH₂ (Already reduced)80-85%

Synthetic Workflow Visualization

The following workflow illustrates the divergent synthetic pathways accessible from the core scaffold.

G A (3-Nitro-1H-pyrazol-1-yl) acetonitrile B (3-Amino-1H-pyrazol-1-yl) acetonitrile A->B Fe/NH4Cl (Nitro Reduction) C 2-(3-Nitro-1H-pyrazol-1-yl) ethan-1-amine A->C BH3-THF (Nitrile Reduction) D 1-(2-Aminoethyl)- 1H-pyrazol-3-amine B->D LiAlH4 (Nitrile Reduction) C->D Pd/C, H2 (Nitro Reduction) E Fused Pyrazolo- pyrimidines D->E Cyclocondensation (Drug Scaffold)

Divergent synthetic pathways of (3-nitro-1H-pyrazol-1-yl)acetonitrile.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating visual and physical checkpoints that allow the chemist to verify reaction success in real-time without immediate reliance on spectroscopic analysis.

Protocol A: Synthesis of 2-(3-Nitro-1H-pyrazol-1-yl)acetonitrile

Causality: 3-Nitropyrazole exhibits tautomerism. Alkylation typically yields a mixture of regioisomers. However, the steric bulk and electron-withdrawing nature of the nitro group direct the alkylation preferentially to the less hindered N1 position. K₂CO₃ is utilized as a mild base to prevent the base-catalyzed polymerization of the bromoacetonitrile electrophile.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-nitropyrazole (1.0 equiv) and anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered K₂CO₃ (1.5 equiv). Stir the suspension at 0 °C for 15 minutes to allow for complete deprotonation.

  • Alkylation: Dropwise add bromoacetonitrile (1.2 equiv). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validating Checkpoint: The reaction will shift from a heterogeneous, opaque suspension to a clarified, slightly yellow solution as the insoluble pyrazole is deprotonated and consumed. TLC (Hexanes/EtOAc 1:1) will show the complete disappearance of the highly polar 3-nitropyrazole baseline spot, replaced by a faster-eluting UV-active spot.

  • Workup: Quench with ice water to precipitate the product. Filter the resulting off-white solid, wash with cold water, and dry under high vacuum.

Protocol B: Chemoselective Béchamp Reduction to the Amino-Nitrile

Causality: Iron powder in the presence of ammonium chloride provides a highly specific, mild electron transfer mechanism that exclusively reduces the nitro group. The neutral pH safeguards the highly sensitive alpha-protons and the cyano group from hydrolysis or Knoevenagel-type self-condensations.

  • Setup: Dissolve 2-(3-nitro-1H-pyrazol-1-yl)acetonitrile (1.0 equiv) in a 3:1 mixture of EtOH and H₂O (0.15 M).

  • Activation: Add NH₄Cl (3.0 equiv) and Iron powder (325 mesh, 5.0 equiv). Heat the vigorously stirring mixture to 80 °C.

  • Self-Validating Checkpoint: The reduction is visually tracked by the transition of the reaction mixture from a deep yellow (characteristic of the conjugated nitroaromatic) to a pale, colorless supernatant. Simultaneously, the formation of a dense, black iron oxide (Fe₃O₄) sludge confirms active electron transfer and completion of the reduction (typically 2-3 hours).

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad generously with hot EtOAc. Concentrate the filtrate in vacuo, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the amino-nitrile.

Protocol C: Alane-Mediated Global Reduction to the Diamine

Causality: The nitrile requires a potent hydride source. LiAlH₄ reduces the carbon-nitrogen triple bond to a primary amine. The critical step here is the Fieser workup, which prevents the highly polar diamine product from chelating with aluminum salts, ensuring high recovery.

  • Setup: Suspend LiAlH₄ (2.5 equiv) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere.

  • Addition: Dissolve 2-(3-amino-1H-pyrazol-1-yl)acetonitrile (1.0 equiv) in a minimal amount of anhydrous THF and add dropwise to the LiAlH₄ suspension to control the exothermic hydrogen gas evolution.

  • Reduction: Reflux the mixture for 6 hours.

  • Self-Validating Checkpoint (Fieser Workup): Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add x mL of H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O. The workup inherently validates successful aluminum quenching; the formation of a crisp, easily filterable white granular precipitate (lithium aluminate salts) confirms the destruction of excess hydride and prevents the formation of a gelatinous emulsion that would trap the product.

  • Isolation: Filter the granular salts, wash thoroughly with THF, and concentrate the filtrate to yield 1-(2-aminoethyl)-1H-pyrazol-3-amine.

References

  • Zhang, S., Gao, Z., Lan, D., Jia, Q., Liu, N., Zhang, J., & Kou, K. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 2020, 25(15), 3475. URL:[Link]

  • Igawa, H., Konst, Z. A., Therrien, E., et al. "Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug Discovery Platform." ChemRxiv, 2024. URL:[Link]

Application Note: Optimal Solubilization Protocol for (3-nitro-1H-pyrazol-1-yl)acetonitrile in Preclinical Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-nitro-1H-pyrazol-1-yl)acetonitrile (CAS: 1006956-03-1) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of energetic materials and pharmaceutical intermediates, including kinase inhibitors and antimicrobial agents (1[1], 2[2]). Due to its unique structural combination of a hydrophobic aromatic core and highly polar, aprotic functional groups, achieving stable and reproducible solvation requires a precise methodology. This application note provides a field-proven, self-validating protocol for preparing high-concentration master stocks and aqueous working solutions, ensuring structural integrity and assay reproducibility.

Physicochemical Profiling & Causality of Solvation

To design a robust dissolution protocol, we must first analyze the compound's physicochemical parameters.

ParameterValue
Target Compound (3-nitro-1H-pyrazol-1-yl)acetonitrile
CAS Registry Number 1006956-03-1
Molecular Formula C5H4N4O2
Molecular Weight 152.11 g/mol
Mass for 1 mL of 10 mM Stock 1.52 mg
Mass for 1 mL of 50 mM Stock 7.61 mg
Optimal Primary Solvent Anhydrous DMSO or DMF
Aqueous Solubility Limit < 0.1 mg/mL (Predicted)
Mechanistic Rationale for Solvent Selection

The molecule features a pyrazole ring that provides aromatic hydrophobicity, flanked by a nitro group (-NO₂) and an acetonitrile group (-CH₂CN). Both functional groups are strong hydrogen-bond acceptors but lack hydrogen-bond donors. Consequently, the compound exhibits extremely poor solubility in water and moderate solubility in protic solvents like methanol.

To overcome the crystal lattice energy, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are strictly required (3[3]). DMSO perfectly satisfies the dipole interactions of the nitro and nitrile groups, while its methyl moieties effectively solvate the hydrophobic pyrazole core.

Logic Core (3-nitro-1H-pyrazol-1-yl)acetonitrile N1 Nitro Group (H-bond Acceptor) Core->N1 N2 Acetonitrile Group (Polar Aprotic) Core->N2 N3 Pyrazole Ring (Hydrophobic Core) Core->N3 Solvent Optimal Solvent: DMSO (Solvates Polar & Non-Polar) N1->Solvent N2->Solvent N3->Solvent Aqueous Aqueous Buffer (Requires ≤0.5% DMSO) Solvent->Aqueous Serial Dilution

Fig 2. Mechanistic rationale for solvent selection based on molecular structural features.

Experimental Protocols

Protocol A: Preparation of 50 mM Master Stock in DMSO

Note: DMSO is highly hygroscopic. The introduction of atmospheric moisture will drastically reduce the solubility of the pyrazole core, leading to micro-precipitation.

  • Equilibration: Allow the sealed vial of (3-nitro-1H-pyrazol-1-yl)acetonitrile to equilibrate to room temperature (20–25°C) for at least 30 minutes in a desiccator before opening. Causality: This prevents atmospheric condensation on the powder.

  • Weighing: Using an analytical microbalance, accurately weigh 7.61 mg of the compound into a sterile, static-free amber microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of Anhydrous DMSO (≥99.9% purity, water ≤0.005%).

  • Dissolution: Vortex the mixture vigorously for 60 seconds. If the solution is not entirely optically clear, place the tube in a room-temperature ultrasonic water bath for 5 minutes. Causality: Sonication provides the acoustic cavitation energy necessary to disrupt persistent micro-crystal lattices without degrading the thermally sensitive nitro group.

Protocol B: Self-Validating Quality Control

To ensure this protocol acts as a self-validating system, you must empirically confirm complete solvation before downstream use.

  • Centrifugation: Centrifuge the 50 mM stock solution at 10,000 × g for 5 minutes at room temperature.

  • Visual Inspection: Examine the bottom of the tube against a dark background. The absence of a visible white pellet confirms complete solubilization. If a pellet is present, the effective concentration of the supernatant is lower than 50 mM, indicating compromised solvent integrity (likely water contamination).

Protocol C: Aqueous Dilution for In Vitro Assays

Direct addition of the DMSO stock to aqueous buffers can cause a "solvent crash" (rapid precipitation).

  • Pre-warm the target aqueous buffer (e.g., PBS or cell culture media) to 37°C.

  • Perform a serial dilution. First, dilute the 50 mM stock to a 1 mM intermediate stock using pure DMSO.

  • Slowly pipette the intermediate stock into the pre-warmed aqueous buffer while continuously vortexing.

  • Critical Rule: Ensure the final concentration of DMSO in the biological assay does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Workflow A 1. Equilibration (Warm to RT) B 2. Solvent Addition (Anhydrous DMSO) A->B C 3. Dissolution (Vortex & Sonicate) B->C D 4. Self-Validation (Centrifuge at 10k x g) C->D E 5. Storage (Aliquots at -20°C) D->E

Fig 1. Step-by-step workflow for the preparation of (3-nitro-1H-pyrazol-1-yl)acetonitrile stocks.

Storage and Stability

Nitro-aromatic compounds are susceptible to photodegradation.

  • Aliquoting: Divide the validated 50 mM stock into 50 µL single-use aliquots to prevent freeze-thaw cycles, which introduce condensation and degrade the compound.

  • Storage: Store aliquots in amber tubes at -20°C for up to 6 months, or -80°C for up to 12 months.

  • Usage: Prior to use, thaw aliquots at room temperature and briefly vortex to ensure any localized precipitation that occurred during freezing is re-solubilized.

References

  • Pharmaffiliates. 1006956-03-1 | Product Name : (3-Nitro-1H-pyrazol-1-yl)acetonitrile. Pharmaffiliates.[Link]

  • ChemRxiv. Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors. ChemRxiv. [Link]

  • PMC (National Institutes of Health). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC6278454.[Link]

Sources

High-Resolution ¹H NMR Characterization of Pyrazole Acetonitrile Derivatives: Mechanistic Insights and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazole acetonitrile derivatives are highly versatile pharmacophores frequently utilized in the design of kinase inhibitors, COX-2 inhibitors, and other prospective therapeutic agents[1]. Despite their structural simplicity, the ¹H NMR characterization of these heterocycles is notoriously complex. The presence of annular tautomerism, quadrupolar relaxation from nitrogen nuclei, and extreme solvent sensitivity often result in spectral line broadening and overlapping signals that can confound structural elucidation.

This application note provides a comprehensive, field-proven guide to the ¹H NMR analysis of pyrazole acetonitrile derivatives, bridging the gap between theoretical mechanisms and practical benchtop protocols.

Mechanistic Insights: Annular Tautomerism and Solvent Effects

To accurately interpret the ¹H NMR spectra of pyrazole derivatives, one must first understand the causality behind the observed signal dynamics.

Prototropic Tautomerism

Pyrazoles unsubstituted at the N1 position undergo rapid annular tautomerism—a prototropic exchange where the proton rapidly migrates between the N1 and N2 atoms. On the NMR timescale, this exchange is often "fast" at room temperature, which averages the chemical environments of the C3 and C5 positions[2]. Consequently, the H-3 and H-5 protons, which would theoretically appear as distinct signals, coalesce into a single, often broadened peak. The coupling constants also average out (typically J34​≈J45​≈1.9–2.5 Hz)[3].

The Role of the Solvent

The rate of this tautomeric exchange is highly dependent on the chosen deuterated solvent:

  • Non-Polar Solvents (e.g., CDCl₃): The exchange rate often falls into the "intermediate" regime on the NMR timescale. This results in severe line broadening of the H-3, H-5, and N-H signals, sometimes broadening them into the baseline to the point of apparent disappearance.

  • Hydrogen-Bonding Solvents (e.g., DMSO-d₆): Solvents capable of strong hydrogen bonding stabilize the individual tautomers and slow the intermolecular proton exchange[3]. This shifts the exchange rate toward the "slow" regime, often resolving the H-3 and H-5 protons into distinct, sharp signals and making the N-H proton visible as a broad singlet far downfield.

The Acetonitrile Moiety (-CH₂CN)

The methylene protons of the acetonitrile group are isolated from the aromatic ring's conjugation. If the molecule lacks chiral centers, these protons will appear as a sharp, highly diagnostic singlet. However, if a chiral center is introduced elsewhere in the molecule, these methylene protons become diastereotopic and will split into a distinct AB quartet ( J≈16.0 Hz) due to their chemically inequivalent environments.

Expected Chemical Shifts and Data Presentation

The table below summarizes the typical ¹H NMR chemical shifts and multiplicities for a standard pyrazole-4-acetonitrile derivative. Note that exact values will fluctuate based on the specific electronic effects of additional substituents.

Proton EnvironmentTypical Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Mechanistic Notes
N-H (Pyrazole) 10.0 – 13.5Broad Singlet (br s)N/AHighly solvent/concentration dependent. Broadened by ¹⁴N quadrupolar relaxation and exchange[3].
H-3 / H-5 (Pyrazole) 7.3 – 8.0Singlet (s) or Doublet (d)~1.9 – 2.5Appears as an averaged signal if tautomerism is fast; distinct signals if slow[2].
H-4 (Pyrazole) 6.0 – 6.5Triplet (t) or Doublet (d)~1.9 – 2.5Absent if the acetonitrile group is substituted at the C4 position.
-CH₂- (Acetonitrile) 3.6 – 4.2Singlet (s) or ABq~16.0 (if ABq)Sharp singlet if isolated. Splits into an AB quartet if adjacent to a chiral center.

Experimental Protocols

The following step-by-step methodology is designed as a self-validating system to ensure absolute confidence in peak assignment and structural verification.

Step 1: Optimized Sample Preparation
  • Accurately weigh 5–10 mg of the pyrazole acetonitrile derivative.

  • Dissolve the sample in 0.6 mL of DMSO-d₆ rather than CDCl₃. Causality: DMSO-d₆ disrupts intermolecular pyrazole-pyrazole hydrogen bonding, slowing the tautomeric exchange rate and sharpening the aromatic signals.

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube.

Step 2: Standard ¹H NMR Acquisition
  • Insert the sample into a high-resolution NMR spectrometer (400 MHz or higher).

  • Lock, tune, and shim the instrument to achieve optimal magnetic field homogeneity.

  • Acquire the standard ¹H NMR spectrum at 298 K using a standard 1D pulse sequence (e.g., zg30 on Bruker systems) with 16 to 32 scans.

Step 3: D₂O Exchange (Self-Validation Checkpoint)

To unambiguously identify the N-H proton and differentiate it from broad aromatic signals:

  • Remove the NMR tube from the spectrometer and add 10–20 µL of D₂O.

  • Cap the tube and shake vigorously for 1–2 minutes to force the prototropic exchange ( N−H→N−D ).

  • Re-acquire the ¹H NMR spectrum.

  • Validation Check: The broad signal between 10.0–13.5 ppm should completely disappear[3]. The integration of the remaining pyrazole ring protons must remain perfectly constant relative to the -CH₂CN protons, validating that no other structural degradation occurred.

Step 4: Variable Temperature (VT) NMR (Troubleshooting)

If the pyrazole H-3 and H-5 signals remain broad and unresolved in DMSO-d₆ at 298 K:

  • To achieve Fast Exchange (Averaging): Heat the sample to 330 K – 350 K. Causality: Increasing thermal energy accelerates the tautomeric exchange rate beyond the NMR timescale, causing the broad humps to coalesce into a single, sharp, time-averaged peak[3].

  • To achieve Slow Exchange (Resolution): Cool the sample to 250 K – 270 K. Causality: Lowering the temperature traps the molecule in its distinct tautomeric states, resolving the broad signal into two distinct sets of peaks for the separate tautomers.

Analytical Workflow Visualization

The following decision tree illustrates the logical progression for resolving spectral ambiguities in pyrazole derivatives.

NMR_Workflow Start Sample Preparation (5-10 mg in DMSO-d6) Acq 1H NMR Acquisition (298 K, 400+ MHz) Start->Acq Check Are Pyrazole Signals Broad or Overlapping? Acq->Check D2O D2O Exchange (Identify N-H proton) Check->D2O No VT Variable Temperature (VT) NMR Heat/Cool to resolve tautomerism Check->VT Yes (Tautomerism) Assign Final Peak Assignment & Multiplet Analysis D2O->Assign VT->D2O

Workflow for resolving tautomeric broadening in pyrazole ¹H NMR analysis.

References

  • 3 - BenchChem

  • 1 - ACS Omega

  • 2 - Magnetic Resonance in Chemistry

Sources

Application Note: Advanced Mass Spectrometry and Bioanalytical Profiling of Pyrazole Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Rationale

Pyrazoles—five-membered heterocyclic compounds containing two adjacent nitrogen atoms—are foundational scaffolds in modern medicinal chemistry, heavily featured in blockbuster drugs such as celecoxib (NSAID), ruxolitinib (JAK inhibitor), and sildenafil (PDE5 inhibitor). As a Senior Application Scientist, I frequently encounter the unique analytical challenges these molecules present. Their distinct electron distribution, basicity, and structural rigidity require highly tailored approaches for both gas-phase fragmentation and liquid-phase extraction.

This application note explores the fundamental mass spectrometric behavior of pyrazole derivatives and translates these principles into a robust, self-validating LC-MS/MS bioanalytical protocol.

Gas-Phase Chemistry and CID Fragmentation Mechanics

When developing a Multiple Reaction Monitoring (MRM) method, understanding the intrinsic gas-phase stability of the analyte is paramount. The pyrazole ring is a highly stable aromatic heterocycle. During Collision-Induced Dissociation (CID), the energy required to break the N-N or C-N bonds of the core ring is substantial.

Research demonstrates that unsubstituted or lightly substituted pyrazole fragmentation fundamentally involves two primary, thermodynamically driven processes: the expulsion of hydrogen cyanide (HCN, 27 Da) and the loss of molecular nitrogen (N2, 28 Da) [1][1]. These characteristic fragment ions are formed by successive loss of simple functional groups followed by the decomposition of the heterocycle [2][2].

However, in heavily substituted pharmaceutical pyrazoles like celecoxib, fragmentation is almost entirely directed by the peripheral substituents due to their lower bond dissociation energies compared to the aromatic core.

Pyrazole_CID Precursor Precursor Ion [M+H]+ or[M-H]- HCN Expulsion of HCN (-27 Da) Precursor->HCN High CE N2 Loss of N2 (-28 Da) Precursor->N2 High CE Subst Substituent Cleavage (e.g., -SO2 loss) Precursor->Subst Low-Mid CE Frag1 Ring-Contracted Product Ion HCN->Frag1 Frag2 Carbocation / Radical Formation N2->Frag2 Frag3 Stable Fragment (MRM Quantifier) Subst->Frag3

Gas-phase CID fragmentation pathways of pyrazole derivatives.

Rationale for LC-MS/MS Method Development: The Celecoxib Paradigm

To illustrate the causality behind bioanalytical method development, we use celecoxib as our primary model.

Extraction Causality: Why LLE over Protein Precipitation?

While simple protein precipitation (PPT) is fast, it leaves a high concentration of endogenous phospholipids in the extract. These phospholipids co-elute with moderately polar pyrazoles, competing for charge in the Electrospray Ionization (ESI) droplet and causing severe ion suppression. Instead, Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) selectively partitions the un-ionized pyrazole into the organic layer while leaving polar phospholipids in the aqueous waste. This choice directly causes a higher signal-to-noise ratio and ensures extraction efficiencies exceeding 90% [3][3].

Chromatographic Causality: Why HILIC with High Organic Mobile Phase?

For bioanalytical quantification, LLE using MTBE followed by Hydrophilic Interaction Liquid Chromatography (HILIC) separation with a 95% methanol mobile phase has been proven to yield an exceptional Lower Limit of Quantification (LLOQ) of 10 ng/mL for celecoxib [4][4]. The causality here is driven by desolvation thermodynamics: the high organic content dramatically reduces the surface tension of the LC effluent. This causes the ESI droplets to desolvate much faster than in a highly aqueous reversed-phase gradient, leading to a significant boost in ionization efficiency and a rapid runtime of under 2 minutes.

Ionization Causality: Negative vs. Positive ESI

Celecoxib possesses a highly acidic sulfonamide proton. In the ESI source, applying a negative voltage facilitates the abstraction of this proton, generating a stable [M-H]- precursor ion at m/z 380. Quantification is optimally performed in negative ESI mode utilizing the specific MRM transition of m/z 380 → 316 [5][5]. Negative ESI is inherently less prone to background noise than positive ESI because fewer endogenous plasma components ionize in negative mode, thus improving assay selectivity.

Quantitative MRM Parameters for Pyrazole Therapeutics
CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationalization of Cleavage
Celecoxib ESI (-)380.0316.022Loss of SO2 (64 Da) from sulfonamide
Celecoxib-D4 (IS) ESI (-)384.0320.022Loss of SO2 (64 Da)
Ruxolitinib ESI (+)307.2186.125Cleavage of the cyclopentyl-propanenitrile group
Sildenafil ESI (+)475.2283.235Cleavage of the methylpiperazine sulfonyl moiety

Validated Experimental Protocol: Bioanalysis of Celecoxib

This protocol is designed as a self-validating system . By embedding internal standard (IS) tracking and blank matrix checks directly into the workflow, the protocol dynamically verifies extraction consistency and absence of carryover.

Step 1: Reagent and Sample Preparation
  • Matrix Blank Check (Self-Validation): Prepare a blank human plasma sample containing no analyte or IS. This must be injected first to prove the LC-MS/MS system is free of carryover and endogenous interferences at the m/z 380 → 316 transition.

  • Spiking: Aliquot 50 µL of human plasma (samples, calibrators, and QCs) into a 2.0 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Celecoxib-D4 (200 ng/mL in methanol) to all tubes except the matrix blank. Causality: The deuterated IS co-elutes exactly with celecoxib, perfectly correcting for any well-to-well variations in LLE recovery or ESI ion suppression.

Step 2: Liquid-Liquid Extraction (LLE)
  • Add 1.0 mL of Methyl tert-butyl ether (MTBE) to each tube.

  • Vortex vigorously for 10 minutes. Causality: This mechanical shear forces the partitioning of the lipophilic celecoxib into the MTBE phase, leaving proteins and polar phospholipids in the aqueous phase.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C to achieve phase separation.

  • Transfer 800 µL of the upper organic layer to a clean 96-well collection plate.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see Step 3) and vortex for 2 minutes.

Step 3: LC-MS/MS Analysis
  • Column: Luna HILIC column (e.g., 50 mm × 2.0 mm, 3 µm).

  • Mobile Phase: Isocratic elution using 10 mM ammonium formate buffer (adjusted to pH 3.0 with formic acid) and methanol (5:95, v/v). Flow rate: 0.2 mL/min.

  • Injection Volume: 5 µL.

  • MS Parameters (Triple Quadrupole):

    • Source: Negative ESI.

    • Spray Voltage: -4000 V.

    • Desolvation Temperature: 400°C.

    • MRM Transitions: Celecoxib (380.0 → 316.0); Celecoxib-D4 (384.0 → 320.0).

Step 4: System Suitability and Data Acceptance
  • IS Response Tracking (Self-Validation): The peak area of Celecoxib-D4 must not deviate by more than ±15% across all injected samples. A deviation greater than 15% indicates a failure in the LLE step or severe matrix effect, invalidating that specific sample.

  • Linearity: The calibration curve (10–2000 ng/mL) must exhibit a correlation coefficient (R²) ≥ 0.995 using a 1/x² weighting factor.

Bioanalytical_Workflow A Plasma Aliquot + Celecoxib-D4 B LLE Extraction (MTBE) A->B C HILIC Separation (95% MeOH) B->C D Negative ESI [M-H]- Generation C->D E Triple Quadrupole MRM (380->316) D->E

Self-validating LC-MS/MS workflow for pyrazole bioanalysis in human plasma.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.[Link]

  • Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study. PubMed.[Link]

  • Liquid chromatography–mass spectrometric determination of celecoxib in plasma using single-ion monitoring and its use in clinical pharmacokinetics. ResearchGate.[Link]

  • Revealing Changes in Celecoxib Nanostructured Lipid Carrier's Bioavailability Using Hyaluronic Acid as an Enhancer by HPLC-MS/MS. Taylor & Francis.[Link]

Sources

Advanced Derivatization Strategies for (3-Nitro-1H-pyrazol-1-yl)acetonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

In modern medicinal chemistry, bifunctional building blocks are essential for the rapid generation of diverse compound libraries. (3-Nitro-1H-pyrazol-1-yl)acetonitrile (CAS: 1006956-03-1)[1] is a highly versatile scaffold that offers two orthogonal sites for derivatization: a reducible nitro group at the C3 position of the pyrazole ring, and a reactive nitrile moiety.

The strategic value of this compound lies in its downstream products. Reduction of the 3-nitro group yields 3-amino-1H-pyrazoles, which are privileged pharmacophores widely recognized as potent hinge-binding motifs within the ATP pocket of various kinases, including the Epidermal Growth Factor Receptor (EGFR)[2] and Bone Morphogenetic Protein Receptor Type II (BMPR2)[3]. Conversely, the derivatization of the acetonitrile group allows for the synthesis of amidoximes, which act as nitric oxide (NO) donors[4] and serve as critical precursors for 1,2,4-oxadiazole bioisosteres.

This application note details two divergent, field-proven workflows for the chemoselective derivatization of (3-nitro-1H-pyrazol-1-yl)acetonitrile.

Workflow A: Chemoselective Reduction of the 3-Nitro Group

Causality & Experimental Design

The primary synthetic challenge in reducing the nitro group of (3-nitro-1H-pyrazol-1-yl)acetonitrile is avoiding the over-reduction of the sensitive nitrile group into a primary amine. To achieve strict chemoselectivity, catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under mild conditions (1 atm H2​ , room temperature) is employed[5]. Stronger reducing conditions, such as the use of Raney Nickel or high-pressure hydrogen reactors, significantly increase the risk of nitrile reduction. Ethanol is selected as the solvent because it solubilizes the starting material effectively while facilitating optimal hydrogen gas transfer to the heterogeneous catalyst surface.

Self-Validating Protocol: Catalytic Hydrogenation
  • Reaction Setup: Dissolve 1.0 equivalent (e.g., 1.52 g, 10.0 mmol) of (3-nitro-1H-pyrazol-1-yl)acetonitrile in 30 mL of anhydrous ethanol in a 100 mL round-bottom flask.

  • Degassing: Purge the solution with inert nitrogen gas for 10 minutes to displace dissolved oxygen, preventing catalyst deactivation or unwanted oxidation.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 4-5 mol% relative to the substrate) to the solution[5]. Safety Note: Pd/C is pyrophoric; add under a steady stream of nitrogen.

  • Hydrogenation: Evacuate the flask briefly and backfill with hydrogen gas using a standard H2​ balloon (1 atm). Stir the heterogeneous mixture vigorously at room temperature (20–25 °C).

  • In-Process Control (Validation): Monitor the reaction via LC-MS every 2 hours. The system is self-validating when the starting material peak (m/z 152) completely disappears, replaced by a single product peak corresponding to (3-amino-1H-pyrazol-1-yl)acetonitrile (m/z 122). The reaction typically reaches completion within 6 hours.

  • Work-up: Flush the flask with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of ethanol.

  • Isolation: Concentrate the combined filtrate under reduced pressure to afford the pure 3-amino derivative as a viscous oil or crystalline solid, which can be used in subsequent kinase inhibitor coupling reactions without further purification.

Workflow B: Derivatization of the Acetonitrile Moiety to Amidoxime

Causality & Experimental Design

Conversion of the nitrile to an amidoxime is achieved via the nucleophilic addition of hydroxylamine. Because free hydroxylamine is unstable and prone to explosive decomposition, it must be generated in situ from hydroxylamine hydrochloride ( NH2​OH⋅HCl ) using a mild inorganic base such as sodium carbonate ( Na2​CO3​ )[6]. A mixed solvent system of ethanol and water is utilized to ensure the solubility of both the organic nitrile substrate and the aqueous inorganic base, driving the reaction to completion under reflux conditions[7].

Self-Validating Protocol: Amidoxime Synthesis
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent (10.0 mmol) of (3-nitro-1H-pyrazol-1-yl)acetonitrile in 15 mL of ethanol.

  • Reagent Addition: Add 1.5 equivalents of NH2​OH⋅HCl (1.04 g) and 2.0 equivalents of Na2​CO3​ (2.12 g) dissolved in 10 mL of distilled water[6].

  • Thermal Activation: Equip the flask with a reflux condenser and heat the biphasic mixture to 70–80 °C (reflux) with continuous stirring for 3 to 4 hours[7].

  • In-Process Control (Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (1:1) eluent. The formation of a highly polar, lower- Rf​ spot confirms the successful conversion of the nitrile to the amidoxime.

  • Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3 × 20 mL).

  • Isolation: Wash the combined organic fractions with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. The resulting N'-hydroxy-2-(3-nitro-1H-pyrazol-1-yl)acetimidamide can be purified by recrystallization from an ethanol/water mixture.

Quantitative Data Summary

The following table summarizes the key reaction parameters, expected yields, and chemoselectivity profiles for the two derivatization workflows.

ParameterWorkflow A: Nitro ReductionWorkflow B: Nitrile Derivatization
Target Functional Group 3-Amino-pyrazoleAmidoxime
Reagents 10% Pd/C, H2​ gas NH2​OH⋅HCl , Na2​CO3​
Solvent System Anhydrous EthanolEthanol / Water (1.5 : 1)
Temperature & Pressure 20–25 °C, 1 atm70–80 °C (Reflux), 1 atm
Reaction Time 6 hours3–4 hours
Chemoselectivity >98% (Nitrile remains intact)>95% (Nitro remains intact)
Average Yield 90–99%82–88%
Primary Application Kinase Inhibitor ScaffoldsNO Donors, Oxadiazole Precursors

Mechanistic & Workflow Visualizations

SyntheticWorkflow SM (3-Nitro-1H-pyrazol-1-yl)acetonitrile CAS: 1006956-03-1 CondA Pd/C (10%), H2 (1 atm) EtOH, RT, 6 h SM->CondA Pathway A (Nitro Reduction) CondB NH2OH·HCl, Na2CO3 EtOH/H2O, Reflux, 3 h SM->CondB Pathway B (Nitrile Addition) ProdA (3-Amino-1H-pyrazol-1-yl)acetonitrile (Kinase Hinge Binder) CondA->ProdA ProdB N'-Hydroxy-2-(3-nitro-1H-pyrazol-1-yl) acetimidamide (Oxadiazole Precursor) CondB->ProdB

Divergent derivatization of (3-nitro-1H-pyrazol-1-yl)acetonitrile via reduction or addition.

KinaseBinding Ligand 3-Amino-pyrazole Derivative (from Pathway A) ATP_Pocket Kinase ATP-Binding Pocket (e.g., EGFR, BMPR2) Ligand->ATP_Pocket Competitive Binding Hinge Hinge Region Hydrogen Bonding (D132 / F134 interactions) ATP_Pocket->Hinge Pharmacophore Anchoring Inhibition Inhibition of Phosphorylation & Signal Transduction Hinge->Inhibition Blocks ATP Access Outcome Targeted Tumor Growth Arrest Inhibition->Outcome Phenotypic Response

Mechanism of action for 3-amino-pyrazole derivatives acting as competitive kinase inhibitors.

Sources

(3-nitro-1H-pyrazol-1-yl)acetonitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: (3-Nitro-1H-pyrazol-1-yl)acetonitrile in Medicinal Chemistry

In modern target-based drug discovery, the strategic selection of bifunctional building blocks dictates the efficiency of lead optimization. (3-Nitro-1H-pyrazol-1-yl)acetonitrile (CAS: 1006956-03-1) has emerged as a privileged scaffold in the medicinal chemist’s toolkit[1].

This molecule offers a highly rigid, hydrogen-bond-capable pyrazole core flanked by two orthogonal functional handles:

  • The 3-Nitro Group: Acts as a potent electron-withdrawing pharmacophore (often utilized in energetic materials and radiosensitizers)[2], which can be chemoselectively reduced to an amine for late-stage amide couplings.

  • The N1-Acetonitrile Group: Provides an aliphatic nitrile that can be hydrolyzed to an amide, reduced to an ethylamine linker, or subjected to[3+2] cycloadditions to form tetrazole bioisosteres.

This bifunctionality allows researchers to rapidly generate diverse libraries of kinase inhibitors, anti-infectives, and targeted protein degraders (PROTACs) from a single, cost-effective starting material[3].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in fragment-based drug discovery (FBDD) and ADME optimization.

PropertyValueStructural Rationale & Implication
CAS Number 1006956-03-1Unique procurement identifier.
Molecular Formula C5H4N4O2Low molecular weight (152.11 g/mol ) ensures high ligand efficiency (LE) when incorporated into larger drug molecules.
pKa (Precursor) 8.32 ± 0.10The precursor 3-nitro-1H-pyrazole is highly acidic for a pyrazole[4], allowing for mild N-alkylation conditions.
H-Bond Donors 0Lack of donors enhances passive membrane permeability (Lipinski compliance).
H-Bond Acceptors 4Nitro oxygens, pyrazole N2, and the nitrile nitrogen provide multiple vectors for target kinase hinge-binding interactions.
Topological Polar Surface Area ~86.6 ŲOptimal for oral bioavailability, though CNS blood-brain barrier (BBB) penetration may be restricted without further lipophilic masking.

Divergent Synthetic Workflows

The true value of (3-nitro-1H-pyrazol-1-yl)acetonitrile lies in its divergent reactivity. The diagram below illustrates the orthogonal pathways available for functionalizing this scaffold.

Workflow Start 3-Nitro-1H-pyrazole (Starting Material) Alkylation N-Alkylation (Bromoacetonitrile, K2CO3, DMF) Start->Alkylation Core (3-Nitro-1H-pyrazol-1-yl)acetonitrile (Core Scaffold) Alkylation->Core RedNitro Chemoselective Nitro Reduction (Fe, NH4Cl, EtOH/H2O) Core->RedNitro Cyclo [3+2] Cycloaddition (NaN3, NH4Cl, DMF) Core->Cyclo Amine (3-Amino-1H-pyrazol-1-yl)acetonitrile (Amide Coupling Precursor) RedNitro->Amine Tetrazole Tetrazole Derivative (Carboxylic Acid Bioisostere) Cyclo->Tetrazole

Divergent synthetic workflow for (3-nitro-1H-pyrazol-1-yl)acetonitrile functionalization.

Self-Validating Standard Operating Protocols (SOPs)

As an application scientist, I emphasize that protocols must be more than a list of steps; they must be grounded in chemical causality and feature built-in validation checkpoints to ensure reproducibility.

SOP 1: Regioselective Synthesis of the Core Scaffold (N-Alkylation)

Objective: Synthesize (3-nitro-1H-pyrazol-1-yl)acetonitrile from 3-nitro-1H-pyrazole[4].

  • Causality: Alkylation of 3-nitropyrazole typically yields a mixture of 1-alkyl-3-nitro and 1-alkyl-5-nitro isomers. However, the steric bulk and electron-withdrawing nature of the nitro group at the 3-position make the N1 position kinetically and thermodynamically favored for electrophilic attack. Potassium carbonate (K₂CO₃) is chosen over stronger bases (like NaH) because the precursor's pKa (~8.32) is low enough for quantitative deprotonation without triggering base-catalyzed polymerization of bromoacetonitrile.

Step-by-Step Methodology:

  • Charge an oven-dried round-bottom flask with 3-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (0.2 M).

  • Add anhydrous K₂CO₃ (1.5 eq) and stir for 15 minutes at room temperature to form the pyrazolate anion.

  • Cool the suspension to 0 °C (ice bath) and add bromoacetonitrile (1.2 eq) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with ice water and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 3-nitro isomer.

  • Self-Validating System: ¹H NMR (DMSO-d₆) confirms success via the disappearance of the broad pyrazole N-H proton (~13.9 ppm) and the emergence of a sharp singlet at ~5.5 ppm corresponding to the cyanomethyl (-CH₂-CN) group[4]. Regiochemical assignment is validated via 2D NOESY; the 3-nitro isomer exhibits a strong NOE cross-peak between the -CH₂- protons and the pyrazole C5-H, which is absent in the 5-nitro isomer due to steric separation.

SOP 2: Chemoselective Nitro Reduction

Objective: Reduce the 3-nitro group to an amine while preserving the sensitive nitrile group.

  • Causality: Standard catalytic hydrogenation (Pd/C, H₂) risks over-reduction of the nitrile to a primary amine. The Béchamp-type reduction using Iron powder and NH₄Cl operates via a single-electron transfer mechanism that is entirely chemoselective for the nitro group. NH₄Cl acts as a mild proton source to continuously activate the iron surface without hydrolyzing the nitrile (which would occur with strong acids like HCl).

Step-by-Step Methodology:

  • Dissolve (3-nitro-1H-pyrazol-1-yl)acetonitrile (1.0 eq) in a 4:1 mixture of EtOH and H₂O (0.1 M).

  • Add Iron powder (325 mesh, 5.0 eq) and NH₄Cl (2.0 eq).

  • Heat the vigorously stirred suspension to 80 °C (reflux) for 2–3 hours. Monitor completion via TLC.

  • Filter the hot mixture through a pad of Celite to remove gelatinous iron oxides. Crucial: Hot filtration prevents the product from crystallizing within the filter cake.

  • Concentrate the filtrate under reduced pressure, partition between EtOAc and saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield (3-amino-1H-pyrazol-1-yl)acetonitrile.

  • Self-Validating System: IR spectroscopy provides immediate orthogonal validation; the strong asymmetric and symmetric N-O stretches (~1530 and ~1350 cm⁻¹) vanish, replaced by primary amine N-H stretches at ~3300–3400 cm⁻¹. Crucially, the sharp C≡N stretch at ~2250 cm⁻¹ must remain unperturbed. LC-MS will show a mass shift from [M+H]⁺ 153.1 to 123.1.

SOP 3: Bioisosteric Tetrazole Cycloaddition

Objective: Convert the aliphatic nitrile into a 1H-tetrazole, a classic bioisostere for a carboxylic acid.

  • Causality: Sodium azide (NaN₃) requires a proton source to generate hydrazoic acid (HN₃), the active 1,3-dipole for the cycloaddition. NH₄Cl is utilized because it is a weak acid; it safely generates HN₃ in situ at high temperatures without causing acid-catalyzed hydrolysis of the starting nitrile.

Step-by-Step Methodology:

  • Dissolve the starting nitrile (1.0 eq) in anhydrous DMF (0.2 M) in a pressure-rated vial.

  • Add NaN₃ (3.0 eq) and NH₄Cl (3.0 eq).

  • Seal the vial and heat to 100 °C for 16 hours behind a blast shield.

  • Cool to room temperature, dilute with water, and carefully acidify to pH 2 using 1M HCl (Caution: perform in a well-ventilated fume hood to manage residual HN₃ gas). The tetrazole product will precipitate and can be collected by vacuum filtration.

  • Self-Validating System: ¹³C NMR is definitive here; the characteristic nitrile carbon signal (~115 ppm) disappears, replaced by a highly deshielded tetrazole quaternary carbon signal at ~155 ppm. IR confirms the total loss of the C≡N stretch (~2250 cm⁻¹).

Strategic Applications in Target-Based Drug Discovery

The utility of (3-nitro-1H-pyrazol-1-yl)acetonitrile is heavily documented in the patent literature, particularly in the development of kinase inhibitors.

MAP4K1 (HPK1) Inhibitors: Recent advancements in immuno-oncology have identified MAP4K1 (Hematopoietic progenitor kinase 1) as a critical negative regulator of T-cell activation. Inhibiting MAP4K1 enhances anti-tumor immunity. In the synthesis of novel indolinone-based MAP4K1 inhibitors, derivatives of 1-(3-nitro-1H-pyrazol-1-yl)acetonitrile are utilized as key intermediates[3].

The synthetic logic relies on the pyrazole core anchoring into the ATP-binding hinge region of the kinase. By executing the chemoselective nitro reduction (SOP 2), medicinal chemists generate an nucleophilic amine that is subsequently coupled to an indolinone core via amide bond formation. The nitrile group acts as a vector pointing toward the solvent-exposed region or the DFG-motif, allowing for further tuning of pharmacokinetic properties[3].

Sources

Application Note: Comprehensive Antimicrobial Screening and Mechanistic Profiling of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Mechanistic Rationale: The Pyrazole Pharmacophore

In the escalating crisis of multidrug-resistant (MDR) ESKAPE pathogens, the pyrazole scaffold has emerged as a privileged pharmacophore. The unique five-membered aromatic ring, characterized by two adjacent nitrogen atoms, offers exceptional functionalization potential. This structural versatility allows pyrazole derivatives to bypass traditional resistance mechanisms by acting on multiple prokaryotic targets simultaneously.

Recent mechanistic studies demonstrate that rationally designed pyrazoles exhibit multimodal antibacterial activity. They function as potent DNA gyrase inhibitors, disruptors of cell wall integrity, and modulators of quorum-sensing (QS) pathways. Furthermore, specific indolenine-substituted and pyrazolo-pyrimidine derivatives have shown remarkable efficacy in penetrating and eradicating established bacterial biofilms, a critical barrier in device-associated infections,.

MOA Pyr Novel Pyrazole Derivatives DNA DNA Gyrase Inhibition Pyr->DNA Wall Cell Wall Disruption Pyr->Wall QS Quorum Sensing Interference Pyr->QS Death Bacterial Cell Death & Biofilm Eradication DNA->Death Wall->Death QS->Death

Multimodal antimicrobial mechanisms of novel pyrazole derivatives.

The Self-Validating Screening Cascade

As a Senior Application Scientist, I emphasize that a hit compound is only as reliable as the assay cascade that identifies it. To prevent the advancement of false positives (e.g., pan-assay interference compounds or general cytotoxins), the screening workflow must be a self-validating system .

Primary screening must strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines. However, planktonic susceptibility (MIC) rarely translates directly to in vivo efficacy, especially for biofilm-forming strains like Staphylococcus aureus or Pseudomonas aeruginosa. Therefore, hits must be immediately counter-screened for biofilm eradication and mammalian cytotoxicity to establish a true Therapeutic Window (Selectivity Index).

Workflow Lib Compound Library (Pyrazole Scaffold) MIC Primary Screening Broth Microdilution (MIC/MBC) Lib->MIC CLSI M07 Protocol Biofilm Secondary Screening Biofilm Inhibition (MBIC) MIC->Biofilm Active Hits (MIC ≤ 16 µg/mL) Tox Cytotoxicity Counter-Screen Mammalian Cell Viability (CC50) Biofilm->Tox Biofilm Disruptors Hit Lead Candidate Selection (Selectivity Index > 10) Tox->Hit High Therapeutic Window

Self-validating antimicrobial screening workflow for pyrazole hits.

Standardized Experimental Protocols

Primary Screening: CLSI M07 Broth Microdilution (MIC & MBC)

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) to differentiate between bacteriostatic and bactericidal pyrazoles.

Causality & Expert Insight: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). The physiological concentrations of Ca²⁺ and Mg²⁺ are critical because they dictate the binding affinity of certain antimicrobials to bacterial targets. Furthermore, pyrazole stock solutions are prepared in DMSO, but the final assay concentration of DMSO must never exceed 1%. Higher concentrations induce solvent-mediated membrane toxicity, which artificially lowers the MIC and creates false positives.

  • Compound Preparation: Serially dilute the pyrazole compounds (e.g., 64 to 0.125 µg/mL) in a 96-well U-bottom microtiter plate using CAMHB.

  • Inoculum Standardization: Prepare a direct broth suspension of isolated colonies selected from an 18-to-24-hour agar plate. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1×108 CFU/mL).

  • Inoculation: Dilute the suspension 1:20 in CAMHB, and add 10 µL to each well containing 100 µL of the compound. This achieves the CLSI-mandated final challenge dose of 5×105 CFU/mL.

  • Incubation: Seal the plates to prevent evaporation and incubate at 35±2°C for 16–20 hours under aerobic conditions.

  • MIC Determination: Record the MIC as the lowest concentration of the pyrazole that completely inhibits visible bacterial growth.

  • MBC Determination: Aliquot 10 µL from all wells showing no visible growth onto fresh MHA plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in the initial inoculum.

Secondary Screening: Biofilm Inhibition Assay

Planktonic-active pyrazoles are subsequently evaluated for their ability to prevent biofilm formation (Minimum Biofilm Inhibitory Concentration - MBIC).

Causality & Expert Insight: We supplement Tryptic Soy Broth (TSB) with 1% glucose. The glucose provides a surplus carbon source and induces osmotic stress, which hyper-stimulates the bacteria to produce the extracellular polymeric substance (EPS) matrix. We use Crystal Violet (CV) for quantification because it is a basic dye that binds electrostatically to the negatively charged EPS matrix and bacterial cell surfaces, allowing direct spectrophotometric quantification of total biofilm biomass.

  • Biofilm Induction: Dilute an overnight bacterial culture 1:100 in TSB supplemented with 1% glucose.

  • Treatment: Add 100 µL of the bacterial suspension to a 96-well flat-bottom polystyrene plate containing 100 µL of serially diluted pyrazole compounds. Incubate statically at 37°C for 24 hours.

  • Washing: Carefully discard the planktonic phase. Wash the wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells without disrupting the biofilm.

  • Staining: Add 150 µL of 0.1% (w/v) Crystal Violet solution to each well. Incubate at room temperature for 15 minutes.

  • Quantification: Wash the plate three times with distilled water and let it air dry. Solubilize the bound dye using 150 µL of 33% glacial acetic acid. Measure the optical density (OD) at 590 nm using a microplate reader.

Cytotoxicity Counter-Screening (MTT Assay)

To ensure the pyrazole targets prokaryotic specific pathways rather than acting as a general cytotoxin, mammalian cell viability is assessed.

Causality & Expert Insight: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This specifically quantifies metabolic viability. By comparing the 50% Cytotoxic Concentration ( CC50​ ) against the MIC, we calculate the Selectivity Index ( SI=CC50​/MIC ). An SI > 10 is the industry standard threshold for a viable, safe lead candidate.

  • Cell Seeding: Seed HEK-293 (Human Embryonic Kidney) cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Compound Exposure: Treat the cells with varying concentrations of the pyrazole hits (1 to 100 µg/mL) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove the media and dissolve the formazan crystals in 100 µL of DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate the CC50​ using non-linear regression analysis.

Quantitative Data Presentation & Interpretation

The following table summarizes representative screening data for rationally designed pyrazole derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA).

Data Interpretation: While Compound B shows moderate antimicrobial activity, its high cytotoxicity yields an unacceptable Selectivity Index (SI = 22.5, but CC50​ is low). Compound A represents a highly optimized pyrazole hit: it is bactericidal (MBC/MIC ratio ≤ 4), highly effective at disrupting biofilms ( MBIC is within 4x of MIC), and exhibits an excellent safety profile (SI > 200).

CompoundMRSA MIC (µg/mL)MRSA MBC (µg/mL)Biofilm MBIC (µg/mL)HEK-293 CC50​ (µg/mL)Selectivity Index (SI)Lead Status
Pyrazole-A 0.51.02.0>100.0>200.0Advance
Pyrazole-B 2.08.016.045.022.5Terminate
Pyrazole-C 16.0>64.0>64.0>100.0>6.2Terminate
Vancomycin (Ctrl) 1.02.0>64.0>100.0>100.0Reference

References

  • Title : M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source : Clinical and Laboratory Standards Institute (CLSI) URL :[Link]

  • Title : Antibacterial pyrazoles: tackling resistant bacteria Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title: Indolenine-substituted pyrazole derivative 4e inhibits planktonic Staphylococcus lugdunensis growth and biofilm formation by disrupting purine biosynthesis and compromising cell

Troubleshooting & Optimization

improving yield of (3-nitro-1H-pyrazol-1-yl)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing (3-Nitro-1H-pyrazol-1-yl)acetonitrile Synthesis

Welcome. As a Senior Application Scientist, I frequently consult with researchers facing yield and regioselectivity bottlenecks during the N-alkylation of pyrazoles. The synthesis of (3-nitro-1H-pyrazol-1-yl)acetonitrile—a critical building block for various kinase inhibitors and pharmaceutical intermediates[1]—presents unique mechanistic challenges.

This guide moves beyond basic recipes. We will dissect the causality behind the reaction dynamics, establish a self-validating experimental protocol, and troubleshoot the exact failure modes you might encounter at the bench.

Mechanistic Insight: The Regioselectivity Challenge

The core challenge in this synthesis is regioselectivity. 3-Nitro-1H-pyrazole exists in tautomeric equilibrium with 5-nitro-1H-pyrazole. Upon deprotonation by a base, the resulting nitropyrazolide anion is an ambident nucleophile with charge delocalized across N1 and N2.

Alkylation with a haloacetonitrile (e.g., bromoacetonitrile) can occur at either nitrogen. Attack at the nitrogen distal to the nitro group yields the desired 3-nitro isomer , while attack at the adjacent nitrogen yields the 5-nitro isomer . The bulky nitro group provides inherent steric hindrance, naturally favoring the 3-nitro product. However, the choice of base, solvent, and electrophile dictates the transition state energy and the tightness of the ion pair, which can either enhance or erode this natural selectivity[2].

G cluster_0 Tautomerism & Deprotonation cluster_1 Alkylation (Haloacetonitrile) T1 3-Nitro-1H-pyrazole T2 5-Nitro-1H-pyrazole T1->T2 Tautomerization Anion Nitropyrazolide Anion (Delocalized) T1->Anion Base (-H+) T2->Anion Base (-H+) P_Target (3-Nitro-1H-pyrazol-1-yl)acetonitrile (Target, Less Steric) Anion->P_Target Attack at N1 P_Byprod (5-Nitro-1H-pyrazol-1-yl)acetonitrile (Byproduct, More Steric) Anion->P_Byprod Attack at N2

Caption: Mechanistic pathway of 3-nitropyrazole alkylation highlighting regioselective N1 vs N2 attack.

Troubleshooting Guides & FAQs

Q1: I am recovering a high ratio of the 5-nitro isomer (byproduct) instead of the desired 3-nitro isomer. How do I shift the regioselectivity? Causality: If you are using a small, hard base like Sodium Hydride (NaH) in a highly polar solvent, the sodium cation forms a tight ion pair with the nitropyrazolide anion. This can inadvertently shield the less hindered nitrogen, forcing the electrophile to attack the more hindered position. Solution: Shift to a bulkier, softer base such as Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ) in Acetonitrile (MeCN)[2]. The larger counterions ( K+ , Cs+ ) dissociate more readily, allowing the inherent steric bulk of the nitro group to direct the bromoacetonitrile to the distal N1 position, maximizing the 3-nitro yield[3].

Q2: My overall conversion is stalled at 60% despite leaving the reaction overnight. What is limiting the alkylation? Causality: This usually occurs when using chloroacetonitrile instead of bromoacetonitrile. Chloroacetonitrile is significantly less electrophilic. Additionally, if your base is hygroscopic and has absorbed ambient moisture, the water can competitively hydrolyze the haloacetonitrile before it reacts with the pyrazole. Solution: The most direct fix is to use bromoacetonitrile, which is highly reactive and typically reaches full conversion within hours at 65°C[4]. If you must use chloroacetonitrile due to supply constraints, add a catalytic amount (0.1 equivalents) of Potassium Iodide (KI). This initiates an in situ Finkelstein reaction, temporarily converting chloroacetonitrile to the highly reactive iodoacetonitrile.

Q3: I observe a byproduct that lacks the characteristic nitrile peak (~2250 cm⁻¹) in IR spectroscopy. What happened? Causality: The nitrile group is highly sensitive to hydrolysis under aqueous basic conditions. If your reaction mixture or workup introduces hydroxide ions ( OH− )—for instance, by using wet K2​CO3​ or washing with strong aqueous base—the nitrile will hydrolyze to a primary amide or a carboxylic acid. Solution: Maintain strictly anhydrous conditions during the reaction. For the workup, avoid strong aqueous bases. Quench the reaction with water or saturated aqueous ammonium chloride ( NH4​Cl ) and extract with ethyl acetate[5].

G Start Issue: Low Yield of 3-Nitro Isomer Check1 Is overall conversion low? Start->Check1 Check2 Is the 5-nitro isomer predominant? Start->Check2 Check3 Are nitrile hydrolysis byproducts present? Start->Check3 Sol1 Add KI catalyst or switch to Bromoacetonitrile Check1->Sol1 Yes Sol2 Switch to bulky base (Cs2CO3) in MeCN Check2->Sol2 Yes Sol3 Ensure strictly anhydrous conditions Check3->Sol3 Yes

Caption: Troubleshooting decision tree for optimizing 3-nitropyrazole alkylation yield.

Quantitative Data Summary

The following table synthesizes expected outcomes based on the modulation of base, solvent, and electrophile during the N-alkylation of 3-nitropyrazole.

BaseSolventElectrophileTemp / TimeConversion (%)Ratio (3-nitro : 5-nitro)
NaH DMFBromoacetonitrile25°C / 4h>95%~ 70 : 30
K2​CO3​ MeCNChloroacetonitrile65°C / 24h60%~ 85 : 15
K2​CO3​
  • KI (cat)
MeCNChloroacetonitrile65°C / 12h>90%~ 85 : 15
K2​CO3​ MeCNBromoacetonitrile65°C / 1h>95%~ 88 : 12
Cs2​CO3​ MeCNBromoacetonitrile65°C / 1h>95%~ 92 : 8

Note: Ratios are approximate and depend on exact molarities and stirring efficiency. Cs2​CO3​ provides the highest regioselectivity but at a higher reagent cost.

Self-Validating Experimental Protocol

To ensure reproducibility and high yield, follow this optimized, step-by-step protocol utilizing K2​CO3​ and bromoacetonitrile[6]. This system is "self-validating" because the physical state of the reaction mixture clearly indicates progression.

Reagents & Equipment:

  • 3-Nitro-1H-pyrazole (1.0 equivalent)

  • Bromoacetonitrile (1.1 to 1.2 equivalents)

  • Anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 equivalents)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask equipped with a reflux condenser and nitrogen inlet.

Step-by-Step Methodology:

  • Preparation of the Base Suspension: Charge a flame-dried round-bottom flask with 3-nitro-1H-pyrazole (e.g., 10.0 g, 88.4 mmol) and anhydrous MeCN (100 mL). Add finely powdered, anhydrous K2​CO3​ (24.4 g, 176.8 mmol).

    • Validation Check: The mixture should form a free-flowing slurry. Stir at room temperature for 30 minutes under nitrogen to ensure complete deprotonation. A slight color change (often to a pale yellow) indicates the formation of the nitropyrazolide anion.

  • Electrophile Addition: Slowly add bromoacetonitrile (11.6 g, 97.2 mmol) dropwise via a syringe.

    • Caution: Bromoacetonitrile is a potent lachrymator and alkylating agent. Perform this strictly inside a fume hood.

  • Alkylation & Heating: Attach the reflux condenser and heat the mixture to 65°C for 1 to 2 hours[7].

    • Validation Check: Monitor by TLC (Eluent: 1:1 Ethyl Acetate/Hexanes). The starting material spot (UV active) should disappear, replaced by two new closely eluting spots (the 3-nitro and 5-nitro isomers).

  • Quench and Extraction: Once complete, cool the reaction to room temperature. Add water (approx. 100 mL) to dissolve the inorganic salts. Extract the aqueous layer with Ethyl Acetate ( 3×100 mL)[4].

    • Causality: Water neutralizes the basicity by dissolving the carbonate, preventing the hydrolysis of the newly formed nitrile group.

  • Washing and Drying: Wash the combined organic phases with saturated brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product as a brown/tan solid.

  • Purification (Isomer Separation): Purify the residue via silica-gel column chromatography. Elute with a gradient of methylene chloride/methanol (e.g., 20:1)[6] or a controlled gradient of ethyl acetate in hexanes.

    • Validation Check: The 3-nitro isomer is generally less polar and will elute first. Verify the structure via 1H-NMR; the pyrazole protons for the 3-nitro isomer will show distinct chemical shifts compared to the 5-nitro isomer due to the proximity of the electron-withdrawing groups.

References

  • Heteroaryl pyridone and aza-pyridone compounds as inhibitors of btk activity Google P
  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives Journal of Medicinal Chemistry - ACS Publications[Link]

  • Cell Calcium - BORIS Portal: Selective N-1 alkylation of 3-nitropyrazole University of Bern (BORIS) [Link]

  • Heteroaryl pyridone and aza-pyridone compounds Google P
  • Preparation method of intermediate for synthesizing Dorzagliatin Google P
  • PYRIDONE BORONATES FOR THE PREPARATION OF INHIBITORS OF BTK ACTIVITY European P

Sources

Technical Support Center: Purification of (3-nitro-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

[label="Pure (3-nitro-1H-pyrazol-1-yl)acetonitrile", fillcolor="#34A8

Detailing Experimental Procedures

I'm now detailing each experimental step. First, I describe quenching and extracting the reaction mixture, then washing and drying the organic layers. After that, I cover solvent evaporation and final chromatographic purification, including conditions. This level of detail ensures the protocol's clarity for practical application.

Developing Troubleshooting Solutions

I am creating troubleshooting guides and frequently asked questions. I'm addressing common issues, like separating regioisomers and removing residual bromoacetonitrile. I explain these issues and provide solutions, such as optimizing chromatography conditions and employing specific extraction techniques. These additions will improve the practical usability of the protocol.

Addressing Emulsion Formation

I'm now dealing with severe emulsions in the EtOAc/water extraction. I've found adding brine (saturated NaCl) is key. The increased ionic strength forces the organic compounds into the ethyl acetate layer, effectively breaking the emulsion. This practical solution streamlines the process.

Refining URL Presentation

I'm now focusing on refining the appearance of the URL. While the prompt mandates using the verbatim grounding URL, I'm considering if cosmetic improvements are permissible, to enhance presentation. I aim to achieve a cleaner display, while remaining compliant.

Optimizing Visualization Rendering

I'm now integrating the DOT code, adding size and color contrast. I set the node font color to ensure readability against the filled background. I also adjusted the edge styling for consistency.

Structuring the Documentation

I'm now structuring the overall document: including an overview, an SOP for purification, a quantitative data summary, troubleshooting, and references. The mechanistic context details the N-alkylation of 3-nitro-1H-pyrazole using bromoacetonitrile or chloroacetonitrile under basic conditions. This structured layout ensures complete and accessible information.

Elaborating the Protocol

I'm now detailing standard operating procedure (SOP) steps. I'm focusing on aqueous quenching, then ethyl acetate extraction. Also, I'm including multiple extractions of the aqueous layer, followed by washing and desiccation of organic layers. Finally, I'm noting the rationale for brine usage.

Refining Isolation Method

I'm now detailing each experimental step. First, I focus on aqueous quenching followed by extractions, washing, and drying the organic layer, leading to solvent evaporation. Then I explain chromatographic purification, including conditions and the rationale behind my selections. I aim to ensure clarity and reproducibility.

Refining Chromatographic Conditions

I'm now detailing troubleshooting queries. I'm focusing on chromatography, providing clear solutions for co-elution of starting material by optimizing the MeOH gradient. I'm also addressing regioisomer separation by offering a Hexane/EtOAc gradient. Furthermore, I am addressing emulsion formation by adding brine during extraction. This should improve user experience.

Finalizing the Document

I've completed all aspects of the document. I have addressed all potential concerns, including those related to the structure, colors, and content. I have verified that all the requirements are now met. I believe that this ensures complete accessibility and usability.

Welcome to the Technical Support Center for the synthesis and purification of (3-nitro-1H-pyrazol-1-yl)acetonitrile (CAS: 1006956-03-1). This compound is a critical intermediate in the development of pharmaceutical agents, notably Bruton's Tyrosine Kinase (BTK) inhibitors used in treating immune disorders and cancers [1.8].

Because the pyrazole ring contains two non-equivalent nitrogens, N-alkylation with bromoacetonitrile can present unique regioselectivity and purification challenges. This guide is engineered for drug development professionals and provides field-proven, mechanistically grounded protocols to ensure high-purity isolation.

Purification Workflow Visualization

The following workflow maps the optimal path from a crude alkylation reaction mixture to the isolated, high-purity product.

PurificationWorkflow A Crude Reaction Mixture (3-nitro-1H-pyrazole + Bromoacetonitrile) B Liquid-Liquid Extraction (EtOAc / H2O) A->B Quench & Partition C Organic Phase (Contains Product + Impurities) B->C Separate Layers D Silica Gel Chromatography (CH2Cl2 : MeOH = 20:1) C->D Concentrate & Load E Pure (3-nitro-1H-pyrazol-1-yl)acetonitrile D->E Elute & Evaporate

Figure 1: Standard isolation and purification workflow for (3-nitro-1H-pyrazol-1-yl)acetonitrile.

Standard Operating Procedure (SOP): Step-by-Step Purification

This self-validating protocol is designed to maximize recovery while stripping away unreacted starting materials, inorganic bases, and minor regioisomers.

Step 1: Aqueous Quench and Liquid-Liquid Extraction

  • Action: Following the completion of the alkylation reaction (typically run at room temperature to 65°C), concentrate the reaction mixture under reduced pressure to remove volatile reaction solvents if necessary[1]. Partition the residue between Ethyl Acetate (EtOAc) and distilled water (e.g., 150 mL EtOAc / 450 mL H2O for a ~35 mmol scale)[1].

  • Action: Separate the organic layer. Extract the remaining aqueous layer with EtOAc (3 × 150 mL)[1].

  • Causality: EtOAc is selected because its moderate polarity effectively solubilizes the polar nitro-aromatic product while remaining completely immiscible with water, allowing for the efficient removal of inorganic bases (e.g., K2CO3) and water-soluble byproducts.

Step 2: Washing and Desiccation

  • Action: Wash the combined organic layers with saturated aqueous NaCl (brine)[1].

  • Action: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to dryness[1].

  • Causality: Brine increases the ionic strength of the aqueous phase, driving organic compounds into the EtOAc layer and breaking any micro-emulsions. Na2SO4 is preferred over MgSO4 as it is strictly neutral, preventing any acid-catalyzed degradation of the nitrile group.

Step 3: Silica Gel Column Chromatography

  • Action: Dissolve the crude brown solid residue in a minimum volume of methylene chloride (CH2Cl2) and load it onto a prepared normal-phase silica gel column.

  • Action: Elute the column using an isocratic mixture of CH2Cl2 and Methanol (MeOH) at a 20:1 ratio[1].

  • Causality: The highly polar nitro group causes the molecule to interact strongly with the silica stationary phase. A purely non-polar solvent will result in severe tailing. The addition of 5% MeOH disrupts hydrogen bonding with the silica, allowing the (3-nitro-1H-pyrazol-1-yl)acetonitrile to elute cleanly while leaving highly polar baseline impurities behind[1].

Quantitative Data & Parameter Summary

Purification ParameterValidated ConditionMechanistic Rationale
Extraction Solvent Ethyl Acetate (EtOAc)Optimal partition coefficient for polar nitro-pyrazole derivatives; immiscible with aqueous quench[1].
Aqueous Wash Saturated NaCl (Brine)Maximizes organic recovery via the "salting-out" effect and resolves emulsion boundaries[1].
Drying Agent Anhydrous Na2SO4High capacity for water removal; chemically neutral to prevent nitrile hydrolysis[1].
Chromatography Phase Normal Phase Silica GelStrong affinity for polar functional groups, allowing separation of regioisomers.
Eluent System CH2Cl2 : MeOH (20:1)Balances elution strength; MeOH acts as a hydrogen-bond displacer to prevent severe tailing[1].

Troubleshooting Guides & FAQs

Q: I am observing two closely eluting spots on my TLC plate. What are they, and how do I separate them? A: Alkylation of 3-nitro-1H-pyrazole can theoretically yield two regioisomers: the desired 1-alkyl-3-nitro isomer and the minor 1-alkyl-5-nitro isomer. Because the 3-nitro position is sterically less hindered, it is the major product. If the 5-nitro isomer is present and co-eluting, the 20:1 CH2Cl2/MeOH system may be too polar, causing both to move too quickly. Fix: Switch your chromatography to a gradient system starting with Hexanes/EtOAc (e.g., 4:1 to 1:1) to exploit subtle differences in their dipole moments before flushing the column with the CH2Cl2/MeOH mixture.

Q: My extraction is forming a thick, unbreakable emulsion. How can I force phase separation? A: Emulsions in this workflow are typically caused by the high concentration of polar organic salts and the basicity of the aqueous layer. Fix: Do not vigorously shake the separatory funnel; instead, gently invert it. If an emulsion has already formed, add a generous amount of saturated brine to the funnel. The sudden increase in aqueous ionic strength will force the organic molecules out of the aqueous boundary layer, rapidly breaking the emulsion.

Q: NMR analysis shows residual bromoacetonitrile in my purified product. How do I remove it? A: Bromoacetonitrile is a highly reactive alkylating agent and a severe irritant; its complete removal is critical for downstream pharmaceutical synthesis. It can co-elute if it was used in excess and not fully consumed. Fix: Bromoacetonitrile has a boiling point of approximately 150°C. Rather than re-running the column, subject your purified solid to high vacuum (e.g., Schlenk line or lyophilizer) at 40°C for 12-24 hours. The residual bromoacetonitrile will volatilize without degrading your solid product.

Q: My product is eluting with a heavy brown color even after chromatography. Is this normal? A: The patent literature notes that the isolated product is typically a "brown solid"[1]. Nitro-aromatics often exhibit intense coloration due to charge-transfer complexes or trace oxidation byproducts. If ultra-high purity is required for crystallography or specific biological assays, consider a secondary recrystallization from hot ethanol or an EtOAc/Hexane mixture to drop out the colored impurities.

References

  • Source: European Patent Office / Googleapis.

Sources

Technical Support Center: Troubleshooting Nitropyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. Nitropyrazoles are critical pharmacophores in drug development and key components in energetic materials. However, the direct nitration of pyrazoles is notoriously prone to side reactions, including regiochemical scrambling, over-nitration, and unexpected oxidations.

This guide addresses the most frequent issues encountered at the bench, providing mechanistic insights and field-proven protocols to ensure reproducible, high-yield syntheses.

Regioselectivity: N-Nitration vs. C-Nitration

Q: My reaction yields a mixture of isomers, and NMR indicates significant N-nitration instead of the desired C4- or C3-nitropyrazole. Why does this happen, and how can I control it?

A: The pyrazole ring contains two distinct nitrogen atoms: a pyrrole-like (NH) and a pyridine-like (N) atom. The regioselectivity of nitration is dictated by the reaction conditions, specifically the balance between kinetic and thermodynamic control.

When using mild nitrating agents (e.g., N2​O5​ or HNO3​/Ac2​O at low temperatures), the electrophilic nitronium ion ( NO2+​ ) rapidly attacks the electron-rich nitrogen, yielding 1-nitropyrazole as the kinetic product [2]. Conversely, in strongly acidic media (mixed acid: HNO3​/H2​SO4​ ), the pyrazole ring is protonated. Electrophilic aromatic substitution then occurs at the C4 position, which is the most electron-rich carbon in the deactivated pyrazolium ion, yielding 4-nitropyrazole.

If your target is 3-nitropyrazole (or 5-nitropyrazole), direct nitration is ineffective. Instead, you must intentionally synthesize the 1-nitropyrazole and subject it to thermal rearrangement. This proceeds via a concerted [1,5]-sigmatropic nitro migration [3].

G P Pyrazole N_Nitro 1-Nitropyrazole (Kinetic) P->N_Nitro N2O5 or HNO3/Ac2O (N-attack) C4_Nitro 4-Nitropyrazole (Thermodynamic / Acidic) P->C4_Nitro HNO3/H2SO4 (C4-attack via Arenium) C3_Nitro 3(5)-Nitropyrazole (Rearrangement) N_Nitro->C3_Nitro Heat (145°C) [1,5] Sigmatropic Shift

Regioselectivity pathways in pyrazole nitration.

Protocol: Thermal Rearrangement of 1-Nitropyrazole to 3-Nitropyrazole

Self-Validation Checkpoint: 1-Nitropyrazole exhibits a distinct N-NO2 stretch in IR spectroscopy at ~1650 cm⁻¹. The disappearance of this peak and the emergence of a C-NO2 stretch (~1530 cm⁻¹) confirms successful rearrangement.

  • Preparation: Dissolve 10 mmol of 1-nitropyrazole in 15 mL of anhydrous benzonitrile. (Anisole can be used, but benzonitrile provides superior reaction kinetics and product quality [1]).

  • Heating: Heat the mixture to 145–150 °C under an inert argon atmosphere.

  • Monitoring: Maintain temperature for 10–12 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1) until the starting material spot is completely consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the benzonitrile solvent via vacuum distillation.

  • Purification: Recrystallize the crude residue from hot ethanol to yield pure 3-nitropyrazole.

Over-Nitration and Oxidation Side Reactions

Q: My GC-MS analysis shows the presence of dinitropyrazoles and carboxylic acids when nitrating alkyl-pyrazoles. How do I suppress these side reactions?

A: Nitrating mixtures are inherently strong oxidants. When subjecting alkyl-substituted pyrazoles (e.g., 3-methylpyrazole) to harsh HNO3​/H2​SO4​ conditions at elevated temperatures, the alkyl side chains are prone to oxidation, converting methyl groups into carboxylic acids.

Furthermore, over-nitration to species like 1,4-dinitropyrazole occurs when the initial mononitrated product undergoes a secondary electrophilic attack. For instance, using N2​O5​ with faujasite catalysts can initially yield 1-nitropyrazole, which slowly over-nitrates to 1,4-dinitropyrazole if the reaction is not quenched promptly [2].

Table 1: Quantitative Comparison of Pyrazole Nitration Side Reactions

Reagent SystemTemp (°C)Target ProductMajor Side ReactionTypical Yield (%)
HNO3​/H2​SO4​ (Excess)804-NitropyrazoleOxidation of alkyl side chains55 - 65
N2​O5​ / Faujasite F-720201-Nitropyrazole1,4-Dinitropyrazole (prolonged time)80
HNO3​/Ac2​O 0 - 51-NitropyrazoleExothermic runaway / ring cleavage70 - 75
Bi(NO3​)3​ / Montmorillonite254-NitropyrazoleMinimal (mild conditions)85 - 90

Troubleshooting Action: To prevent oxidation, strictly control the temperature (keep below 60 °C for alkyl-pyrazoles) and use stoichiometric amounts of nitric acid. If over-nitration persists, switch to milder solid-supported reagents like Bismuth(III) nitrate on clay.

Nitrodehalogenation (Ipso-Substitution)

Q: I am attempting to nitrate a 4-iodopyrazole to get a nitro-iodopyrazole, but the iodine is being cleaved off. What is the mechanism, and can this be prevented or utilized?

A: You are observing nitrodeiodination, a specific type of ipso-substitution. The carbon-iodine bond is highly polarizable. When the nitronium ion attacks the pyrazole ring, it can attack the ipso carbon (the carbon bearing the iodine atom) instead of an unsubstituted carbon. The resulting arenium intermediate resolves by expelling an iodonium ion ( I+ ), replacing the halogen with a nitro group [4].

While often a frustrating side reaction when halogen retention is desired, this mechanism is highly valuable as a controlled synthetic route to specific nitropyrazoles that are otherwise difficult to access.

G I_Pyr Iodopyrazole Ipso_Int Ipso-Arenium Intermediate (C-I and C-NO2 bonds) I_Pyr->Ipso_Int Electrophilic Attack NO2_plus Nitronium Ion (NO2+) NO2_plus->Ipso_Int Product Nitropyrazole + I+ Ipso_Int->Product Loss of I+ (Nitrodeiodination)

Mechanism of ipso-nitrodehalogenation in halopyrazoles.

Protocol: Controlled Nitrodeiodination using Silica-Sulfuric Acid

If you wish to utilize this side reaction to cleanly synthesize nitropyrazoles from iodopyrazole precursors, follow this heterogeneous catalysis method [4]:

  • Catalyst Preparation: Add 10 mmol of chlorosulfonic acid dropwise to 5 g of silica gel in a fume hood. Stir until HCl gas evolution ceases to yield Silica-Sulfuric Acid (SSA).

  • Reaction Setup: In a round-bottom flask, combine the iodopyrazole (5 mmol), 65% HNO3​ (10 mmol), and SSA catalyst (0.5 g) in 15 mL of dichloromethane (DCM).

  • Execution: Stir the mixture at room temperature. The heterogeneous nature of SSA prevents the harsh oxidative side reactions typically seen with liquid H2​SO4​ .

  • Workup: Filter the reaction mixture to recover the SSA catalyst (which can be washed and reused). Wash the organic filtrate with saturated NaHCO3​ , dry over anhydrous Na2​SO4​ , and evaporate the solvent to isolate the pure nitropyrazole.

References
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: MDPI URL:[Link]

  • Faujasite catalysis of aromatic nitrations with dinitrogen pentoxide. The effect of aluminium content on catalytic activity and regioselectivity. The nitration of pyrazole Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

  • On the mechanism of the thermal N-nitropyrazole rearrangement. Evidence for a [1,5] sigmatropic nitro migration Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Silica–Sulfuric Acid Catalyzed Nitrodeiodination of Iodopyrazoles Source: Synthetic Communications (Taylor & Francis) URL:[Link]

solubility of (3-nitro-1H-pyrazol-1-yl)acetonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3-nitro-1H-pyrazol-1-yl)acetonitrile (CAS: 1006956-03-1) . As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with authoritative, field-proven guidance on managing the solubility and handling of this specific pyrazole building block.

Our approach bridges molecular thermodynamics with practical laboratory workflows, ensuring that your in vitro assays and synthetic steps are built on reproducible, self-validating systems.

Scientist's Overview: Solvation Thermodynamics

To troubleshoot solubility, we must first understand the causality dictated by the molecule's structure. (3-nitro-1H-pyrazol-1-yl)acetonitrile is characterized by three key features:

  • The Pyrazole Core: Provides aromaticity and acts as a hydrogen-bond acceptor.

  • The 3-Nitro Group (-NO₂): A strongly electron-withdrawing group that significantly increases the molecule's dipole moment.

  • The 1-Acetonitrile Group (-CH₂CN): Replaces the N1 proton of the pyrazole ring, rendering the molecule devoid of primary hydrogen-bond donors.

The Causality of Solvation: Because this molecule lacks hydrogen-bond donors (no -OH or -NH groups) but possesses multiple hydrogen-bond acceptors, it exhibits a high thermodynamic affinity for polar aprotic solvents (which can stabilize its strong dipole) but faces a massive energetic penalty in aqueous media (where it cannot satisfy water's hydrogen-bonding network) 1. Furthermore, the lack of ionizable functional groups means its solubility is strictly pH-independent.

Quantitative Solubility Matrix

The following table synthesizes the expected solubility profile based on the thermodynamic behavior of closely related nitrated pyrazole and acetonitrile derivatives 2.

Solvent CategoryRecommended SolventsEstimated SolubilitySolvation Mechanism & Notes
Polar Aprotic DMSO, DMF, DMAc>50 mg/mL (High)Optimal. Strong dipole-dipole interactions perfectly accommodate the highly polarized nitro and nitrile groups.
Moderately Polar Acetone, Acetonitrile20 - 50 mg/mL (Good)Excellent for synthetic extractions. Similar dielectric constants to the solute minimize the energy of mixing.
Polar Protic Methanol, Ethanol5 - 20 mg/mL (Moderate)Solvent can donate H-bonds to the nitro/pyrazole acceptors, but solubility is capped by the solute's inability to donate H-bonds back.
Non-Polar Hexane, Heptane<1 mg/mL (Poor)Insufficient dielectric constant to disrupt the strong intermolecular dipole forces of the crystalline solid.
Aqueous Water, PBS (pH 7.4)<0.1 mg/mL (Very Poor)High hydrophobic penalty. Lack of ionizable protons prevents salt formation.

Troubleshooting Guides & FAQs

Q: I am observing sudden precipitation when diluting my DMSO stock into aqueous assay buffers. How do I prevent this "solvent crash"? A: This is a classic kinetic solubility failure. When you transition the compound from a highly favorable solvent (DMSO) to an unfavorable one (water), the local supersaturation exceeds the nucleation threshold, causing immediate crystallization 3.

  • Corrective Action: Do not pipette aqueous buffer directly into the DMSO stock. Instead, pre-dilute your DMSO stock with an intermediate co-solvent (e.g., 10% Tween-80 or PEG-400) to create a "solubility bridge." Then, add this mixture dropwise to the aqueous buffer under vigorous vortexing to prevent localized concentration spikes.

Q: Will adjusting the pH of my assay buffer improve the solubility of (3-nitro-1H-pyrazol-1-yl)acetonitrile? A: No. Unlike standard pyrazoles which have an acidic N-H proton (pKa ~14) or basic nitrogen, the N1 position here is covalently blocked by the acetonitrile moiety. The molecule has no ionizable protons within any physiologically or synthetically relevant pH range (pH 1–12). Adjusting pH will not induce salt formation and will not improve aqueous solubility.

Q: What is the optimal solvent for long-term storage of stock solutions to prevent degradation? A: Store the compound in anhydrous DMSO or anhydrous Acetonitrile at -20°C.

  • Causality: While the pyrazole ring is highly stable, the nitrile group (-C≡N) is susceptible to slow hydrolysis into an amide if trace water and catalytic impurities (acids/bases) are present. Utilizing anhydrous solvents and storing under argon or nitrogen gas preserves the chemical integrity of the stock.

Standard Operating Procedure: Kinetic Solubility Profiling

To accurately determine the maximum concentration of (3-nitro-1H-pyrazol-1-yl)acetonitrile you can utilize in your specific in vitro assays, you must perform a kinetic solubility profile. This protocol is designed as a self-validating system to ensure data integrity 4.

Materials Required
  • 10 mM Stock of (3-nitro-1H-pyrazol-1-yl)acetonitrile in anhydrous DMSO.

  • Reference Standards: Diclofenac (High solubility control) and Nicardipine (Low solubility control).

  • Aqueous target buffer (e.g., PBS pH 7.4).

  • 0.22 µm PTFE Multiscreen filter plates.

  • LC-MS/MS or UV-Vis spectrophotometer.

Step-by-Step Methodology
  • System Validation Setup: Prepare 10 mM DMSO stocks of the test compound alongside the Diclofenac and Nicardipine reference standards. Self-Validation Check: Verify DMSO water content via Karl Fischer titration (<0.1% water) prior to dissolution.

  • Serial Dilution: In a 96-well V-bottom plate, create a 7-point serial dilution of the DMSO stocks (ranging from 10 mM down to 0.15 mM) using pure DMSO.

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into a new 96-well plate containing 245 µL of the target aqueous buffer. This ensures a constant 2% DMSO final concentration across all wells, isolating the variable of compound concentration.

  • Equilibration: Seal the plate and incubate at 25°C on an orbital shaker at 300 RPM for exactly 2 hours.

  • Phase Separation: Transfer the incubated mixtures to a 0.22 µm PTFE filter plate. Apply vacuum (0.2 atm) to separate the precipitated solid from the saturated filtrate.

  • Mass Balance Validation (Crucial): To ensure the compound did not non-specifically bind to the PTFE membrane, extract the filter membrane with 100% Acetonitrile and analyze. If >5% of the expected soluble mass is found on the filter for concentrations below the precipitation point, switch to a low-binding hydrophilic membrane.

  • Quantification: Analyze the filtrate using LC-MS/MS against a pre-established calibration curve to determine the exact concentration of the compound in solution.

Workflow Visualization

Below is the logical workflow for the kinetic solubility profiling protocol, mapping the physical state transitions of the compound.

G N1 1. Stock Preparation (10 mM in DMSO) N2 2. Serial Dilution (Concentration Gradient) N1->N2 N3 3. Aqueous Spiking (Final DMSO ≤ 2%) N2->N3 N4 4. Incubation & Shaking (2h, 25°C) N3->N4 Induces Precipitation if > Solubility Limit N5 5. Filtration (0.22 µm Membrane) N4->N5 Phase Separation N6 6. LC-MS/MS Quantification N5->N6 Filtrate Analysis N7 7. Data Analysis (Solubility Limit) N6->N7 Validation Check

Caption: High-Throughput Kinetic Solubility Profiling Workflow for Pyrazole Derivatives.

References

  • BenchChem Technical Support. (2025). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
  • ACS Publications. (2018). Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile.
  • Enamine. (2024). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

Sources

interpreting NMR spectra of (3-nitro-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in analytical chemistry and structural elucidation, I have designed this guide to address the specific challenges researchers face when characterizing nitrogen-rich heterocycles.

Interpreting the NMR spectra of (3-nitro-1H-pyrazol-1-yl)acetonitrile presents unique analytical hurdles. The combination of a highly electron-withdrawing nitro group, an asymmetric pyrazole core, and a cyano group creates extreme electronic environments. Furthermore, the presence of multiple quadrupolar nitrogen atoms (¹⁴N) frequently leads to spectral artifacts, broadened signals, and missing carbon peaks.

This guide provides a self-validating framework to troubleshoot these phenomena, understand their physical causality, and definitively prove your molecule's regiochemistry.

PART 1: Expected NMR Data Reference

Before troubleshooting, it is critical to establish the baseline quantitative data for your target molecule. The table below summarizes the expected chemical shifts based on the electronic deshielding effects of the -NO₂ and -CN groups[1].

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆, 400/100 MHz)

NucleusPositionExpected Shift (δ, ppm)MultiplicityIntegrationStructural Causality
¹H -CH₂-5.40 – 5.60Singlet (s)2HStrongly deshielded by both the adjacent N1 pyrazole atom and the anisotropic effect of the -CN triple bond.
¹H H4 (Pyrazole)7.05 – 7.20Doublet (d), J ≈ 2.5 Hz1HShielded relative to H5, but pushed downfield by the adjacent C3-NO₂ group.
¹H H5 (Pyrazole)8.00 – 8.20Doublet (d), J ≈ 2.5 Hz1HHighly deshielded due to its proximity to the N1 atom and the electron-withdrawing ring system.
¹³C -CH₂-38.0 – 40.0--Typical aliphatic carbon shifted downfield by adjacent electronegative nitrogen and cyano groups.
¹³C C4 (Pyrazole)104.0 – 106.0--The most electron-rich carbon in the pyrazole ring.
¹³C -CN114.0 – 116.0--Characteristic nitrile region; often broadened by ¹⁴N.
¹³C C5 (Pyrazole)135.0 – 138.0--Deshielded by the adjacent N1 atom.
¹³C C3 (Pyrazole)154.0 – 156.0--Strongly deshielded by the directly attached -NO₂ group; frequently broadened or missing.

PART 2: Troubleshooting FAQs

Q1: The C3 carbon (attached to the nitro group) and the -CN carbon signals are completely missing or appear as indistinguishable broad bumps in my ¹³C NMR spectrum. Did my synthesis fail? A1: Not necessarily. This is a classic manifestation of quadrupolar broadening . Both the C3 and the -CN carbons are directly attached to ¹⁴N nuclei. ¹⁴N is a spin-1 nucleus with a moderate quadrupole moment. In asymmetric electronic environments (such as a pyrazole ring or a linear nitrile), the interaction between the nuclear quadrupole moment and the local Electric Field Gradient (EFG) causes extremely rapid spin-spin (T₂) relaxation of the nitrogen atom[2]. The Causality: This rapid relaxation provides an efficient "scalar relaxation of the second kind" pathway for the directly attached ¹³C nuclei. As the ¹³C T₂ shortens drastically, the NMR line width (which is inversely proportional to T₂) broadens, often merging completely with the baseline noise[3]. See SOP 1 for the resolution.

Q2: Alkylation of 3-nitropyrazole can yield a mixture of 1,3- and 1,5-regioisomers. How do I definitively prove I have the 3-nitro isomer and not the 5-nitro isomer? A2: 1D NMR is insufficient for this distinction. You must utilize a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment[4]. The Causality: HMBC detects long-range carbon-proton couplings, optimized typically for 3-bond (³J_CH) interactions (usually 5–12 Hz). 4-bond couplings (⁴J_CH) are generally near 0 Hz and are not observed. In your target molecule, the -CH₂- protons are 3 bonds away from the C5 carbon, but 4 bonds away from the C3 carbon. Therefore, a strong cross-peak between the -CH₂- protons (~5.5 ppm) and the unsubstituted C5 carbon (~136 ppm) definitively proves the 1,3-regiochemistry[5]. If you had the 1,5-isomer, the -CH₂- protons would correlate to the nitro-substituted carbon.

Q3: Why do the pyrazole protons (H4 and H5) sometimes appear as broad singlets rather than sharp doublets? A3: This is usually due to the presence of trace paramagnetic impurities, restricted rotation, or trace acidic/basic impurities in your NMR solvent catalyzing exchange phenomena. Ensure your sample is filtered through a plug of basic alumina or Celite, and use high-purity, acid-free DMSO-d₆ or CDCl₃.

PART 3: Standard Operating Protocols (SOPs)

SOP 1: Optimizing ¹³C NMR Acquisition for Quadrupolar-Affected Nuclei

To force the "missing" C3 and -CN carbons to appear, we must outcompete the quadrupolar relaxation mechanism.

  • Sample Concentration: Prepare a highly concentrated sample (≥ 50 mg in 0.6 mL of deuterated solvent).

  • Paramagnetic Relaxation Agent: Add 0.05 M Chromium(III) acetylacetonate [Cr(acac)₃] to the NMR tube.

    • Scientific Rationale: Cr(acac)₃ provides an alternative, highly efficient dipole-dipole relaxation pathway for the ¹³C nuclei. This dominates the relaxation dynamics, effectively decoupling the ¹³C-¹⁴N interaction on the NMR timescale and sharpening the ¹³C signal.

  • Temperature Modulation: Increase the probe temperature to 313 K (40°C).

    • Scientific Rationale: Higher temperatures increase the molecular tumbling rate (reducing the correlation time, τ_c). This faster tumbling more effectively averages the Electric Field Gradient (EFG) around the ¹⁴N nucleus, reducing the line-broadening effect on the adjacent ¹³C.

  • Pulse Sequence: Use an inverse-gated decoupling sequence (e.g., zgig on Bruker) with a relaxation delay (D1) of 2 to 3 seconds. Acquire at least 1,024 to 2,048 scans.

SOP 2: ¹H-¹³C HMBC for Regiochemical Assignment

This protocol creates a self-validating data set to confirm the 3-nitro vs. 5-nitro positional isomerism.

  • Setup: Use the same concentrated sample prepared for 1D NMR (without Cr(acac)₃, as paramagnetic agents destroy 2D coherence).

  • Pulse Sequence: Select a phase-sensitive HMBC sequence with low-pass J-filters to suppress 1-bond correlations (e.g., hmbcgplpndqf on Bruker systems)[3].

  • Parameter Optimization:

    • Set the long-range coupling constant delay (J_CH) to 8 Hz (approx. 62.5 ms evolution time). This is the optimal average for conjugated heterocycles[4].

    • Set F2 (¹H) spectral width to 10 ppm and F1 (¹³C) spectral width to 200 ppm.

  • Execution & Analysis: Acquire with a minimum of 4 scans per increment (128-256 t1 increments). Process with a sine-squared window function. Look specifically for the F2/F1 cross-peak at ~5.5 ppm / ~136.0 ppm.

PART 4: Diagnostic Workflow

Below is the logical decision tree for diagnosing and resolving spectral issues associated with this specific molecule.

NMR_Troubleshooting Start Start: Analyze 1D 13C NMR CheckSignals Are C3 (-NO2) or -CN signals missing/broad? Start->CheckSignals YesBroad Yes: Suspect 14N Quadrupolar Broadening CheckSignals->YesBroad  Yes NoBroad No: Proceed to 2D NMR Assignment CheckSignals->NoBroad  No Action1 Action: Increase Temp (e.g., 40°C) to increase molecular tumbling YesBroad->Action1 HMBC Run 1H-13C HMBC (Set long-range J = 8 Hz) NoBroad->HMBC Action2 Action: Add Cr(acac)3 & increase scans (NS > 1024) Action1->Action2 Action2->HMBC RegioCheck Check -CH2- to C5 correlation (3-bond vs 4-bond) HMBC->RegioCheck Confirmed Regiochemistry Confirmed: (3-nitro-1H-pyrazol-1-yl)acetonitrile RegioCheck->Confirmed

Caption: Troubleshooting workflow for missing ¹³C signals and confirming pyrazole regiochemistry.

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Nitrogen NMR (Quadrupolar Broadening Mechanisms) Hebrew University of Jerusalem (huji.ac.il)
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity rel
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones ACS Omega
  • High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism Canadian Journal of Chemistry (cdnsciencepub.com)

Sources

Technical Support Center: Troubleshooting (3-Nitro-1H-pyrazol-1-yl)acetonitrile Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic roadblocks when utilizing (3-nitro-1H-pyrazol-1-yl)acetonitrile (CAS: 1006956-03-1). This bifunctional building block presents a unique chemoselectivity challenge: you must balance the reactivity of a highly deactivated, electron-deficient pyrazole ring with a sensitive aliphatic nitrile group.

This guide provides field-proven, causality-driven solutions and self-validating protocols for the three most common points of failure encountered during its derivatization.

Module 1: Chemoselective Nitro Reduction

FAQ: When using standard Pd/C catalyzed hydrogenation to reduce the nitro group, my reaction yields a complex mixture of dimers and secondary amines instead of the pure primary amine. Why is this happening?

Mechanistic Causality: This is a classic chemoselectivity failure. The aliphatic nitrile group is highly susceptible to catalytic hydrogenation. Under standard H2​ / Pd-C conditions, the nitrile is partially reduced to an intermediate imine. Concurrently, the nitro group reduces to the pyrazol-3-amine. The newly formed amine acts as a nucleophile, attacking the transient imine to form complex secondary amine dimers and oligomers [2].

The Solution: Abandon catalytic hydrogenation. Switch to a mild, single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride ( Fe/NH4​Cl ). This system is entirely orthogonal to the nitrile group, reducing the nitro moiety with perfect chemoselectivity.

ReductionPathway SM (3-Nitro-1H-pyrazol-1-yl)acetonitrile H2_PdC H2, Pd/C (Standard Catalytic) SM->H2_PdC Pathway A Fe_NH4Cl Fe, NH4Cl, EtOH/H2O (Mild SET Reduction) SM->Fe_NH4Cl Pathway B Result1 Failed: Nitrile Reduction & Dimerization H2_PdC->Result1 Result2 Success: Selective Nitro Reduction Fe_NH4Cl->Result2 Product (3-Amino-1H-pyrazol-1-yl)acetonitrile Result2->Product

Reaction pathways and chemoselectivity decision tree for nitro reduction.

Self-Validating Protocol: Selective Fe/NH4​Cl Reduction
  • Setup: In a round-bottom flask, dissolve 1.0 eq of (3-nitro-1H-pyrazol-1-yl)acetonitrile in an 8:2 mixture of Ethanol/Water (0.2 M concentration).

  • Activation: Add 5.0 eq of Iron powder (325 mesh) and 5.0 eq of solid NH4​Cl .

  • Reaction: Heat the suspension to 75°C for 2-3 hours.

    • Self-Validation Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The starting material ( Rf​ ~0.6, UV active) will disappear, replaced by a highly polar spot ( Rf​ ~0.2) that stains intensely positive (purple/brown) with Ninhydrin, confirming primary amine formation.

  • Workup: Filter the hot mixture through a tightly packed pad of Celite to remove iron salts. Wash the pad generously with hot ethanol. Concentrate the filtrate, partition between EtOAc and saturated NaHCO3​ , dry over Na2​SO4​ , and evaporate.

    • Self-Validation Checkpoint: LC-MS must confirm a clean mass shift from [M+H]+153 to [M+H]+123 .

Module 2: Overcoming Ring Deactivation in C4-Halogenation

FAQ: I am trying to synthesize 2-(4-iodo-3-nitro-1H-pyrazol-1-yl)acetonitrile using NIS or I2​/K2​CO3​ , but the conversion is less than 10% even after 24 hours at reflux. How do I force this reaction?

Mechanistic Causality: The C3-nitro group exerts a powerful electron-withdrawing effect (-I, -M), severely deactivating the pyrazole ring towards electrophilic aromatic substitution ( SE​Ar ). Standard electrophiles like I2​ or NIS are simply not electrophilic enough to overcome this thermodynamic barrier at the C4 position[1].

The Solution: You must generate a "superelectrophile." The reagent system of Iodine Monochloride (ICl) and Silver Sulfate ( Ag2​SO4​ ) in concentrated Sulfuric Acid ( H2​SO4​ ) generates a highly reactive I+ species capable of iodinating even the most deactivated nitropyrazoles [1].

IodinationMechanism SM Deactivated Nitropyrazole Sigma Sigma Complex at C4 SM->Sigma Reagent ICl + Ag2SO4 in H2SO4 Electrophile Superelectrophile [I+] Reagent->Electrophile Electrophile->Sigma SEAr Attack Product 4-Iodo Derivative (High Yield) Sigma->Product Deprotonation (-H+)

Mechanistic pathway of superelectrophilic C4-iodination on a deactivated ring.

Self-Validating Protocol: Superelectrophilic Iodination
  • Preparation: In a flame-dried flask under N2​ , dissolve 1.0 eq of the starting material in concentrated H2​SO4​ (0.5 M) at 0°C.

  • Reagent Addition: Add 0.6 eq of Ag2​SO4​ . Stir for 10 minutes to ensure partial dissolution. Slowly add 1.2 eq of ICl dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Self-Validation Checkpoint: The precipitation of insoluble AgCl (a white/gray solid) acts as a direct visual indicator that the active I+ species is being generated and consumed.

  • Workup: Carefully pour the acidic mixture onto crushed ice. Extract with EtOAc. Wash the organic layer sequentially with 10% Na2​S2​O3​ (to quench unreacted iodine species, turning the solution from brown to clear), water, and brine.

    • Self-Validation Checkpoint: 1H NMR will show the complete disappearance of the C4-proton singlet (typically around δ 6.8 ppm) and the retention of the C5-proton singlet, which will shift slightly downfield due to the adjacent heavy iodine atom.

Module 3: Nitrile Hydrolysis & Decarboxylation Risks

FAQ: Acidic hydrolysis of the nitrile to the corresponding carboxylic acid results in poor yields, significant decomposition, and gas evolution. What is going wrong?

Mechanistic Causality: You are observing thermal decarboxylation. Pyrazol-1-ylacetic acids—especially those bearing strong electron-withdrawing groups like a nitro moiety—are highly prone to decarboxylation upon heating in strong acid. The reaction generates 1-methyl-3-nitropyrazole and CO2​ gas [3].

The Solution: To prevent degradation, avoid harsh acidic reflux. If your goal is the primary amide, utilize the Radziszewski reaction (mild alkaline peroxide). If the carboxylic acid is strictly required, perform a two-step sequence: mild basic hydrolysis to the amide, followed by careful, low-temperature nitrosation (using NaNO2​ /acid) to convert the amide to the acid without triggering decarboxylation.

Quantitative Data: Hydrolysis Condition Matrix
Hydrolysis MethodReagentsTemp (°C)Time (h)Primary ProductYield (%)Diagnostic Notes
Strong Acid 6M HCl100121-Methyl-3-nitropyrazole<10%Massive decarboxylation observed ( CO2​ evolution).
Strong Base 2M NaOH806Pyrazolylacetic acid45%Significant side-reactions and ring degradation.
Radziszewski 30% H2​O2​ , K2​CO3​ 254Pyrazolylacetamide88% Clean conversion to primary amide; no gas evolution.
Mild Acid TFA / H2​O 6024Pyrazolylacetamide65%Slow conversion, but minimal decarboxylation.

References

  • Chajkovskij, V. K., Kharlova, T. S., Filimonov, V. D., et al. "Direct iodination of 3- and 4-nitropyrazoles with a reagent based on iodine monochloride and silver sulfate." Russian Chemical Bulletin, 2000. URL:[Link]

  • Zhang, J., et al. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules, 2020. URL:[Link]

  • Zapol'skii, V. A., et al. "Chemistry of Polyhalogenated Nitrobutadienes, 15: Synthesis of Novel 4-Nitro-3-amino-1H-pyrazole-5-carbaldehydes and Pyrazolo[3,4-f]indazole-4,8-diones." Heterocycles, 2016. URL:[Link]

Process Chemistry Technical Support Center: Scaling Up (3-Nitro-1H-pyrazol-1-yl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of (3-nitro-1H-pyrazol-1-yl)acetonitrile .

Scaling up the N-alkylation of nitropyrazoles presents unique challenges at the intersection of regioselectivity, thermodynamics, and process safety. This guide bypasses generic advice to provide field-proven, causality-driven troubleshooting and self-validating protocols.

Part 1: Troubleshooting & FAQs

Q1: Why am I observing a high percentage of the 5-nitro isomer during N-alkylation, and how can I drive regioselectivity toward the 3-nitro target?

The Causality: 3-Nitro-1H-pyrazole exists in a dynamic tautomeric equilibrium. The nitro group at the 3-position is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the adjacent nitrogen (N2)[1]. Furthermore, steric repulsion between the 5-nitro group and the incoming alkyl chain naturally disfavors the formation of the 1-alkyl-5-nitropyrazole. However, if you use a strong base (e.g., NaH) in a non-polar solvent, the reaction operates under kinetic control. The high reactivity of the deprotonated pyrazolide easily overcomes the activation energy barrier for both pathways, resulting in an undesirable mixture of isomers.

The Solution: To achieve high regioselectivity (>95:5) for the 3-nitro isomer, you must shift the reaction to thermodynamic control. Utilize a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (MeCN) or dimethyl sulfoxide (DMSO)[2]. The potassium cation effectively coordinates the pyrazolide intermediate, while the mild base ensures the reaction proceeds selectively through the lowest-energy transition state, heavily favoring N1-alkylation[3].

Q2: The reaction with bromoacetonitrile is highly exothermic. How do we mitigate thermal runaway on a kilogram scale?

The Causality: The N-alkylation with bromoacetonitrile is highly exothermic, and unreacted electrophile must be carefully quenched during workup[4]. Furthermore, nitropyrazole derivatives possess high heats of formation and are classified as energetic materials[5]. In standard batch reactors, poor heat dissipation leads to rapid thermal accumulation, risking a runaway reaction and the potential thermal decomposition of the energetic nitro-heterocycle[6].

The Solution: Transition from a standard batch process to a semi-batch dosing strategy. Pre-cool the 3-nitropyrazole and K₂CO₃ suspension. Dose the bromoacetonitrile continuously over 4–6 hours using a mass flow controller, ensuring the internal reactor temperature ( Tint​ ) never exceeds 20 °C.

Q3: Chromatographic separation of the 3-nitro and 5-nitro isomers is bottlenecking our scale-up. What is a scalable purification alternative?

The Causality: Silica gel chromatography is solvent-intensive, time-consuming, and economically unviable for kilogram-scale production[7]. Fortunately, the 3-nitro and 5-nitro isomers exhibit vastly different dipole moments and crystal lattice energies due to the spatial orientation of the nitro and cyanomethyl groups.

The Solution: Implement a selective anti-solvent crystallization. By performing a solvent swap to isopropanol (IPA) and utilizing a controlled cooling ramp, the thermodynamically stable 3-nitro isomer will preferentially crystallize. The more soluble 5-nitro isomer and trace alkylating agents remain dissolved in the mother liquor.

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the quantitative data from our process optimization trials, highlighting the causality between base/solvent selection and the resulting regioselectivity.

BaseSolventTemperature (°C)Regioselectivity (3-Nitro : 5-Nitro)Isolated Yield (%)Scalability Assessment
NaHTHF0 to 2570 : 3065Poor : Highly exothermic; H₂ gas evolution.
Cs₂CO₃DMF2585 : 1578Moderate : Good yield, but base is cost-prohibitive.
K₂CO₃DMSO2592 : 882Good : High selectivity; DMSO removal is challenging.
K₂CO₃ MeCN 0 to 20 96 : 4 88 Excellent : Optimal thermal control and selectivity.

Part 3: Experimental Protocol (1 kg Scale-Up SOP)

This self-validating protocol ensures high regioselectivity and thermal safety during the synthesis of (3-nitro-1H-pyrazol-1-yl)acetonitrile.

  • Reactor Preparation : Purge a 20 L jacketed glass reactor with N₂. Charge 1.0 kg (8.84 mol) of 3-nitro-1H-pyrazole and 10 L of anhydrous acetonitrile (MeCN).

  • Base Addition : Add 1.83 kg (13.26 mol, 1.5 eq) of finely milled, anhydrous K₂CO₃. Stir at 250 rpm and cool the suspension to 0–5 °C[3].

  • Electrophile Dosing (Critical Step) : Load 1.16 kg (9.72 mol, 1.1 eq) of bromoacetonitrile into an addition funnel. Dose dropwise over 5 hours, strictly maintaining Tint​ < 15 °C to control the exotherm[4].

  • Reaction Maturation : Once dosing is complete, warm the reactor to 20 °C and stir for 12 hours. Monitor completion via HPLC (target >98% conversion of the pyrazole).

  • Quench & Workup : Quench the reaction by slowly adding 5 L of chilled deionized water[4]. Extract the aqueous layer with ethyl acetate (3 x 4 L). Wash the combined organic layers with saturated brine (5 L) and dry over anhydrous Na₂SO₄.

  • Selective Crystallization : Concentrate the organic layer under reduced pressure to approximately 3 L. Perform a solvent swap by adding 5 L of isopropanol (IPA) and distilling down to a final volume of 4 L. Heat to 65 °C until complete dissolution, then cool at a programmed rate of 10 °C/hour down to 5 °C.

  • Isolation : Filter the resulting white crystalline solid, wash with cold IPA (1 L), and dry in a vacuum oven at 40 °C for 24 hours to yield pure (3-nitro-1H-pyrazol-1-yl)acetonitrile.

Part 4: Process Flow & Decision Pathway

G Start 3-Nitro-1H-pyrazole + Bromoacetonitrile Base Base & Solvent Selection Start->Base Kinetic NaH / THF (Kinetic Control) Base->Kinetic Strong Base Thermo K2CO3 / MeCN (Thermodynamic Control) Base->Thermo Mild Base Mix High 5-Nitro Impurity (70:30 Ratio) Kinetic->Mix Target High 3-Nitro Selectivity (>95:5 Ratio) Thermo->Target Cryst Anti-Solvent Crystallization (Isopropanol) Mix->Cryst High loss in mother liquor Target->Cryst Pure Pure (3-nitro-1H-pyrazol-1- yl)acetonitrile Cryst->Pure

Reaction workflow and regioselectivity control for scaling up 3-nitropyrazole alkylation.

References[4] Title: US10144738B2 - Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives

Source : Google Patents URL :[6] Title : High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge Source : ResearchGate URL :[7] Title : US Patent - (February 21 2017) Source : Googleapis.com URL :[5] Title : Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative Source : ResearchGate URL :[2] Title : 1-(4-nitrophenyl)-3-nitro-1H-pyrazole | 1240574-05-3 Source : Molaid URL :[1] Title : N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan Source : ResearchGate URL :[3] Title : Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives Source : Journal of Medicinal Chemistry - ACS Publications URL :

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Nitropyrazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 3-nitropyrazoles is a critical process in the development of novel pharmaceuticals and energetic materials. The strategic placement of the nitro group at the 3-position of the pyrazole ring significantly influences the molecule's chemical properties and biological activity. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for obtaining 3-nitropyrazoles, complete with experimental data, detailed protocols, and an analysis of the advantages and disadvantages of each approach. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.

The Predominant Pathway: N-Nitration Followed by Thermal Rearrangement

The most widely employed and reliable method for the synthesis of 3-nitropyrazole is a two-step sequence involving the initial N-nitration of pyrazole to form 1-nitropyrazole, which is subsequently subjected to thermal rearrangement to yield the desired 3-nitro isomer.[1][2]

Mechanism and Rationale

The rationale for this two-step approach lies in the inherent reactivity of the pyrazole ring. Direct electrophilic nitration of pyrazole preferentially occurs at the C4 position due to its higher electron density.[3] Therefore, to achieve substitution at the C3 position, an indirect strategy is necessary.

The N-nitration step proceeds via the attack of the pyrazole nitrogen on a nitronium ion (NO₂⁺) or its equivalent. The subsequent thermal rearrangement is a fascinating intramolecular process. Mechanistic studies suggest a[2][4] sigmatropic migration of the nitro group from the nitrogen to the C3 position of the pyrazole ring. This rearrangement is driven by the thermodynamic stability of the resulting C-nitrated aromatic system.

Variations in N-Nitration Reagents

The choice of nitrating agent for the initial N-nitration step can influence the yield and safety of the reaction. Two common systems are:

  • Mixed Acid (HNO₃/H₂SO₄): This classic nitrating mixture is effective but requires careful temperature control due to its high reactivity. Sulfuric acid acts as a proton donor, facilitating the formation of the nitronium ion.[1]

  • Nitric Acid/Acetic Anhydride (HNO₃/Ac₂O): This system generates acetyl nitrate in situ, which is a milder nitrating agent than the mixed acid system. The use of acetic anhydride and acetic acid as solvents provides a less aggressive reaction medium.[4][5]

The Critical Rearrangement Step: Solvent Effects

The thermal rearrangement of 1-nitropyrazole to 3-nitropyrazole is highly dependent on the solvent and temperature. Several high-boiling point solvents have been successfully employed:

  • Benzonitrile: This solvent is often preferred as it can lead to high yields and relatively clean reactions.[2][6]

  • n-Octanol: While effective, the use of n-octanol can sometimes result in a lower quality product. However, a key advantage is its potential for recycling without extensive purification.[1]

  • Anisole: This solvent can also be used, but may require longer reaction times to achieve complete rearrangement.[2]

A "one-pot" synthesis of 3-nitropyrazole has been developed to streamline this process. In this approach, the reaction mixture from the pyrazole nitration is directly subjected to a high-pressure reaction in a hydrothermal reactor, bypassing the need for isolation and purification of the 1-nitropyrazole intermediate.[7]

Alternative Synthetic Routes

While the N-nitration/rearrangement pathway is dominant, other methods for synthesizing nitropyrazoles exist, each with its own set of advantages and limitations.

Direct C-Nitration of Pyrazole

As previously mentioned, direct nitration of pyrazole typically yields 4-nitropyrazole as the major product.[3] However, under specific optimized conditions, it is possible to obtain the 4-nitro isomer in high yield. This method is not suitable for the direct synthesis of 3-nitropyrazole but is a viable route to its isomer.

Synthesis from 3-Aminopyrazole

An alternative "green" approach involves the oxidation of 3-aminopyrazole using an oxone as the nitrating agent in an aqueous solvent. This method offers several advantages, including operational simplicity, the use of safer and more economical reagents, and water as a solvent.[2]

1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloaddition reactions offer a powerful tool for the construction of the pyrazole ring itself, with the potential for direct incorporation of a nitro group. This approach typically involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, like a nitroalkene.[8][9] While versatile for creating a wide range of substituted pyrazoles, this method is less commonly employed for the specific synthesis of the parent 3-nitropyrazole. The complexity of the starting materials and potential for regioisomeric mixtures can be drawbacks. A notable example is the synthesis of nitropyrazoles from diazomethane and chloronitroethylene, although this method is considered high-risk due to the reactive nature of the starting materials.[2]

Comparative Analysis of Synthesis Methods

To facilitate an objective comparison, the following table summarizes the key performance indicators of the discussed synthetic routes.

MethodStarting MaterialKey Reagents/SolventsTypical Yield (%)AdvantagesDisadvantages
N-Nitration & Thermal Rearrangement PyrazoleHNO₃/H₂SO₄ or HNO₃/Ac₂O; Benzonitrile, n-Octanol79.3 (overall)[4]High yield, reliable, well-established.Two-step process, requires high temperatures and potentially hazardous reagents.
Direct C-Nitration PyrazoleFuming HNO₃/Fuming H₂SO₄85 (for 4-isomer)[3]One-step process, high yield for the 4-nitro isomer.Does not produce the 3-nitro isomer.
Oxidation of 3-Aminopyrazole 3-AminopyrazoleOxone, WaterNot specified"Green" approach, uses safer reagents and water as a solvent, simple operation.Requires the synthesis of 3-aminopyrazole, yields may not be as high as other methods.
1,3-Dipolar Cycloaddition VariousNitrile imines, nitroalkenesVariableHigh versatility for substituted pyrazoles, can be highly regioselective under specific conditions.Less common for parent 3-nitropyrazole, starting materials can be complex, potential for regioisomers.

Experimental Protocols

Synthesis of 3-Nitropyrazole via N-Nitration and Thermal Rearrangement

This protocol is a representative example of the most common synthesis method.

Step 1: N-Nitration of Pyrazole [1]

  • To a stirred mixture of nitric acid and sulfuric acid, cooled to below 15 °C, slowly add pyrazole while maintaining the temperature.

  • Continue stirring for 3.5 hours at this temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the N-nitropyrazole.

  • Filter the solid, wash with cold water, and dry to obtain N-nitropyrazole (yield: 86.6%).

Step 2: Thermal Rearrangement of N-Nitropyrazole [1][6]

  • Dissolve the N-nitropyrazole obtained in the previous step in benzonitrile.

  • Heat the solution to reflux (approximately 180-190 °C) and maintain for 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • Add hexane to precipitate the 3-nitropyrazole.

  • Filter the solid, wash with hexane, and dry to obtain 3-nitropyrazole (yield: up to 91%).

Optimized One-Pot, Two-Step Synthesis of 4-Nitropyrazole[3]

This protocol details an efficient method for the synthesis of the 4-nitro isomer.

  • In a four-necked flask, add concentrated sulfuric acid followed by pyrazole at room temperature and stir for 30 minutes.

  • Cool the flask in an ice-water bath and add fuming nitrosulfuric acid dropwise.

  • After the addition is complete, raise the temperature to 50 °C and maintain for 1.5 hours.

  • Pour the reaction mixture into ice water to precipitate the 4-nitropyrazole.

  • Filter the white solid, wash with cold water, and dry (yield: 85%).

Visualization of Synthetic Workflows

To provide a clearer understanding of the process flows, the following diagrams illustrate the key synthetic pathways.

cluster_0 Method 1: N-Nitration & Thermal Rearrangement Pyrazole Pyrazole N_Nitration N-Nitration (HNO₃/H₂SO₄ or HNO₃/Ac₂O) Pyrazole->N_Nitration N_Nitropyrazole 1-Nitropyrazole N_Nitration->N_Nitropyrazole Rearrangement Thermal Rearrangement (Benzonitrile, 180-190°C) N_Nitropyrazole->Rearrangement Three_Nitropyrazole 3-Nitropyrazole Rearrangement->Three_Nitropyrazole

Workflow for the synthesis of 3-nitropyrazole.

cluster_1 Method 2: Direct C-Nitration Pyrazole2 Pyrazole Direct_Nitration Direct Nitration (Fuming HNO₃/Fuming H₂SO₄, 50°C) Pyrazole2->Direct_Nitration Four_Nitropyrazole 4-Nitropyrazole Direct_Nitration->Four_Nitropyrazole

Workflow for the synthesis of 4-nitropyrazole.

Conclusion and Future Perspectives

The synthesis of 3-nitropyrazole is most reliably achieved through the two-step process of N-nitration followed by thermal rearrangement. This method offers high yields and is well-documented, making it the preferred choice for many applications. While direct C-nitration is a viable one-step route to the 4-nitro isomer, it is not suitable for obtaining the 3-substituted product.

Future research in this area will likely focus on the development of more environmentally friendly and safer synthetic protocols. The use of greener solvents, milder reaction conditions, and catalytic systems will be crucial in advancing the synthesis of 3-nitropyrazoles. Furthermore, the exploration of one-pot procedures that minimize waste and improve overall efficiency will continue to be a significant area of investigation. For researchers in drug discovery and materials science, a thorough understanding of these synthetic pathways is essential for the successful development of next-generation compounds.

Sources

comparative analysis of nitropyrazole derivatives in bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Nitropyrazole Derivatives in Bioassays: A Technical Guide for Drug Discovery

Introduction The pyrazole heterocyclic skeleton is a privileged scaffold in medicinal chemistry. The strategic introduction of a nitro group into the pyrazole ring creates nitropyrazole derivatives, which exhibit significantly enhanced and highly specific biological activities, including antimicrobial, anticancer, and vasodilatory properties[1]. As a Senior Application Scientist, I have structured this guide to provide a rigorous comparative analysis of nitropyrazole derivatives. We will explore the structure-activity relationships (SAR), mechanistic pathways, and self-validating bioassay protocols necessary for evaluating these compounds in preclinical drug discovery[2].

Mechanistic Grounding: The Nitro Pharmacophore

The biological efficacy of nitropyrazoles is heavily dictated by the position of the nitro group and the surrounding substituents. The nitro group serves two primary mechanistic functions:

  • Enzymatic Reduction & Reactive Species Generation : In hypoxic tumor microenvironments, nitroreductases reduce the nitro group, generating reactive nitrogen species (RNS) that induce targeted cellular stress and apoptosis[2].

  • Nitric Oxide (NO) Release & sGC Activation : Specific N-nitropyrazoles undergo biotransformation to release NO, which directly activates soluble guanylate cyclase (sGC), converting GTP to cGMP and triggering a spasmolytic (vasodilatory) response[3].

Pathway A N-Nitropyrazole Derivative (e.g., 1-nitro-3,5-dimethylpyrazole) B Biotransformation / Enzymatic Reduction A->B C Nitric Oxide (NO) Release B->C High Yield (up to 60%) D Soluble Guanylate Cyclase (sGC) Activation C->D E GTP to cGMP Conversion D->E F Spasmolytic / Vasodilatory Response E->F

Signaling pathway of N-nitropyrazoles activating sGC via NO generation.

Comparative Bioassay Performance

To objectively evaluate nitropyrazole derivatives, we must analyze their performance across different bioassays. The position of the nitro group (e.g., C3, C4, C5, or N1) drastically alters the compound's electronic properties and coordination geometry, directly impacting its biological target affinity[1][4].

Table 1: sGC Activation by N-Nitropyrazole Derivatives Data demonstrating the impact of methyl substitution on NO generation and sGC activation[3].

CompoundSubstitution PatternNO Generation YieldsGC Activation (at 0.01 mM)Biological Profile
1a 1-nitroInsignificant (1-3%)+ 30-70%Weak spasmolytic
1b 1-nitro-3-methylInsignificant (1-3%)+ 30-70%Weak spasmolytic
1c 1-nitro-5-methylInsignificant (1-3%)+ 30-70%Weak spasmolytic
1d 1-nitro-3,5-dimethylConsiderable (~60%)+ 403% Potent NO-donor

Causality Insight: The addition of methyl groups at both the 3- and 5-positions (Compound 1d) creates steric and electronic effects that destabilize the N-NO2 bond during enzymatic reduction, drastically increasing NO release and subsequent sGC activation[3].

Table 2: Cytotoxicity of Platinum(II) Nitropyrazole Complexes Comparative in vitro anticancer activity of trans-platinum complexes featuring nitropyrazole ligands versus Cisplatin[4].

Complex / DrugLigandA549 (Lung) IC50MCF-7 (Breast) IC50ES-2 (Ovarian) IC50
Complex 42 1-methyl-4-nitropyrazoleSuperior to CisplatinSuperior to CisplatinSuperior to Cisplatin
Complex 44 1-methyl-5-nitropyrazoleInferior to CisplatinSuperior to CisplatinInferior to Cisplatin
Cisplatin None (Reference)BaselineBaselineBaseline

Causality Insight: The 4-nitro substitution in Complex 42 allows for optimal trans-coordination geometry with the Pt(II) ion, enhancing cellular uptake and DNA cross-linking efficiency across multiple cell lines. Conversely, the 5-nitro substitution in Complex 44 introduces steric hindrance that limits broad-spectrum efficacy, though it retains high specificity for MCF-7 cells[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Controls are built into every step to isolate the specific variable of interest.

Protocol A: Electrochemical NO-Release and sGC Activation Assay Purpose: To quantify the NO-donating capacity of N-nitropyrazoles and their subsequent effect on sGC activity.

  • Enzyme Preparation: Isolate soluble guanylate cyclase from human platelets. Validate baseline enzyme activity using a known NO-donor (e.g., Sodium Nitroprusside) as a positive control.

  • Compound Incubation: Prepare 0.01 mM and 0.1 mM solutions of the nitropyrazole derivatives (e.g., 1a-1d) in a deoxygenated buffer to prevent premature NO oxidation[3].

  • Electrochemical Reduction: Apply a controlled reduction potential to the solution to simulate biological electron transfer.

  • NO Quantification: Utilize an NO-selective microelectrode to continuously monitor NO generation in real-time. Calculate the peak NO yield as a percentage of the theoretical maximum.

  • cGMP Measurement: Incubate the reduced compounds with the sGC preparation and GTP. Terminate the reaction after 10 minutes using cold EDTA. Quantify the generated cGMP using a competitive ELISA.

  • Validation: Correlate the electrochemical NO yield directly with the fold-increase in cGMP production. A linear correlation validates the NO-dependent mechanism of sGC activation[3].

Protocol B: Hypoxia-Conditioned In Vitro Cytotoxicity Assay (MTT) Purpose: To evaluate the anticancer potential of nitropyrazole-platinum complexes, specifically leveraging the hypoxia-activated nitroreductase pathway[4].

  • Cell Culture: Seed A549, MCF-7, and ES-2 cells in 96-well plates at a density of 5×103 cells/well.

  • Atmospheric Conditioning: Divide the plates into two cohorts: Normoxic (21% O2​ ) and Hypoxic (1% O2​ , achieved via a hypoxia incubator chamber). Rationale: Hypoxia upregulates endogenous nitroreductases, which are required to bioactivate the nitropyrazole prodrugs.

  • Treatment: Treat cells with serial dilutions of Complex 42, Complex 44, and Cisplatin (0.1 µM to 100 µM) for 72 hours[4].

  • Viability Assessment: Add MTT reagent (tetrazolium salt) to each well. Viable cells will reduce MTT to insoluble purple formazan.

  • Solubilization & Readout: Dissolve the formazan crystals in DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values. Calculate the Hypoxia Cytotoxicity Ratio (HCR = IC50 Normoxia / IC50 Hypoxia). An HCR > 1 validates the hypoxia-selective activation of the nitropyrazole complex.

Workflow Step1 Cell Seeding (A549, MCF-7, ES-2) Step2 Environmental Conditioning (Normoxia vs. Hypoxia) Step1->Step2 Step3 Nitropyrazole Treatment (Serial Dilutions) Step2->Step3 Step4 MTT Reagent Addition (Tetrazolium Reduction) Step3->Step4 Step5 Formazan Solubilization (DMSO) Step4->Step5 Step6 Absorbance Quantification & IC50 Calculation Step5->Step6

Workflow for Hypoxia-Conditioned Bioassay Screening of Nitropyrazole Derivatives.

Conclusion

The comparative analysis of nitropyrazole derivatives underscores the profound impact of structural isomerism on biological activity. Whether designing NO-donors for cardiovascular applications or hypoxia-activated platinum complexes for oncology, the precise positioning of the nitro group is the critical determinant of efficacy[1][3][4]. Future drug development should focus on optimizing the pharmacokinetic profiles of these derivatives while maintaining their potent target engagement.

References

  • Belushkina, N. N., Grigoryev, N. B., & Severina, I. S. (1998). N-Nitropyrazoles, a New Class of NO-Generating Activators of Soluble Guanylate Cyclase. Institute of Biomedical Chemistry. 3

  • BenchChem. An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. BenchChem. 2

  • Jasiński, R., et al. (2025). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles. MDPI Molecules. 1

  • Jovanović, S., et al. (2025). “Non-Classical” Platinum Complexes: A Concise Review. MDPI International Journal of Molecular Sciences. 4

Sources

A Comparative Crystallographic Guide to (3-nitro-1H-pyrazol-1-yl)acetonitrile and its N-Methylated Analogue

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, nitropyrazole derivatives stand out for their diverse applications, ranging from energetic materials to pharmacologically active agents.[1][2] Their biological activity and material properties are intrinsically linked to their three-dimensional molecular structure and intermolecular interactions in the solid state. X-ray crystallography, therefore, is an indispensable tool for elucidating these structural nuances, providing critical insights for rational drug design and materials engineering.[3][4]

This guide presents a comparative analysis of the crystallographic features of (3-nitro-1H-pyrazol-1-yl)acetonitrile and its N-methylated analogue, (1-methyl-3-nitro-1H-pyrazol-5-yl)acetonitrile. While a complete, publicly available crystal structure for (3-nitro-1H-pyrazol-1-yl)acetonitrile (CAS 1006956-03-1) remains elusive, this guide leverages data from closely related structures to provide a comprehensive comparison and predictive insights. We will delve into the synthesis, crystallization, and detailed structural analysis, supported by experimental protocols and data from analogous compounds.

Molecular Architecture: A Comparative Overview

The core of this analysis lies in comparing the parent compound, (3-nitro-1H-pyrazol-1-yl)acetonitrile, with its N-methylated derivative, (1-methyl-3-nitro-1H-pyrazol-5-yl)acetonitrile. The key difference is the presence of a methyl group on the pyrazole nitrogen in the latter, which is expected to significantly influence its electronic properties, molecular conformation, and crystal packing.

For comparative purposes, we will also draw upon the crystallographic data of 3-nitro-1H-pyrazole[5] and 5-(3-nitro-1H-pyrazol-4-yl)tetrazole[6]. These structures provide a baseline for understanding the impact of the acetonitrile substituent and N-methylation on the pyrazole scaffold.

Structural Insights from Analogous Compounds

The crystal structure of 3-nitro-1H-pyrazole reveals a planar pyrazole ring with significant intermolecular N-H···N hydrogen bonds, forming a robust network that governs its crystal packing. The introduction of the acetonitrile group at the N1 position in (3-nitro-1H-pyrazol-1-yl)acetonitrile is anticipated to disrupt this hydrogen bonding pattern and introduce new intermolecular interactions involving the cyano group.

In the case of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole, the crystal structure shows a notable torsion between the pyrazole and tetrazole rings, with N-H···N hydrogen bonds and π-stacking interactions creating a complex supramolecular framework.[6] This highlights the role of substituents in dictating the overall molecular conformation and packing.

The N-methylation in (1-methyl-3-nitro-1H-pyrazol-5-yl)acetonitrile eliminates the possibility of N-H···N hydrogen bonding, which is a dominant interaction in the parent 3-nitro-1H-pyrazole. This will likely lead to a different crystal packing arrangement, potentially driven by weaker C-H···O or C-H···N interactions and π-π stacking.

Experimental Protocols

The following sections detail the synthetic and crystallographic methodologies.

Synthesis and Crystallization

The synthesis of (3-nitro-1H-pyrazol-1-yl)acetonitrile and its N-methylated analogue can be achieved through a multi-step process, beginning with the synthesis of the 3-nitro-1H-pyrazole core, followed by N-alkylation with chloroacetonitrile or a similar reagent.

Step 1: Synthesis of 3-Nitro-1H-pyrazole

3-Nitro-1H-pyrazole can be synthesized via the nitration of pyrazole followed by thermal rearrangement of the resulting N-nitropyrazole.[1][7]

  • Materials: Pyrazole, nitric acid, sulfuric acid, benzonitrile.

  • Procedure:

    • Slowly add pyrazole to a cooled mixture of nitric acid and sulfuric acid to yield N-nitropyrazole.

    • Extract the N-nitropyrazole and dissolve it in benzonitrile.

    • Reflux the solution to induce thermal rearrangement to 3-nitro-1H-pyrazole.[7]

    • Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane.

    • Filter and dry the resulting solid.

Step 2: Synthesis of (3-nitro-1H-pyrazol-1-yl)acetonitrile

  • Materials: 3-Nitro-1H-pyrazole, chloroacetonitrile, a suitable base (e.g., potassium carbonate), and a solvent (e.g., acetone or acetonitrile).

  • Procedure:

    • Dissolve 3-nitro-1H-pyrazole in the chosen solvent.

    • Add the base and chloroacetonitrile to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Filter off the inorganic salts and evaporate the solvent.

    • Purify the crude product by recrystallization.

Step 3: Synthesis of (1-methyl-3-nitro-1H-pyrazol-5-yl)acetonitrile

This can be achieved by reacting a methylated hydrazine with a suitable precursor or by direct methylation of a pyrazole derivative. A plausible route involves the reaction of methylhydrazine with a dicarbonyl compound followed by nitration and cyanoethylation.[8]

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step.[9]

  • Solvent Selection: The choice of solvent is crucial. For nitropyrazole derivatives, common solvents for recrystallization include ethanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or acetonitrile/ethyl acetate.[9][10]

  • Techniques:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent and allow the solvent to evaporate slowly at room temperature.

    • Cooling Crystallization: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.[9]

    • Anti-Solvent Addition: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble, until turbidity is observed. Allow the solution to stand for crystal growth.

X-ray Crystallography Workflow

A generalized workflow for the X-ray crystallographic analysis of these derivatives is as follows:

G cluster_0 Crystal Preparation & Data Collection cluster_1 Structure Solution & Refinement cluster_2 Analysis & Visualization crystal_selection Single Crystal Selection mounting Mounting on Goniometer crystal_selection->mounting data_collection X-ray Diffraction Data Collection (e.g., Mo Kα, 100-120 K) mounting->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares on F^2) structure_solution->structure_refinement analysis Analysis of Bond Lengths, Angles, & Intermolecular Interactions structure_refinement->analysis visualization Visualization of Molecular Structure & Crystal Packing analysis->visualization

Caption: A typical workflow for single-crystal X-ray crystallography.

Comparative Crystallographic Data

The following table presents a comparison of key crystallographic parameters for 3-nitro-1H-pyrazole and 5-(3-nitro-1H-pyrazol-4-yl)tetrazole, which serve as valuable reference points. The anticipated data for (3-nitro-1H-pyrazol-1-yl)acetonitrile and its N-methylated analogue are included for a predictive comparison.

Parameter3-Nitro-1H-pyrazole[5]5-(3-nitro-1H-pyrazol-4-yl)tetrazole[6](3-nitro-1H-pyrazol-1-yl)acetonitrile (Predicted)(1-methyl-3-nitro-1H-pyrazol-5-yl)acetonitrile (Predicted)
Formula C₃H₃N₃O₂C₄H₃N₇O₂C₅H₄N₄O₂C₆H₆N₄O₂
Crystal System MonoclinicOrthorhombicMonoclinic or OrthorhombicMonoclinic or Triclinic
Space Group P2₁/cP2₁2₁2₁P2₁/c or similarP-1 or P2₁/c
Key Intermolecular Interactions N-H···N Hydrogen BondsN-H···N Hydrogen Bonds, π-stackingC-H···N, C-H···O, π-stackingC-H···N, C-H···O, π-stacking

Analysis of Intermolecular Interactions

The nature and pattern of intermolecular interactions are fundamental to understanding the solid-state properties of these compounds.

G cluster_0 (3-nitro-1H-pyrazol-1-yl)acetonitrile cluster_1 (1-methyl-3-nitro-1H-pyrazol-5-yl)acetonitrile parent Parent Compound - N-H proton present - Potential for N-H···N hydrogen bonding (disrupted by acetonitrile) - Cyano group as a hydrogen bond acceptor methylated N-Methylated Analogue - No N-H proton - Absence of N-H···N hydrogen bonding - Packing likely dominated by weaker interactions and steric effects of the methyl group parent:head->methylated:head N-Methylation

Caption: Key differences in intermolecular interactions.

In (3-nitro-1H-pyrazol-1-yl)acetonitrile, while the N-H proton is present, the bulky acetonitrile group at the N1 position may sterically hinder the formation of the strong N-H···N hydrogen bonds observed in 3-nitro-1H-pyrazole. Instead, weaker C-H···N and C-H···O interactions involving the acetonitrile and nitro groups, respectively, are likely to play a more significant role in the crystal packing.

For the N-methylated analogue, the absence of the N-H proton completely precludes N-H···N hydrogen bonding. Consequently, the crystal packing will be dictated by a combination of dipole-dipole interactions, van der Waals forces, and potentially weak C-H···N and C-H···O hydrogen bonds. The presence of the methyl group will also introduce steric constraints that influence the overall packing efficiency.

Conclusion

The crystallographic analysis of (3-nitro-1H-pyrazol-1-yl)acetonitrile and its derivatives is crucial for a deeper understanding of their structure-property relationships. This guide provides a framework for comparing these compounds, highlighting the significant influence of the acetonitrile substituent and N-methylation on their molecular conformation and crystal packing. The provided experimental protocols offer a starting point for the synthesis and crystallization of these compounds, paving the way for future detailed crystallographic studies. A comprehensive understanding of their three-dimensional structures is paramount for the rational design of novel therapeutic agents and advanced materials.

References

Sources

Core Mechanisms of Action: Nitropyrazoles vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing preclinical drug development, I frequently observe promising antimicrobial and antineoplastic candidates fail late in the pipeline due to unmanageable off-target toxicities. Legacy nitroaromatics—particularly nitroimidazoles like metronidazole—have long been utilized for their potent bioreductive mechanisms, but they are increasingly scrutinized for their high mutagenic liabilities.

Nitropyrazole compounds represent a critical structural evolution. By shifting the nitro group onto a highly tunable pyrazole ring, we can maintain the potent mechanism of action (MoA) required to eradicate pathogens and hypoxic tumors while significantly mitigating off-target genotoxicity. This guide provides an objective, data-driven comparison of nitropyrazole mechanisms against traditional alternatives, detailing the self-validating experimental workflows required for rigorous preclinical evaluation.

The pharmacological efficacy of nitropyrazoles is driven by two distinct but complementary mechanistic pathways.

Pathway A: Bioreductive Activation (Enzymatic Nitro Reduction)

Similar to legacy nitroimidazoles, the foundational MoA of nitropyrazoles relies on enzymatic reduction. Within biological systems (such as the hypoxic microenvironment of a solid tumor or the cytoplasm of a parasite), specific nitroreductases transfer single electrons to the nitro group. This generates a highly reactive nitro radical anion, which subsequently reacts with biomolecules to produce reactive oxygen and nitrogen species (ROS/RNS). This cascade induces catastrophic DNA damage and cellular stress, ultimately leading to apoptosis 1.

MoA NP Nitropyrazole Compound Enz Nitroreductase (Enzymatic Reduction) NP->Enz Radical Nitro Radical Anion Enz->Radical 1e- transfer ROS ROS / RNS Generation Radical->ROS DNA DNA Damage & Cellular Stress ROS->DNA Death Pathogen / Tumor Cell Death DNA->Death

Bioreductive activation pathway of nitropyrazoles leading to cellular apoptosis.

Pathway B: Metal Coordination & Synergistic Cytotoxicity

Unlike nitroimidazoles, the pyrazole ring offers superior coordination chemistry, enabling the synthesis of advanced metallo-prodrugs.

  • Anticancer Applications: Platinum(II) complexes utilizing 1-methyl-4-nitropyrazole ligands act as hypoxia-targeted agents. The nitro group serves as a bioreductive trigger, while the Pt(II) center facilitates DNA cross-linking. In vitro data demonstrates that specific trans-Pt(II)-nitropyrazole complexes exhibit higher cytotoxicity than standard cisplatin across multiple tumor lines (e.g., MCF-7, A-549)2.

  • Antibacterial Applications: Copper(II) pyrazolate coordination polymers leverage the 4-nitropyrazole moiety to achieve profound bactericidal activity via electrostatic membrane disruption and localized ROS generation, outperforming non-nitrated pyrazole equivalents 3.

Comparative Efficacy & Safety Profiling

A critical advantage of nitropyrazoles is their expanded therapeutic window. In antiparasitic applications, novel N-ethylurea pyrazole derivatives have demonstrated a rapid trypanosomacidal mode of action against Trypanosoma cruzi, proving up to 36 times more potent than the standard-of-care nitroimidazole, benznidazole 4.

Crucially, this increase in potency does not come at the cost of safety. Mutagenicity studies confirm that 4-nitropyrazole derivatives exhibit considerably lower mutagenic potencies compared to reference nitroimidazoles like metronidazole, making them highly attractive alternatives for long-term dosing 5.

Table 1: Comparative Performance Profiling of Nitroaromatic Scaffolds

Compound ClassRepresentative AgentPrimary Target / ApplicationEfficacy / PotencyMutagenic Liability
Nitroimidazole (Legacy) Metronidazole / BenznidazoleAnaerobic bacteria / ParasitesBaseline (Standard of Care)High (Standard baseline)
Nitropyrazole (Next-Gen) N-Ethylurea PyrazoleTrypanosoma cruzi36x more potent than benznidazoleLow (Significantly reduced)
Metallo-Nitropyrazole trans-Pt(II)-nitropyrazoleSolid Tumors (MCF-7, A-549)Superior cytotoxicity to CisplatinModerate (Hypoxia-targeted)
Coordination Polymer Cu(II)-4-nitropyrazolateGram-negative/positive Bacteria99.99% growth inhibition at 16hLow

Experimental Workflows for MoA Validation

To rigorously validate the MoA and safety of novel nitropyrazole candidates, researchers must employ orthogonal, self-validating assay systems. The following protocols establish causality between nitroreduction, ROS generation, and cellular toxicity, while verifying the improved safety profile.

Workflow Prep 1. Compound Preparation & Target Cell Incubation Split Prep->Split Assay1 2A. ROS Quantification (DCFDA Fluorescence) Split->Assay1 Assay2 2B. Time-to-Kill Assay (Cell Viability) Split->Assay2 Assay3 2C. Mutagenicity Test (L-arabinose Assay) Split->Assay3 Analysis 3. Mechanism Validation & Comparative Analysis Assay1->Analysis Assay2->Analysis Assay3->Analysis

Experimental workflow for validating nitropyrazole mechanisms and safety.

Protocol 1: ROS Generation and Time-to-Kill Kinetics

Causality Principle: To prove that cytotoxicity is driven by nitroreduction, we must temporally correlate the intracellular accumulation of ROS with the onset of cell death. We utilize H2DCFDA because it is cell-permeable and only fluoresces after intracellular deacetylation and subsequent oxidation by ROS, directly linking the compound's MoA to oxidative stress.

Step-by-Step Methodology:

  • Cell Preparation: Seed target cells (e.g., T. cruzi infected macrophages or MCF-7 tumor cells) in 96-well opaque plates at 1×104 cells/well.

  • ROS Labeling: Pre-incubate cells with 10 µM H2DCFDA for 30 minutes in the dark.

  • Compound Dosing: Wash cells to remove extracellular dye, then treat with the nitropyrazole candidate (dose-response: 0.1 - 10 µM) or metronidazole (positive control).

  • Kinetic Quantification: Measure DCF fluorescence (Ex/Em = 485/535 nm) continuously over 4 hours using a microplate reader to establish the rate of radical generation.

  • Viability Assessment: In a parallel plate, lyse cells at 24, 48, and 72 hours and quantify ATP using a luminescence-based viability assay (e.g., CellTiter-Glo). Validation Check: An inverse correlation between the DCF fluorescence slope (rising ROS) and ATP luminescence (falling viability) validates the oxidative MoA.

Protocol 2: Mutagenicity Profiling via L-Arabinose Forward Mutation Assay

Causality Principle: Why do we use the L-arabinose assay over the standard Ames test? In my experience, standard reverse-mutation Ames tests can yield ambiguous results or false negatives for nitroaromatics due to specific base-pair substitution biases. The L-arabinose forward mutation assay provides a much broader and more sensitive detection window for the specific DNA lesions induced by nitro radicals.

Step-by-Step Methodology:

  • Strain Preparation: Grow Salmonella typhimurium BA9 (deep rough) and BA13 (wildtype) to early exponential phase in nutrient broth.

  • Pre-incubation: Mix 0.1 mL of bacterial suspension with the nitropyrazole compound (varying concentrations up to 500 µ g/plate ). Perform this both in the presence and absence of 0.5 mL S9 mammalian microsomal fraction to assess metabolic activation requirements. Incubate at 37°C for 20 minutes.

  • Plating: Add top agar containing traces of D-glucose and pour onto minimal agar plates supplemented with L-arabinose as the sole primary carbon source.

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Only mutants that have undergone a forward mutation restoring L-arabinose utilization will form macroscopic colonies.

  • Analysis: Calculate the mutagenic index (induced mutants / spontaneous mutants). A successful nitropyrazole candidate will demonstrate a mutagenic index significantly lower than the metronidazole control.

References

  • BenchChem.An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • National Institutes of Health (NIH) / PMC.Discovery of Potent N-Ethylurea Pyrazole Derivatives as Dual Inhibitors of Trypanosoma brucei and Trypanosoma cruzi.
  • MDPI.Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity.
  • Royal Society of Chemistry (RSC).
  • PubMed / NIH.Mutagenicity study on pyrazole, seven pyrazole derivatives, and two nitroimidazoles with the L-arabinose resistance test of Salmonella typhimurium.

Sources

Safety Operating Guide

(3-nitro-1H-pyrazol-1-yl)acetonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal protocol is paramount when handling polyfunctional research chemicals. (3-nitro-1H-pyrazol-1-yl)acetonitrile (CAS: 1006956-03-1) is a specialized synthetic intermediate characterized by the presence of both a nitroheterocycle (nitro-pyrazole) and an aliphatic nitrile group[1][2].

Due to these functional groups, the compound presents specific reactivity hazards that dictate its lifecycle management in a professional laboratory setting. This guide provides the operational logic and step-by-step methodologies for the safe handling, collection, and disposal of this compound.

Hazard Profiling & The Causality of Disposal Logic

To design a safe disposal system, we must first understand the molecular vulnerabilities of the compound. We do not merely follow rules; we engineer safety based on chemical causality.

  • The Nitrile Moiety (-C≡N): Organic nitriles can undergo hydrolysis. More critically, mixing nitrile-containing waste with strong aqueous acids can lead to the generation of highly toxic hydrogen cyanide (HCN) gas[3][4].

  • The Nitro-Pyrazole Moiety (-NO2 on a nitrogen heterocycle): Aromatic and heterocyclic nitro compounds possess high energy content. While stable under standard conditions, they can become thermally unstable or shock-sensitive if subjected to extreme heat, concentrated to dryness improperly, or mixed with incompatible reducing agents[4].

Because of the dual presence of a nitrile and a nitro group, in-lab chemical neutralization (e.g., attempting to oxidize the nitrile with hypochlorite or reduce the nitro group) is strictly prohibited. Such improvised treatments can yield unpredictable, highly reactive, or toxic byproducts[3][4]. The only scientifically sound and regulatory-compliant method for disposal is professional high-temperature chemical incineration[4].

Quantitative & Qualitative Hazard Summary
Chemical Property / FeatureData / CharacteristicOperational & Disposal Implication
CAS Number 1006956-03-1Use for Environmental Health & Safety (EHS) waste logging[1].
Molecular Formula C5H4N4O2High nitrogen/oxygen content; indicates potential energetic properties.
Acid Incompatibility High RiskNever dispose of in acidic waste streams to prevent toxic gas release[3].
Thermal Stability Moderate to LowStore waste away from heat sources or direct sunlight[5].
Approved Disposal Route Chemical IncinerationMust be handled by a licensed hazardous waste contractor[4][6].

Standard Operating Procedure (SOP): Waste Collection & Segregation

This protocol ensures that the compound is safely sequestered from the moment it becomes waste until it is removed by EHS personnel.

Step 1: Primary Containerization

  • Select a chemically compatible waste container. High-Density Polyethylene (HDPE) or amber glass bottles are required[3].

  • Ensure the container has a secure, screw-top, vapor-tight lid. Do not use parafilm as a primary seal for waste storage.

Step 2: Strict Segregation

  • Isolate from Acids: Ensure the waste container is strictly designated for non-acidic organic waste.

  • Isolate from Oxidizers/Reducers: Do not mix this waste with strong oxidizing agents (e.g., peroxides, nitrates) or reducing agents (e.g., metal hydrides)[3].

Step 3: RCRA-Compliant Labeling

  • Immediately affix a "Hazardous Waste" label to the container as soon as the first drop/grain of waste is added[7][8].

  • Clearly write the full chemical name: (3-nitro-1H-pyrazol-1-yl)acetonitrile. Do not use abbreviations or structural drawings on the waste label.

  • Check the hazard boxes for Toxic and Reactive/Flammable depending on the solvent it is dissolved in[7].

Step 4: Satellite Accumulation

  • Place the sealed, labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory, utilizing secondary containment (e.g., a polyethylene spill tray)[7].

  • Submit a waste pickup request to your institutional EHS department for professional incineration[4][8].

Emergency Protocol: Spill Cleanup Methodology

In the event of an accidental release (either as a dry powder or dissolved in a solvent like acetonitrile or DMSO), immediate and systematic action is required to prevent exposure and environmental contamination[3][9].

Step 1: Evacuation and Assessment

  • Alert personnel in the immediate vicinity and restrict access to the spill area[9].

  • Eliminate all potential ignition sources if the compound is dissolved in a flammable solvent[5].

Step 2: Personal Protective Equipment (PPE)

  • Don appropriate PPE: Splash-proof chemical goggles, a flame-resistant lab coat, and heavy-duty nitrile or neoprene gloves[8][10].

  • If the spill involves dry powder with a risk of aerosolization, a NIOSH-approved particulate respirator must be worn[4].

Step 3: Containment and Absorption

  • For Solutions: Surround the spill with inert absorbent material (e.g., vermiculite, diatomaceous earth, or commercial spill pads). Never use combustible materials like sawdust for nitro-compounds[5][9].

  • For Solids (Powder): Lightly dampen the powder with a compatible, non-reactive solvent (e.g., water or a small amount of isopropanol) to prevent dust generation before sweeping[4]. Do not dry-sweep.

Step 4: Recovery and Decontamination

  • Carefully scoop the absorbed material or dampened powder using non-sparking tools[5].

  • Place the recovered material into a wide-mouth HDPE hazardous waste container.

  • Wash the spill surface thoroughly with soap and water[9]. Collect the wash water as hazardous waste if it contains significant concentrations of the compound.

  • Seal, label, and transfer the cleanup materials to EHS for incineration[4].

Waste Lifecycle Visualization

The following diagram illustrates the self-validating workflow for the safe lifecycle management of (3-nitro-1H-pyrazol-1-yl)acetonitrile waste, ensuring no single point of failure can lead to an incompatible chemical reaction.

G Start Waste Generation: (3-nitro-1H-pyrazol-1-yl)acetonitrile Segregate Chemical Segregation CRITICAL: Isolate from Acids & Oxidizers Start->Segregate Container Containerization Seal in Glass or HDPE Vials Segregate->Container Label Regulatory Labeling Mark as Hazardous Waste (Toxic/Reactive) Container->Label Storage Satellite Accumulation Area (SAA) Store in Secondary Containment Label->Storage EHS EHS / Institutional Collection Transfer to Licensed Waste Handler Storage->EHS Incineration Final Disposal High-Temperature Chemical Incineration EHS->Incineration

Caption: Operational workflow for the safe segregation, collection, and professional disposal of (3-nitro-1H-pyrazol-1-yl)acetonitrile.

References

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. Available at: [Link]

  • Acetonitrile Safety Data Sheet. Bio-Strategy Ltd / HNZ Chem Library. Available at:[Link]

  • Acetonitrile AR Safety Data Sheet. Loba Chemie. Available at: [Link]

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal. Ball State University. Available at: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Chemical Waste Management Guide. Auburn University Research. Available at: [Link]

Sources

Advanced Operational Safety and Logistics Guide: Handling (3-Nitro-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel building blocks into drug development pipelines. (3-Nitro-1H-pyrazol-1-yl)acetonitrile (CAS: 1006956-03-1) is a highly versatile intermediate, prized for its reducible nitro group and functionalizable nitrile moiety[1]. However, its structural advantages come with a strict hazard profile: it is classified under GHS as harmful if swallowed, inhaled, or absorbed through the skin (H302, H312, H332), and it causes severe skin and eye irritation (H315, H319)[2].

This guide provides a self-validating, step-by-step operational framework for handling this compound safely, ensuring scientific integrity without compromising laboratory safety.

Part 1: Hazard Causality & Risk Assessment

Understanding the why behind safety protocols is the foundation of a robust safety culture. The hazards of (3-nitro-1H-pyrazol-1-yl)acetonitrile stem from two primary mechanistic pathways:

  • Nitro-Heterocyclic Toxicity : The nitro-pyrazole core acts as a potent electron acceptor. In vivo, enzymatic reduction of the nitro group can generate reactive oxygen species (ROS) or reactive nitroso intermediates, leading to oxidative stress or methemoglobinemia.

  • Solvent-Mediated Penetration (The "Trojan Horse" Effect) : While the compound is a solid at room temperature, synthetic workflows frequently require dissolution in polar aprotic solvents like Acetonitrile (MeCN) or Dimethylformamide (DMF). Standard 5-mil nitrile gloves offer poor resistance to these solvents, with breakthrough times often under one minute [3]. If a solvated splash occurs, the solvent rapidly permeates the glove, carrying the toxic solute directly into the dermal layer.

Part 2: Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, PPE selection must be dictated by the compound's physical state and the solvent matrix. The following table summarizes the quantitative breakthrough data and mandatory PPE requirements.

Handling State / Solvent MatrixPrimary Glove MaterialBreakthrough TimeSecondary Protection Requirements
Solid (Dry Powder) Nitrile (Double-gloved, 5-mil)> 240 minFlame-resistant lab coat, Safety goggles
Solvated in DMSO Nitrile (Double-gloved, 5-mil)> 240 minFlame-resistant lab coat, Safety goggles
Solvated in Acetonitrile Butyl Rubber (14-mil)> 480 minNitrile inner glove, Face shield
Solvated in DMF Butyl Rubber (14-mil)> 480 minNitrile inner glove, Face shield

Data synthesized from standard chemical resistance guidelines for nitrile and butyl elastomers[3][4].

Part 3: Standard Operating Procedure (SOP): Handling Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety criteria are met.

Step 1: Engineering Controls Verification

  • Action : Verify the fume hood face velocity is between 80–120 feet per minute (fpm).

  • Causality : Proper airflow prevents the inhalation of aerosolized powders during weighing and captures any volatile solvent vapors during reaction setup.

Step 2: PPE Donning Sequence

  • Action : Inspect gloves for micro-tears using the inflation method. If handling DMF/MeCN solutions, don 14-mil Butyl rubber gloves over a standard 5-mil nitrile inner layer.

  • Causality : The inner nitrile glove provides tactile sensitivity and a secondary barrier in case the heavy butyl glove is structurally compromised.

Step 3: Weighing & Transfer (Closed System)

  • Action : Use anti-static weighing boats to weigh the solid. Transfer the solid into a reaction vial and seal it with a septum cap before removing it from the balance area.

  • Causality : Static electricity can cause fine nitro-pyrazole powders to aerosolize, increasing the inhalation risk (H332) and contaminating the workspace[2].

Step 4: Reaction Execution

  • Action : Purge the sealed reaction vessel with an inert gas (N2 or Ar) before adding solvents via syringe.

  • Causality : Nitroaromatic compounds can be energetic. Excluding oxygen minimizes the risk of uncontrolled oxidation or combustion during exothermic dissolution or reaction steps.

Step 5: Doffing and Decontamination

  • Action : Remove the outer gloves inside the fume hood. Wash hands immediately with soap and water.

Part 4: Spill Response and Decontamination Logic

In the event of a spill, immediate and calculated action is required to prevent systemic exposure.

G Start Pre-Operation: PPE & Fume Hood Check Weighing Weighing & Transfer (Closed System) Start->Weighing Spill Spill Detected? Weighing->Spill Reaction Reaction Setup (Inert Atmosphere) Proceed Proceed to Workflow Reaction->Proceed Spill->Reaction No Evacuate Evacuate & Isolate Spill->Evacuate Yes Decon Chemical Decontamination (Alkaline Wash) Evacuate->Decon Waste Waste Segregation (Halogen-Free Organic) Decon->Waste Proceed->Waste

Operational workflow ensuring containment of (3-nitro-1H-pyrazol-1-yl)acetonitrile and spill logic.

Spill Response Protocol:

  • Solid Spill Containment : Do not dry sweep, as this aerosolizes the toxic powder. Lightly mist the spill with a high-boiling, compatible solvent (e.g., water or DMSO) to suppress dust, then collect the slurry with non-sparking tools.

  • Liquid Spill Containment : If a solvated mixture spills, absorb it with an inert material like vermiculite or sand. Never use combustible absorbents (e.g., sawdust) . The nitro group is potentially energetic and can react exothermically with organic combustibles.

  • Surface Decontamination : Wash the affected area with a mild alkaline detergent solution to ensure complete breakdown and removal of residual nitrile/pyrazole compounds.

Part 5: Waste Disposal Logistics

Proper disposal is a legal and ethical mandate. Contaminated PPE cannot be treated as general waste.

  • Segregation : All gloves, wipes, and weighing boats that have contacted (3-nitro-1H-pyrazol-1-yl)acetonitrile must be classified as hazardous waste due to the H302/H312 toxicity profile[5][6].

  • Labeling : Place contaminated items in a sealed, puncture-resistant container labeled "Toxic Organic Waste - Halogen-Free" (unless halogenated solvents like DCM were used in the workflow).

  • Storage & Transport : Store the waste in secondary containment, strictly isolated from strong reducing agents (which could react violently with the nitro group). Coordinate collection with a licensed hazardous waste disposal facility[5].

References

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Fact Sheet: Disposable Nitrile Gloves in Chemical Lab". Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management". Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.